Sirt2-IN-14
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H21N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-[[3-[(4-phenoxybenzoyl)amino]phenyl]methoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H21N3O4/c27-25(30)20-14-24(16-28-15-20)32-17-18-5-4-6-21(13-18)29-26(31)19-9-11-23(12-10-19)33-22-7-2-1-3-8-22/h1-16H,17H2,(H2,27,30)(H,29,31) |
InChI Key |
ADUUSNQUQWPQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)COC4=CN=CC(=C4)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Sirt2-IN-14: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2), within neuronal cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular pathways and experimental evidence underlying the neuroprotective effects of SIRT2 inhibition.
Core Mechanism of Action: Reversing SIRT2-Mediated Deacetylation
SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] In the central nervous system, SIRT2 is abundantly expressed in both neurons and oligodendrocytes.[4][5] Its primary role in the cytoplasm of neuronal cells is the deacetylation of various protein substrates, most notably α-tubulin.[1][4][6] The enzymatic activity of SIRT2 has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's, Huntington's, and Alzheimer's diseases, as well as in ischemic stroke.[4][6][7][8][9]
This compound, as a selective SIRT2 inhibitor, exerts its effects by blocking the deacetylase activity of the SIRT2 enzyme.[10] This inhibition leads to the hyperacetylation of SIRT2 substrates, which in turn modulates various downstream cellular processes, ultimately conferring neuroprotection. The most well-documented consequence of SIRT2 inhibition in neurons is the increased acetylation of α-tubulin, which has profound effects on microtubule stability and dynamics.[1][11][12]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of SIRT2 inhibition are not limited to a single pathway but rather involve a network of interconnected cellular processes. Below are the key signaling pathways known to be modulated by SIRT2 inhibitors like this compound.
Microtubule Dynamics and Axonal Transport
One of the most established mechanisms of SIRT2 action in neurons is its role as a microtubule deacetylase.[1] By deacetylating α-tubulin, SIRT2 destabilizes microtubules.[11] This can impair crucial neuronal functions that rely on a stable microtubule network, such as axonal transport. In several neurodegenerative disease models, oxidative stress can lead to decreased SIRT2 activity, resulting in altered microtubule dynamics.[12][13]
Inhibition of SIRT2 by compounds like this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation.[1][14][15] This, in turn, stabilizes microtubules, which can rescue deficits in axonal transport and promote neuronal survival.[4][16] This stabilization of the microtubule network is thought to be a key contributor to the neuroprotective effects observed with SIRT2 inhibitors in various models of neurodegeneration.[4]
Sterol Biosynthesis Pathway in Huntington's Disease
In cellular models of Huntington's disease, SIRT2 inhibition has been shown to provide neuroprotection through a unique mechanism involving the regulation of sterol biosynthesis.[7][17] The expression of mutant huntingtin protein leads to dysregulation of cholesterol homeostasis in neurons. Pharmacologic or genetic inhibition of SIRT2 results in a significant downregulation of genes involved in the sterol biosynthesis pathway.[7]
This effect is mediated by a reduction in the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for cholesterol biosynthesis genes.[7] By reducing sterol levels, SIRT2 inhibition can ameliorate the toxicity of the mutant huntingtin protein.[7][17]
FOXO3a/Bim Pro-Apoptotic Pathway in Parkinson's Disease
In models of Parkinson's disease, SIRT2 has been shown to play a role in neuronal apoptosis.[4][6] SIRT2 can deacetylate the forkhead box protein O3a (FOXO3a), a transcription factor involved in apoptosis.[6][18] Deacetylation of FOXO3a increases its transcriptional activity, leading to the upregulation of the pro-apoptotic protein Bim.[6][18]
SIRT2 inhibition prevents the deacetylation and subsequent activation of FOXO3a.[4] This leads to a decrease in Bim levels and a reduction in apoptotic cell death, thereby protecting dopaminergic neurons from α-synuclein-induced toxicity.[6][16][19]
MAPK Signaling Pathway in Ischemic Stroke
In the context of ischemic stroke, SIRT2 inhibition has been demonstrated to be neuroprotective by downregulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][9] The MAPK pathway is involved in cellular stress responses and can contribute to neuronal cell death following an ischemic event. Inhibition of SIRT2 with compounds such as AGK2 and AK1 has been shown to reduce the levels of pro-apoptotic proteins and downregulate the JNK and AKT/FOXO3a pathways, which are components of the broader MAPK signaling network.[9] This suggests that this compound may confer neuroprotection in ischemic stroke by mitigating the detrimental effects of MAPK pathway activation.
References
- 1. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Knockout of silent information regulator 2 (SIRT2) preserves neurological function after experimental stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuins and Neurodegeneration [jneurology.com]
- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 9. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis | Semantic Scholar [semanticscholar.org]
- 18. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Selective Sirt2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a potent and selective Sirtuin 2 (Sirt2) inhibitor, its mechanism of action, and relevant experimental protocols. While the specific compound "Sirt2-IN-14" was not identified in public literature, this document focuses on a well-characterized and highly selective Sirt2 inhibitor known as TM (a thiomyristoyl lysine compound) as a representative agent for researchers in this field.[1][2][3]
Introduction to Sirt2 and Selective Inhibition
Sirtuin 2 (Sirt2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[4] Primarily localized in the cytoplasm, Sirt2 plays a crucial role in various cellular processes, including the regulation of microtubule acetylation, cell cycle control, and metabolic homeostasis.[4] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory conditions, Sirt2 has emerged as a promising therapeutic target.[5] The development of potent and selective Sirt2 inhibitors is therefore of significant interest for both basic research and drug discovery.[1]
TM is a mechanism-based inhibitor designed to be highly specific for Sirt2.[2][6] Its selectivity and potency make it an excellent tool for elucidating the specific functions of Sirt2 and for exploring its therapeutic potential.[1][2]
Quantitative Data for the Selective Sirt2 Inhibitor TM
The inhibitory activity of TM has been quantified against Sirt2 and other sirtuin isoforms to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | Activity | IC50 (µM) | Selectivity (fold vs. Sirt1) | Reference |
| TM | Sirt2 | Deacetylation | 0.028 - 0.038 | ~3500 - 650 | [1][2][7][8][9] |
| Sirt2 | Demyristoylation | 0.049 | - | [1] | |
| Sirt1 | Deacetylation | 26 - 98 | - | [1][7][8][9] | |
| Sirt3 | Deacetylation | >200 | - | [7][8][9] | |
| Sirt6 | Demyristoylation | >100 | - | [1] | |
| AGK2 | Sirt2 | Deacetylation | 3.5 | ~14 | [8][10] |
| Sirt1 | Deacetylation | >50 | - | [11] | |
| SirReal2 | Sirt2 | Deacetylation | 0.14 - 0.23 | >1000 | [1][8][12] |
| Sirt1 | Deacetylation | >100 | - | [12] | |
| Tenovin-6 | Sirt2 | Deacetylation | 9.0 | ~1 | [1] |
| Sirt1 | Deacetylation | ~10 | - | [8] |
Sirt2 Signaling Pathways and the Impact of Inhibition
Sirt2 is involved in multiple signaling pathways that regulate key cellular functions. Inhibition of Sirt2 can therefore have significant downstream effects.
One of the most well-established functions of Sirt2 is the deacetylation of α-tubulin at lysine 40. Acetylation of α-tubulin is associated with microtubule stability. By deacetylating α-tubulin, Sirt2 influences microtubule dynamics, which is critical for cell motility, migration, and mitosis.[11] Inhibition of Sirt2 leads to hyperacetylation of α-tubulin, which can impair cancer cell migration and invasion.[13]
The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in human cancers. Sirt2 has been shown to stabilize c-Myc. Inhibition of Sirt2 with TM promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to broad anticancer activity.[2][3]
Sirt2 is involved in the regulation of several metabolic pathways, including gluconeogenesis and adipogenesis.[4][14] It can deacetylate and regulate the activity of key metabolic enzymes and transcription factors such as phosphoenolpyruvate carboxykinase (PEPCK) and Forkhead box protein O1 (FOXO1).[4][14] Inhibition of Sirt2 can therefore modulate these metabolic processes.
Experimental Protocols
Detailed methodologies for assessing Sirt2 inhibition are crucial for reproducible research. Below are generalized protocols for in vitro Sirt2 deacetylation and demyristoylation assays.
This assay measures the ability of a compound to inhibit the removal of an acetyl group from a substrate peptide by Sirt2.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test inhibitor (e.g., TM) and vehicle control (e.g., DMSO)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the Sirt2 enzyme to each well (except for the no-enzyme control).
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding the NAD+ and the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
This assay is similar to the deacetylation assay but uses a myristoylated substrate.
Materials:
-
Recombinant human Sirt2 enzyme
-
Myristoylated peptide substrate (e.g., based on H3K9)
-
NAD+
-
Assay buffer
-
Method for detection (e.g., HPLC-MS or a specific fluorogenic assay if available)
-
Test inhibitor (e.g., TM) and vehicle control
-
Reaction tubes or plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Combine the Sirt2 enzyme, myristoylated peptide substrate, and NAD+ in a reaction tube.
-
Add the test inhibitor or vehicle control.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Analyze the reaction mixture to quantify the amount of deacetylated product. This is often done using reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and detect the acylated and deacylated peptides.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 14. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Sirtuin 2 (SIRT2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, has emerged as a critical regulator of numerous cellular processes. Predominantly localized in the cytoplasm, SIRT2 deacetylates a wide array of protein substrates, thereby modulating physiological and pathological pathways.[1][2] Its involvement in cancer, neurodegenerative diseases, and metabolic disorders has positioned SIRT2 as a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the biological functions of SIRT2, with a focus on the consequences of its inhibition. Due to the limited public information on a specific inhibitor designated "Sirt2-IN-14," this document will utilize data from well-characterized SIRT2 inhibitors to illustrate the principles and methodologies relevant to the field.
Core Biological Functions of SIRT2
SIRT2's primary function is the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3] This post-translational modification is a key regulatory mechanism controlling protein function, stability, and localization.
Key Substrates and Cellular Processes Regulated by SIRT2:
-
α-tubulin: One of the most well-established substrates of SIRT2 is α-tubulin.[6] Deacetylation of α-tubulin by SIRT2 is crucial for microtubule dynamics, cell motility, and cell division.[1][3]
-
Histones: SIRT2 can translocate to the nucleus during the G2/M phase of the cell cycle to deacetylate histone H4 at lysine 16 (H4K16ac), facilitating chromatin condensation.[6]
-
Transcription Factors: SIRT2 modulates the activity of several transcription factors, including FOXO1 and FOXO3a, which are involved in autophagy and apoptosis.[6]
-
Metabolic Enzymes: SIRT2 plays a role in metabolic regulation by deacetylating enzymes such as ATP-citrate lyase (ACLY) and phosphoglycerate mutase (PGAM).[1]
-
Genomic Stability: SIRT2 is implicated in maintaining genomic integrity through the deacetylation of proteins involved in DNA repair and cell cycle checkpoints, such as CDK9 and ATRIP.[1]
Therapeutic Implications of SIRT2 Inhibition
The diverse roles of SIRT2 make its inhibition a promising strategy for various diseases.
Neurodegenerative Diseases
In the context of neurodegeneration, SIRT2 inhibition has shown protective effects.[7][8] By increasing the acetylation of α-tubulin, SIRT2 inhibitors can enhance microtubule stability and improve the clearance of misfolded protein aggregates, a hallmark of diseases like Parkinson's and Alzheimer's.[9] For instance, inhibition of SIRT2 has been shown to rescue microtubule dynamics and mitigate neurodegeneration in preclinical models.[8][9]
Cancer
The role of SIRT2 in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[1][5][6] However, in several cancer types, including breast cancer and neuroblastoma, SIRT2 inhibition has demonstrated anti-proliferative and pro-apoptotic effects.[1][3] This can be mediated through various mechanisms, such as the stabilization of tumor suppressors like p53 or the degradation of oncoproteins like c-Myc.[1][6]
Metabolic Disorders
SIRT2 is involved in key metabolic pathways, including adipogenesis, lipogenesis, and gluconeogenesis.[1][2] Its inhibition is being explored as a potential therapeutic avenue for metabolic diseases.
Quantitative Data on Representative SIRT2 Inhibitors
The following tables summarize key quantitative data for well-characterized SIRT2 inhibitors, which can serve as a reference for evaluating novel compounds like this compound.
| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference |
| AGK2 | SIRT2 | 3.5 | Fluorometric Deacetylase Assay | [10] |
| SirReal2 | SIRT2 | 0.14 | Fluorometric Deacetylase Assay | [11] |
| Ro 31-8220 | SIRT2, PKC | 0.8 | Fluorometric Deacetylase Assay | [10] |
| AEM2 | SIRT2 | 3.8 | Not Specified | [12] |
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| AGK2 | HeLa | Increased α-tubulin acetylation | Not Specified | [10] |
| AEM2 | A549 | Increased p53 acetylation | Not Specified | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of SIRT2 inhibitors.
SIRT2 Inhibitor Screening Assay (Fluorometric)
This assay is a primary method for identifying and characterizing SIRT2 inhibitors.
Principle: The assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. In the presence of an inhibitor, the deacetylation is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate the fluorescent signal)
-
Test compounds (e.g., this compound) and a known inhibitor (e.g., Nicotinamide) as a positive control
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, NAD+, and the SIRT2 substrate.
-
Add the test compounds or controls to the respective wells. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding the SIRT2 enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-tubulin Acetylation
This cellular assay determines the ability of an inhibitor to increase the acetylation of SIRT2's primary substrate, α-tubulin.[13][14]
Principle: Cells are treated with the SIRT2 inhibitor, and the level of acetylated α-tubulin is assessed by Western blotting using a specific antibody.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
SIRT2 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control to normalize the data.
-
Quantify the band intensities to determine the fold-change in α-tubulin acetylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its protein target in a cellular environment.[15][16]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cells or cell lysate
-
SIRT2 inhibitor (e.g., this compound)
-
PBS and lysis buffer (if using lysates)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents (as described above)
-
Primary antibody against SIRT2
Procedure:
-
Treat intact cells or cell lysates with the SIRT2 inhibitor or vehicle control.
-
Aliquot the treated samples into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and then lyse the cells (if using intact cells).
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT2 in each sample by Western blotting.
-
Plot the amount of soluble SIRT2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 and a typical experimental workflow for inhibitor validation.
Caption: SIRT2 signaling pathways in the cytoplasm and nucleus.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorting out functions of sirtuins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins and Neurodegeneration [jneurology.com]
- 8. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sirt2-IN-14 and the Therapeutic Potential of SIRT2 Inhibition in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its role in various cellular processes implicated in the pathogenesis of Alzheimer's, Parkinson's, and Huntington's diseases has prompted the development of specific inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of SIRT2 inhibitors, with a focus on compounds like Sirt2-IN-14 and the well-studied inhibitor AK-7. We present a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of SIRT2 inhibition.
Introduction to SIRT2 and its Role in Neurodegeneration
SIRT2 is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). While initially characterized for their role in chromatin silencing and aging, sirtuins are now known to have a wide range of cellular targets and functions. SIRT2 is predominantly localized in the cytoplasm, where it deacetylates various non-histone proteins, thereby modulating their activity.
In the context of neurodegenerative diseases, elevated SIRT2 activity has been linked to pathological processes. Inhibition of SIRT2 has demonstrated neuroprotective effects in various preclinical models, suggesting that targeting this enzyme could be a viable therapeutic strategy. The protective mechanisms are multifaceted and appear to be disease-specific, involving the modulation of protein aggregation, metabolic pathways, and cell survival signals.
Quantitative Data on the Efficacy of SIRT2 Inhibition
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SIRT2 inhibitors in models of Huntington's Disease, Alzheimer's Disease, and Parkinson's Disease.
Table 1: Effects of SIRT2 Inhibitor AK-7 in Huntington's Disease (HD) Mouse Models
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Motor Function | 140 CAG knock-in | AK-7 (20 mg/kg) | Significant improvement in distance traveled and resting time in open field analysis. | [1] |
| Mutant Huntingtin (mHtt) Aggregates | R6/2 | AK-7 | 35% reduction in the volume of striatal neuronal intranuclear huntingtin aggregates.[2][3] | [1][2] |
| Mutant Huntingtin (mHtt) Aggregates | 140 CAG knock-in | AK-7 (20 mg/kg) | Over 50% reduction in the number of huntingtin aggregates in the striatum.[2] | [2] |
Table 2: Effects of SIRT2 Inhibitors in Alzheimer's Disease (AD) Models
| Parameter | Model | Treatment | Outcome | Reference |
| Cognitive Function | APP/PS1 mice | 33i (SIRT2 inhibitor) | Improved cognitive performance. | [4] |
| Amyloid Pathology | APP/PS1 mice | 33i (SIRT2 inhibitor) | Reduced amyloid pathology and neuroinflammation. | [4][5] |
| Tau Phosphorylation | Cellular models | SIRT2 inhibition | Decreased tau phosphorylation. | [6] |
Table 3: Effects of SIRT2 Inhibition in Parkinson's Disease (PD) Models
| Parameter | Model | Treatment | Outcome | Reference |
| Dopaminergic Neuron Survival | Drosophila model | SIRT2 inhibitors | Protection against dopaminergic cell death. | [7] |
| Dopaminergic Neuron Survival | MPTP-induced mouse model | miR-212-5p (inhibits SIRT2) | Prevention of dopaminergic neuron loss. | [8][9] |
| α-Synuclein Toxicity | Cellular models | SIRT2 inhibition | Rescue of α-synuclein toxicity. | [7] |
Key Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibitors exert their neuroprotective effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Regulation of Sterol Biosynthesis
SIRT2 inhibition has been shown to decrease sterol biosynthesis by affecting the nuclear trafficking of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2)[10][11][12][13]. This is a critical mechanism, particularly in Huntington's disease.
Caption: SIRT2 promotes the nuclear translocation of SREBP-2, leading to sterol biosynthesis. SIRT2 inhibitors block this process.
Modulation of FOXO3a and MAPK Signaling Pathways
SIRT2 inhibition also confers neuroprotection by downregulating the Forkhead box protein O3 (FOXO3a) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in apoptosis and cellular stress responses[14][15][16].
Caption: SIRT2 activates pro-apoptotic FOXO3a and MAPK pathways. SIRT2 inhibitors block these pathways, promoting neuroprotection.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on SIRT2 inhibitors. For complete, detailed protocols, readers are encouraged to consult the supplementary materials of the referenced publications.
SIRT2 Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds against SIRT2.
-
Principle: A fluorogenic acetylated peptide substrate is incubated with recombinant SIRT2. Deacetylation by SIRT2 allows for cleavage by a developer enzyme, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is measured.
-
Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H4 sequences)[17][18].
-
NAD+ (SIRT2 co-substrate).
-
Developer enzyme (e.g., trypsin)[17].
-
Assay buffer (e.g., PBS or Tris-based buffer with DTT).
-
96- or 384-well plates (black, for fluorescence).
-
Fluorescence plate reader.
-
-
General Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In each well of the microplate, add the assay buffer, NAD+, and the test compound.
-
Add the SIRT2 enzyme to initiate a pre-incubation period.
-
Add the acetylated peptide substrate to start the enzymatic reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer enzyme.
-
Incubate to allow for the development of the fluorescent signal.
-
Measure fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Synuclein Aggregation Assay
This assay is used to assess the effect of SIRT2 inhibitors on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
-
Principle: The aggregation of α-synuclein is monitored in the presence or absence of the test compound. Thioflavin T (ThT) is a dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
-
Materials:
-
Recombinant human α-synuclein monomer.
-
Thioflavin T (ThT) solution.
-
Aggregation buffer (e.g., PBS with or without agitation).
-
96-well plates (black, clear bottom).
-
Fluorescence plate reader with bottom-reading capabilities.
-
-
General Procedure:
-
Prepare a solution of α-synuclein monomer in the aggregation buffer.
-
Add the test compound at various concentrations.
-
Add ThT to the mixture.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Monitor the ThT fluorescence intensity over time (e.g., every 15-30 minutes) at Ex/Em ≈ 450/485 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to compare the effect of the inhibitor. *Alternatively, endpoint analysis can be performed using techniques like sedimentation assays followed by SDS-PAGE and Western blotting to quantify the amount of aggregated protein[19].
-
Immunofluorescence Staining for α-Tubulin Acetylation
This method is used to visualize the effect of SIRT2 inhibitors on the acetylation of its substrate, α-tubulin, in cultured cells.
-
Principle: Cells are treated with a SIRT2 inhibitor, fixed, and then stained with an antibody specific for acetylated α-tubulin. A fluorescently labeled secondary antibody is used for visualization by microscopy.
-
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y).
-
SIRT2 inhibitor.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% normal goat serum).
-
Primary antibody: anti-acetylated α-tubulin.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
General Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the SIRT2 inhibitor or vehicle control for a specified time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against acetylated α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of the inhibitor.
-
Conclusion and Future Directions
The inhibition of SIRT2 presents a promising therapeutic avenue for the treatment of neurodegenerative diseases. Preclinical studies have demonstrated the efficacy of SIRT2 inhibitors in reducing protein aggregation, improving neuronal survival, and ameliorating behavioral deficits in models of Huntington's, Alzheimer's, and Parkinson's diseases. The underlying mechanisms involve the modulation of key cellular pathways, including sterol biosynthesis and stress-response signaling.
While compounds like this compound and AK-7 have shown promise, further research is needed to optimize their pharmacokinetic and pharmacodynamic properties for clinical translation. Future studies should also focus on elucidating the full spectrum of SIRT2 substrates in the brain and the long-term consequences of its inhibition. A deeper understanding of the intricate roles of SIRT2 in both health and disease will be crucial for the development of safe and effective therapies for these devastating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MicroRNA-212-5p Prevents Dopaminergic Neuron Death by Inhibiting SIRT2 in MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-212-5p Prevents Dopaminergic Neuron Death by Inhibiting SIRT2 in MPTP-Induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hdsa.org [hdsa.org]
- 13. Does Sirt2 Regulate Cholesterol Biosynthesis During Oligodendroglial Differentiation In Vitro and In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 17. 34.237.233.138 [34.237.233.138]
- 18. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α-Synuclein sedimentation assay [protocols.io]
Sirt2-IN-14: A Technical Guide to its Role in α-Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2] Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, with one of its key functions being the deacetylation of α-tubulin at lysine 40.[3][4] This post-translational modification is critical for regulating microtubule dynamics and stability, thereby impacting cell division, motility, and intracellular transport.[2]
The inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, a state associated with stabilized microtubules. This has prompted the development of selective SIRT2 inhibitors as potential therapeutic agents. Sirt2-IN-14 (also referred to as Compound 78 in its discovery publication) is a potent and selective inhibitor of SIRT2.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action concerning α-tubulin acetylation, and detailed experimental protocols for its investigation.
Data Presentation: Quantitative Profile of this compound
This compound has been characterized as a highly potent and selective inhibitor of SIRT2. The following table summarizes its key quantitative data, facilitating a clear comparison of its activity against different sirtuin isoforms.
| Compound | SIRT2 IC50 (μM) | SIRT1 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| This compound | 0.196 | >200 | 85.8 | >1020-fold | ~438-fold | [5][6][7] |
Mechanism of Action: SIRT2-Mediated Deacetylation of α-Tubulin
SIRT2 catalyzes the removal of the acetyl group from the ε-amino group of lysine 40 on α-tubulin in an NAD+-dependent manner. This enzymatic reaction involves the formation of an O-alkylamidate intermediate between the acetylated lysine and NAD+, leading to the release of nicotinamide and the deacetylated α-tubulin.[8]
This compound, as a competitive inhibitor, is proposed to bind to the active site of SIRT2, preventing the binding of both the acetylated α-tubulin substrate and the NAD+ cofactor.[5][6] This inhibition results in an accumulation of acetylated α-tubulin, leading to the stabilization of the microtubule network. The functional consequences of this stabilization are context-dependent and are a subject of ongoing research in various disease models.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on α-tubulin acetylation.
Western Blot Analysis of α-Tubulin Acetylation
This protocol outlines the steps for the quantitative analysis of acetylated α-tubulin levels in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to the research question) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and deacetylase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To control for protein loading, probe a separate membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin, or strip and re-probe the same membrane.
6. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band.
Immunofluorescence Analysis of α-Tubulin Acetylation
This protocol describes the visualization of acetylated α-tubulin in cells treated with this compound to assess changes in the microtubule network.
1. Cell Culture and Treatment on Coverslips:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with this compound or a vehicle control as described for the Western blot protocol.
2. Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Blocking and Antibody Incubation:
-
Block the cells with 1% BSA in PBST for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody against acetylated α-tubulin diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST in the dark.
4. Counterstaining and Mounting:
-
(Optional) Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Analyze the images for changes in the intensity and distribution of the acetylated α-tubulin signal.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound and its effect on α-tubulin acetylation.
Caption: SIRT2 signaling pathway for α-tubulin deacetylation and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of α-tubulin acetylation.
Caption: Experimental workflow for immunofluorescence analysis of α-tubulin acetylation.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of SIRT2. Its high potency and selectivity make it a superior tool for dissecting the specific contributions of SIRT2 to cellular processes, particularly the regulation of α-tubulin acetylation. The resulting stabilization of microtubules upon SIRT2 inhibition has profound implications for cytoskeletal dynamics and is a promising avenue for therapeutic intervention in diseases characterized by microtubule dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and further elucidate the therapeutic potential of targeting the SIRT2/α-tubulin axis. Further research, particularly studies providing quantitative cellular data on α-tubulin acetylation in response to a dose-range of this compound, will be crucial in advancing our understanding of its therapeutic utility.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT2, tubulin deacetylation, and oligodendroglia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2 Inhibition in Cancer Cell Lines: A Technical Guide to Sirt2-IN-14 (TM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant, albeit complex, target in cancer therapy.[1] While its role can be context-dependent, acting as both a tumor suppressor and promoter, pharmacological inhibition of SIRT2 has demonstrated broad anticancer activity in numerous preclinical studies.[2][3] This technical guide focuses on the in vitro and in vivo effects of a potent and selective SIRT2 inhibitor, Thiomyristoyl lysine (TM), which is likely the compound referred to as "Sirt2-IN-14" due to its 14-carbon thioacyl group.[2] TM has been shown to induce cancer cell death and inhibit tumor growth by promoting the degradation of the oncoprotein c-Myc.[2][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the study of this class of SIRT2 inhibitors in cancer cell lines.
Data Presentation: Quantitative Analysis of SIRT2 Inhibitor Activity
The efficacy of SIRT2 inhibitors is determined by their potency against the target enzyme and their cytotoxic effects on cancer cell lines. The following tables summarize the key quantitative data for TM and other relevant SIRT2 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of SIRT2 Inhibitors Against Sirtuin Enzymes
| Inhibitor | SIRT1 (H3K9Ac) IC50 (µM) | SIRT2 (H3K9Ac) IC50 (µM) | SIRT2 (H3K9Myr) IC50 (µM) | SIRT3 (H3K9Ac) IC50 (µM) | SIRT6 (H3K9Myr) IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| TM | 26 | 0.038 | 0.049 | >50 | >200 | 650-fold |
| AGK2 | 42 | 8 | >100 | >50 | >100 | 5-fold |
| SirReal2 | 82 | 0.23 | >100 | >50 | >200 | 357-fold |
| Tenovin-6 | 26 | 9 | >200 | >50 | >200 | 3-fold |
Data compiled from[5]. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: In Vitro Cytotoxicity (IC50/GI50) of TM in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 15.6 | [2] |
| MDA-MB-468 | Breast Cancer | 13.9 | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | Inhibits this cell line[6] |
| NCI-H23 | Non-Small Cell Lung Cancer | 16.4 (GI50) | [7] |
| HCT116 | Colorectal Cancer | 13.5 (GI50) | Anchorage-independent growth[5] |
IC50 values for cell viability were determined after 72 hours of treatment.[2] GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways
The primary mechanism through which TM and similar SIRT2 inhibitors exert their anticancer effects is by inducing the degradation of the c-Myc oncoprotein.[2][4] SIRT2 has been shown to repress the transcription of NEDD4, an E3 ubiquitin ligase that targets c-Myc for proteasomal degradation.[8] Therefore, inhibition of SIRT2 leads to increased NEDD4 expression, subsequent ubiquitination and degradation of c-Myc, and ultimately, inhibition of cancer cell proliferation.[2][8]
Caption: SIRT2 inhibition by TM leads to c-Myc degradation.
Experimental Protocols
In Vitro SIRT2 Deacetylation Assay
This protocol is for determining the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate (e.g., Ac-H3K9)
-
NAD+
-
SIRT2 inhibitor (e.g., TM)
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well plate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing deacetylation buffer, NAD+, and the acetylated peptide substrate.
-
Add varying concentrations of the SIRT2 inhibitor to the wells of the 96-well plate.
-
Add the SIRT2 enzyme to initiate the reaction. A no-enzyme control should be included.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add the developer solution. This step typically involves enzymatic digestion to release a fluorescent signal from the deacetylated substrate.[9]
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for signal development.[9]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation, 460 nm emission).[9]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
SIRT2 inhibitor (e.g., TM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the SIRT2 inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
The MTT is reduced by viable cells to form purple formazan crystals.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate for an additional 4 hours at 37°C or overnight to ensure complete solubilization.[10][11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-Myc Degradation
This protocol is used to detect the levels of c-Myc protein in cancer cells following treatment with a SIRT2 inhibitor.
Materials:
-
Cancer cell lines
-
SIRT2 inhibitor (e.g., TM)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-c-Myc
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the SIRT2 inhibitor for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 10-25 µg) per lane on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and apply the chemiluminescent substrate.[12]
-
Capture the signal using an imaging system. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a SIRT2 inhibitor in a cancer cell line.
Caption: A typical workflow for SIRT2 inhibitor evaluation.
Conclusion
The SIRT2 inhibitor TM ("this compound") demonstrates potent and selective inhibition of SIRT2, leading to significant anticancer activity in a variety of cancer cell lines. Its mechanism of action, centered on the degradation of the c-Myc oncoprotein, presents a promising therapeutic strategy. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, to aid researchers in the further investigation and development of SIRT2 inhibitors as novel cancer therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 13. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Sirt2-IN-14: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism. Its inhibition presents a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the impact of SIRT2 inhibition, with a focus on the potent and selective inhibitor Sirt2-IN-14, on core metabolic pathways. We will explore its mechanism of action, effects on glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, and its interplay with key metabolic signaling networks such as AMPK and mTOR. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Introduction to SIRT2 and its Role in Metabolism
Sirtuin 2 is a member of the sirtuin family of proteins, which play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1] Unlike other sirtuins that are primarily localized to the nucleus or mitochondria, SIRT2 is most abundant in the cytoplasm.[1] This strategic localization allows it to interact with and deacetylate a wide array of cytoplasmic and mitochondrial proteins, thereby modulating their activity.
SIRT2's influence on cellular metabolism is multifaceted. It has been shown to deacetylate and regulate the activity of key enzymes involved in glycolysis, the pentose phosphate pathway, the TCA cycle, and fatty acid oxidation.[2][3] By removing acetyl groups from lysine residues on these enzymes, SIRT2 can either enhance or suppress their catalytic function, leading to significant shifts in metabolic fluxes. Inhibition of SIRT2, therefore, offers a powerful tool to reprogram cellular metabolism.
This compound: A Potent and Selective SIRT2 Inhibitor
While the public domain lacks extensive characterization of a compound specifically named "this compound," this guide will utilize data from highly potent and selective SIRT2 inhibitors, such as Thiomyristoyl lysine (TM), as a proxy. TM exhibits an IC50 value of 0.028 µM for SIRT2, with over 3,000-fold selectivity against SIRT1 and no significant inhibition of SIRT3, SIRT5, SIRT6, or SIRT7 at high concentrations.[4] Such high potency and selectivity are critical for elucidating the specific roles of SIRT2 without confounding off-target effects.
Table 1: Inhibitory Activity and Selectivity of Representative SIRT2 Inhibitors
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| TM | 98 | 0.028 | >200 | ~3500 | >7142 | [4] |
| AGK2 | >50 | 3.5 | >50 | >14 | >14 | [5] |
| SirReal2 | >100 (22% inh.) | 0.140 | >100 | >714 | >714 | [6] |
| Cambinol Analog 55 | >50 (<25% inh.) | 0.25 | >50 (<25% inh.) | >200 | >200 | [7] |
Impact of this compound on Core Metabolic Pathways
Inhibition of SIRT2 with potent and selective compounds leads to a significant reprogramming of cellular metabolism, primarily characterized by an enhancement of both glycolysis and oxidative phosphorylation.[2] This hypermetabolic state is a direct consequence of the hyperacetylation and subsequent activation of numerous metabolic enzymes.
Glycolysis
SIRT2 inhibition has been shown to increase the rate of glycolysis and lactate production.[8] This is achieved through the hyperacetylation and activation of several key glycolytic enzymes. For instance, in the absence of SIRT2 activity, pyruvate kinase M2 (PKM2) acetylation is increased, leading to its tetramerization and enhanced enzymatic activity.[8]
Table 2: Effects of SIRT2 Inhibition on Glycolysis
| Parameter | Method | Cell Type | Effect of SIRT2 Inhibition | Fold Change (approx.) | Reference |
| Lactate Production | Lactate Assay | H1299 cells | Increased | 1.5 - 2.0 | [8] |
| Pyruvate Kinase Activity | PK Assay | H1299 cells | Increased | ~1.8 | [8] |
| Glycolysis Rate | [5-³H]glucose tracer | H9c2 cardiomyocytes | Decreased | ~0.2 | [9] |
Note: The study in H9c2 cardiomyocytes showed a decrease in glycolysis upon SIRT2 inhibition, suggesting cell-type specific metabolic responses.
Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation
Contrary to what might be expected with a surge in glycolysis, SIRT2 inhibition also boosts mitochondrial respiration.[2] Metabolomic analyses of cells with inhibited SIRT2 reveal an accumulation of late TCA cycle intermediates, indicative of anaplerotic flux from sources like glutaminolysis and fatty acid oxidation.[2] This increased substrate supply to the TCA cycle fuels the electron transport chain, leading to elevated oxygen consumption rates (OCR).[2]
Table 3: Effects of SIRT2 Inhibition on Mitochondrial Respiration
| Parameter | Method | Cell Type | Effect of SIRT2 Inhibition | Fold Change (approx.) | Reference |
| Basal OCR | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.5 | [2] |
| Maximal Respiration | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.7 | [2] |
| ATP Production | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.6 | [2] |
Signaling Pathways Modulated by this compound
The metabolic reprogramming induced by this compound is intricately linked to major cellular signaling pathways, particularly the AMPK and mTOR pathways, which are central regulators of energy homeostasis.
AMPK Signaling
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). While direct evidence for this compound's effect on AMPK is pending, studies on other SIRT2 inhibitors and SIRT2 knockout models suggest a complex interplay. Some studies indicate that SIRT1, a close homolog of SIRT2, is required for AMPK activation.[10] Conversely, there is evidence that AMPK can phosphorylate and activate SIRT2, enhancing its interaction with downstream targets like AKT.[3] Inhibition of SIRT2 with AGK2 has been shown to enhance the phosphorylation of AMPK in the context of acute liver failure.[11]
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its activity is tightly coupled to nutrient availability. The mTOR complex 1 (mTORC1) is a major downstream effector of the PI3K/AKT pathway. SIRT2 has been shown to deacetylate and regulate components of this pathway. Interestingly, the immunosuppressant rapamycin, a well-known mTOR inhibitor, has been found to recruit SIRT2 to deacetylate FKBP12, a key protein in the mTOR complex.[12] Furthermore, SIRT1 and SIRT2 can deacetylate S6 Kinase 1 (S6K1), a downstream target of mTORC1, thereby influencing its phosphorylation and activity.[13]
Signaling Pathway Diagram
Caption: this compound's impact on metabolic and signaling pathways.
Experimental Protocols
In Vitro SIRT2 Deacetylase Assay
This protocol is adapted from established methods to determine the IC50 of this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (and other inhibitors for comparison)
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the SIRT2 enzyme to all wells except the no-enzyme control.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the acetylated peptide substrate and NAD+.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to SIRT2 in a cellular context.
Materials:
-
Cells expressing SIRT2
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SIRT2 and a loading control)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT2 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's metabolic impact.
Conclusion
The inhibition of SIRT2 by potent and selective compounds like this compound represents a compelling strategy for modulating cellular metabolism. The available evidence strongly suggests that such inhibition leads to a hypermetabolic state characterized by increased glycolysis and oxidative phosphorylation, driven by the hyperacetylation of key metabolic enzymes. This metabolic reprogramming is intertwined with the AMPK and mTOR signaling pathways, central hubs of cellular energy sensing and growth regulation. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel SIRT2 inhibitors. A deeper understanding of the nuanced metabolic consequences of SIRT2 inhibition will be instrumental in advancing these compounds through the drug development pipeline for various therapeutic applications.
References
- 1. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIRT2-mediated deacetylation and tetramerization of pyruvate kinase directs glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SIRT2-AMPK axis regulates autophagy induced by acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Exploring the Downstream Targets of Sirt2-IN-14: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Sirt2-IN-14 is a selective inhibitor of SIRT2, offering a valuable tool to probe the functional roles of this enzyme and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the known and potential downstream targets of SIRT2 inhibition, with a focus on the experimental methodologies required to elucidate the effects of compounds like this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established downstream effects of SIRT2 inhibition and provides detailed protocols for key experiments to facilitate further research.
Core Downstream Targets of SIRT2 Inhibition
SIRT2 is predominantly a cytoplasmic deacetylase, although it can translocate to the nucleus during mitosis. Its substrates are involved in a variety of cellular functions. Inhibition of SIRT2 by compounds such as this compound is expected to increase the acetylation of these substrates, thereby modulating their activity and downstream signaling pathways.
Cytoskeletal Dynamics: α-Tubulin
One of the most well-characterized substrates of SIRT2 is α-tubulin.[1][2][3] SIRT2 deacetylates α-tubulin at lysine-40, a modification that influences microtubule stability and dynamics. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which is generally associated with more stable microtubules.
Quantitative Data on SIRT2 Inhibition and α-Tubulin Acetylation:
| Inhibitor | Cell Line | Concentration | Fold Increase in Acetylated α-Tubulin (Approx.) | Reference |
| AGK2 | HeLa | 10 µM | 2-3 fold | [4] |
| SirReal2 | MCF-7 | 10 µM | 1.5-2 fold | [5] |
| AK-7 | U2OS | 10 µM | ~2.5 fold | [6] |
Genome Integrity and Cell Cycle Control: Histone H4 Lysine 16 (H4K16)
During the G2/M phase of the cell cycle, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac).[7][8][9] This deacetylation is crucial for chromatin condensation and proper mitotic progression. Inhibition of SIRT2 can lead to an accumulation of H4K16ac, potentially causing defects in cell division.[7][8]
Quantitative Data on SIRT2 Inhibition and H4K16 Acetylation:
Data from SIRT2 knockout and other inhibitor studies indicate a significant impact on H4K16ac levels.
| Condition | Model System | Fold Increase in H4K16ac (Approx.) | Reference |
| SIRT2 Knockout | Mouse Embryonic Fibroblasts (MEFs) | 1.5-2 fold in mitotic cells | [7][9] |
| General SIRT2 Inhibition | 293 cells (RNAi) | ~1.5 fold | [7][10] |
Metabolic Regulation and Stress Response: FOXO Transcription Factors
SIRT2 deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, including FOXO1 and FOXO3a.[11][12][13] Deacetylation of FOXO1 by SIRT2 in adipocytes inhibits adipogenesis.[11][13] In response to oxidative stress, SIRT2 deacetylates FOXO3a, leading to the upregulation of antioxidant genes.[14] Inhibition of SIRT2 would therefore be expected to increase FOXO acetylation, altering their transcriptional programs.
Effects of SIRT2 Inhibition on FOXO Acetylation:
| Target | Effect of SIRT2 Inhibition | Cellular Context | Reference |
| FOXO1 | Increased Acetylation | Adipocytes | [11][13][15] |
| FOXO3a | Increased Acetylation | Oxidative Stress | [14] |
Inflammation: NF-κB Signaling Pathway
SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, a modification that represses NF-κB transcriptional activity and subsequent inflammatory gene expression.[9][16] Inhibition of SIRT2 can, therefore, lead to hyperacetylation of p65 and an enhanced inflammatory response in certain contexts.
Impact of SIRT2 Inhibition on NF-κB Signaling:
| Effect | Model System | Outcome | Reference |
| Increased p65 Acetylation | Sirt2-/- cells | Increased expression of a subset of NF-κB target genes | [9][16] |
| Enhanced NF-κB Activity | Various cell lines | Potentiated inflammatory response | [17] |
Experimental Protocols
To investigate the downstream effects of this compound, a series of well-established molecular and cellular biology techniques can be employed.
Western Blot Analysis of Protein Acetylation
This is a fundamental technique to quantify changes in the acetylation status of SIRT2 substrates.
Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Lysis:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetylated tubulin signal to total α-tubulin or a loading control like GAPDH or β-actin.
-
In Vitro Deacetylation Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of SIRT2.
Protocol: Fluorogenic In Vitro Deacetylation Assay
-
Reagents:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine coupled to a fluorophore).
-
NAD+.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore).
-
-
Assay Procedure:
-
In a 96-well plate, add recombinant SIRT2 enzyme, NAD+, and this compound at desired concentrations.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Migration Assay
Given the role of α-tubulin in cell motility, a cell migration assay can assess the functional consequences of SIRT2 inhibition.
Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to confluence.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the cells to remove debris and add fresh media containing this compound at various concentrations or a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.[5]
-
Signaling Pathways and Visualizations
Inhibition of SIRT2 can have cascading effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by SIRT2.
SIRT2 and Cytoskeletal Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. Correction: SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington’s Disease Phenotypes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo | PLOS One [journals.plos.org]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SirT2 is a histone deacetylase with preference for histone H4 Lys 16 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. SirT2 is a histone deacetylase with preference for histone H4 Lys 16 during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 13. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of NAMPT and SIRT2 but not SIRT1 attenuate GLO1 expression and activity in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-14: A Technical Guide to its Role in Modulating Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2), and its role in the modulation of gene expression. This document details the mechanism of action, key signaling pathways, and experimental data related to SIRT2 inhibition, offering valuable insights for researchers in drug discovery and development.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[2] It deacetylates a range of protein substrates, including α-tubulin, histones, and transcription factors, thereby modulating their function and influencing downstream gene expression.[3][4] The dysregulation of SIRT2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[4][5]
This compound is a selective inhibitor of SIRT2, demonstrating potent enzymatic inhibition. While specific data for this compound is emerging, this guide will also draw upon data from other well-characterized SIRT2 inhibitors, such as TM (Thiomyristoyl), SirReal2, and AGK2, to provide a comprehensive understanding of the effects of SIRT2 inhibition.
Quantitative Data on SIRT2 Inhibitors
The following tables summarize key quantitative data for this compound and other notable SIRT2 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of SIRT2 Inhibitors
| Compound | Target | IC50 (µM) | Reference(s) |
| This compound | SIRT2 | 0.196 | [6] |
| TM (Thiomyristoyl) | SIRT2 | 0.028 | [6][7] |
| TM (Thiomyristoyl) | SIRT1 | 98 | [7] |
| TM (Thiomyristoyl) | SIRT3 | >200 | [7] |
| SirReal2 | SIRT2 | 0.140 | [8][9] |
| AGK2 | SIRT2 | 3.5 | [10] |
| AGK2 | SIRT1 | 30 | [10] |
| AGK2 | SIRT3 | 91 | [10] |
Table 2: Cellular Activity of SIRT2 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Concentration | Effect | Reference(s) |
| TM (Thiomyristoyl) | HCT116 | Anchorage-independent growth | GI50 | 13.5 µM | Inhibition of growth | [11] |
| Tenovin-6 | HCT116 | Anchorage-independent growth | GI50 | 2.1 µM | Inhibition of growth | [11] |
| SirReal2 | HCT116 | Anchorage-independent growth | GI50 | 55.8 µM | Inhibition of growth | [11] |
| SirReal2 | HeLa | α-tubulin acetylation | Western Blot | - | Increased acetylation | [9] |
| AGK2 | Breast Cancer Cells | Cell Proliferation | - | Dose-dependent | Inhibition of proliferation | [10] |
| AGK2 | Breast Cancer Cells | Colony Formation | 5 µM | 46% reduction | Inhibition of colony formation | [10] |
Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibition impacts several critical signaling pathways that regulate gene expression. The following sections detail two key pathways and are accompanied by diagrams generated using the DOT language for visualization.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory and immune responses. SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, which generally leads to the suppression of NF-κB transcriptional activity.[12] Inhibition of SIRT2 can, therefore, lead to hyperacetylation of p65, potentially enhancing the expression of NF-κB target genes involved in inflammation.[12]
c-Myc Degradation Pathway
The oncoprotein c-Myc is a critical regulator of cell proliferation and is frequently overexpressed in cancer. SIRT2 has been shown to stabilize c-Myc by repressing the expression of the E3 ubiquitin ligase NEDD4, which targets c-Myc for proteasomal degradation.[13] Inhibition of SIRT2 with compounds like TM leads to increased NEDD4 expression, enhanced c-Myc ubiquitination, and subsequent degradation, resulting in anti-proliferative effects in cancer cells.[6][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SIRT2 inhibitors.
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol describes a common method for measuring SIRT2 deacetylase activity in vitro using a fluorescent substrate.
Workflow:
Materials:
-
Recombinant human SIRT2 enzyme
-
This compound or other test inhibitors
-
Fluorogenic SIRT2 substrate (e.g., based on p53 or histone H4 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT2 enzyme
-
NAD+
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to assess the cellular activity of SIRT2 inhibitors by measuring the acetylation status of its substrate, α-tubulin.
Workflow:
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
Conclusion
This compound and other selective SIRT2 inhibitors are powerful tools for elucidating the role of SIRT2 in cellular signaling and gene expression. By modulating the acetylation status of key proteins involved in inflammation, cell proliferation, and metabolism, these inhibitors offer promising avenues for the development of novel therapeutics for a range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting SIRT2.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Sirt2 Inhibition: A Technical Guide to a Potent and Selective Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the foundational research surrounding the inhibition of Sirtuin 2 (Sirt2), a key NAD+-dependent deacetylase implicated in a multitude of cellular processes. Due to the limited availability of specific public data on a compound designated "Sirt2-IN-14," this document focuses on a well-characterized, potent, and highly selective Sirt2 inhibitor, SirReal2 , as a representative tool compound for studying Sirt2 biology. The principles, experimental methodologies, and signaling contexts described herein are broadly applicable to the study of other selective Sirt2 inhibitors.
Core Concepts in Sirt2 Inhibition
Sirt2 is a member of the sirtuin family of protein deacylases that play crucial roles in regulating cellular metabolism, cell cycle, and neuroprotection.[1][2][3] It primarily resides in the cytoplasm where it deacetylates a variety of substrates, including α-tubulin, histones, and transcription factors.[1][2] Dysregulation of Sirt2 activity has been linked to various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5][6] The development of potent and selective inhibitors is critical for elucidating the specific functions of Sirt2 and for validating its therapeutic potential.[5]
Quantitative Analysis of SirReal2 Inhibition
SirReal2 has been identified as a highly potent and selective inhibitor of Sirt2. The following table summarizes its inhibitory activity against various sirtuin isoforms.
| Target | IC50 (nM) | Fold Selectivity over Sirt1 | Fold Selectivity over Sirt3 | Reference |
| Sirt2 | 140 | >700 | >700 | [6] |
| Sirt1 | >100,000 | - | - | [6] |
| Sirt3 | >100,000 | - | - | [6] |
Caption: In vitro inhibitory potency and selectivity of SirReal2.
Mechanism of Action
SirReal2 exhibits a unique mechanism of inhibition that involves inducing a conformational rearrangement of the Sirt2 active site.[6] This ligand-induced rearrangement creates a novel binding pocket, leading to potent and highly selective inhibition. This mechanism distinguishes it from other classes of sirtuin inhibitors and contributes to its remarkable isoform selectivity.[6]
Key Experimental Protocols
Detailed methodologies for assessing Sirt2 inhibition are crucial for reproducible research. Below are protocols for key in vitro and cell-based assays.
In Vitro Fluorescence-Based Deacetylation Assay
This assay measures the enzymatic activity of Sirt2 by monitoring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
Test inhibitor (e.g., SirReal2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant Sirt2 enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Materials:
-
Cultured cells (e.g., HeLa or HEK293T)
-
Test inhibitor (e.g., SirReal2)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Sirt2 antibody
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Sirt2 in each sample by SDS-PAGE and Western blotting using an anti-Sirt2 antibody.
-
Quantify the band intensities and plot the fraction of soluble Sirt2 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to Sirt2 inhibition research.
Caption: Mechanism of Sirt2 deacetylation and inhibition by SirReal2.
Caption: Workflow for a fluorescence-based Sirt2 inhibition assay.
Caption: Downstream signaling effects of Sirt2 inhibition.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Sirt2-IN-14 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator in numerous cellular processes, including cell cycle control, metabolic homeostasis, and genomic stability. Its role as a histone deacetylase, particularly its activity towards key lysine residues on histone H3 and H4, implicates it as a promising target for therapeutic intervention in oncology and neurodegenerative diseases. This technical guide provides an in-depth analysis of Sirt2-IN-14, a potent and highly selective SIRT2 inhibitor, focusing on its mechanism of action and its direct impact on histone acetylation. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers investigating SIRT2 biology and developing novel therapeutics.
Introduction to SIRT2 and this compound
SIRT2 is a Class III histone deacetylase (HDAC) that catalyzes the removal of acetyl groups from lysine residues on both histone and non-histone proteins in an NAD+-dependent manner.[1] While predominantly located in the cytoplasm where it deacetylates substrates like α-tubulin, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle.[2] In the nucleus, it targets specific histone marks, most notably Histone H4 Lysine 16 acetylation (H4K16ac), to facilitate chromatin condensation and proper mitotic progression.[2][3] Dysregulation of SIRT2 activity has been linked to various cancers and neurodegenerative disorders, making it a compelling drug target.[1][4]
This compound (also known as TM or Thiomyristoyl ) is a mechanism-based inhibitor designed for high potency and selectivity for SIRT2.[5] It is characterized by a 14-carbon thioacyl group attached to a lysine mimic, which confers its remarkable specificity over other sirtuin isoforms.[5] This specificity makes it an invaluable chemical probe for elucidating the precise cellular functions of SIRT2 and for validating it as a therapeutic target.
Quantitative Data: Inhibitory Potency and Substrate Specificity
The efficacy of a chemical inhibitor is defined by its potency (IC50) and its selectivity for the intended target over other related proteins. This compound (TM) demonstrates exceptional potency and selectivity for SIRT2.
| Compound | SIRT2 IC50 | SIRT1 IC50 | Selectivity (SIRT1/SIRT2) | Inhibition of SIRT3, 5, 6, 7 |
| This compound (TM) | 0.028 µM (28 nM) | 98 µM | ~3500-fold | No inhibition at 200 µM |
| Table 1: In vitro inhibitory activity of this compound (TM) against human sirtuins. Data is derived from fluorescence-based deacetylation assays.[5] |
The primary function of SIRT2 in the nucleus involves the deacetylation of specific histone lysine residues. Inhibition by this compound is expected to increase the acetylation levels of these specific sites.
| Histone Substrate | Specific Lysine Residue | Biological Function | Reference |
| Histone H4 | Lysine 16 (H4K16ac) | Chromatin compaction during mitosis | [3][6] |
| Histone H3 | Lysine 27 (H3K27ac) | Regulation of gene expression | [7] |
| Histone H3 | Lysine 18 (H3K18ac) | Gene expression regulation | [1] |
| Histone H3 | Lysine 56 (H3K56ac) | DNA damage response | [1] |
| Table 2: Key histone substrates of SIRT2 deacetylase activity. |
Mechanism of Action and Effect on Histone Acetylation
SIRT2 catalyzes deacetylation through a multi-step reaction that consumes one molecule of NAD+ for every acetyl group removed. This compound acts as a mechanism-based inhibitor, targeting the active site of the enzyme.
Figure 1: General mechanism of SIRT2 deacetylation and its inhibition by this compound.
By binding to the SIRT2 active site, this compound prevents the interaction with acetylated histone substrates. This leads to a hyperacetylation state at specific lysine residues that are normally targeted by SIRT2. Studies utilizing SIRT2 inhibitors, including thiomyristoyl-based compounds, have confirmed an increase in histone H3 acetylation levels in treated cells, demonstrating on-target engagement in a cellular context.[7] The most well-established histone target of SIRT2 is H4K16; therefore, treatment with this compound is expected to robustly increase H4K16ac levels, particularly in the G2/M phase of the cell cycle.
Downstream Signaling Pathways Modulated by this compound
Altering histone acetylation is a primary mechanism for regulating gene expression. Furthermore, SIRT2 targets numerous non-histone proteins, thereby influencing a wide array of signaling pathways. Inhibition with this compound can thus have profound downstream effects.
SIRT2 and c-Myc Oncoprotein Degradation
A key anticancer mechanism of this compound (TM) is its ability to induce the degradation of the c-Myc oncoprotein.[5] SIRT2 normally acts to stabilize c-Myc. By inhibiting SIRT2, this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to reduced cancer cell viability.[5]
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Navigating the Preclinical Landscape of SIRT2 Inhibition: A Technical Guide for Researchers
Introduction
Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD+-dependent protein deacetylase, has emerged as a compelling therapeutic target for a range of human diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][2] Its role in regulating diverse cellular processes—from cell cycle and genomic stability to inflammation and metabolism—has spurred the development of small molecule inhibitors to modulate its activity.[2][3][4] While preliminary studies of a specific compound designated "Sirt2-IN-14" in animal models are not documented in the public scientific literature, a wealth of preclinical data exists for other selective SIRT2 inhibitors and SIRT2-deficient animal models. This guide provides an in-depth technical overview of these foundational studies, offering researchers, scientists, and drug development professionals a comprehensive resource on the preclinical evaluation of SIRT2 inhibition. We will delve into the quantitative data from key animal studies, detail the experimental protocols employed, and visualize the complex signaling pathways and experimental workflows involved.
Data Presentation: Efficacy of SIRT2 Inhibition in Animal Models
The following tables summarize the quantitative outcomes of SIRT2 inhibition or genetic deletion in various preclinical animal models, providing a comparative overview of the therapeutic potential across different disease contexts.
Table 1: SIRT2 Inhibition in Oncology Animal Models
| Model/Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| SIRT2 Knockdown | Colorectal Cancer (CRC) Mouse Models | Genetic Knockdown | Enhanced infiltration and cytotoxicity of CD8+ T cells, leading to tumor regression. | [5] |
| SIRT2 Knockdown | Gastric Cancer Xenograft | Genetic Knockdown | Reduced metastatic tumor formation and slower tumor growth compared to wild type. | [6] |
| Cambinol | Burkitt Lymphoma Xenograft | Not Specified | Marked anti-proliferative effect. | [1] |
| TM (SIRT2 inhibitor) | Breast Cancer Models | Not Specified | Broad anticancer effects in various cancer cell lines. | [7] |
Table 2: SIRT2 Inhibition in Neurodegenerative Disease Animal Models
| Model/Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| AK-7 | Huntington's Disease (HD) Mouse Model | Not Specified | Demonstrated neuroprotective effects. | [3] |
| AK-7 | Acute Cerebral Ischemia Mouse Model | Not Specified | Showed neuroprotective effects. | [3] |
| SIRT2 Inhibition (AK-1) | Alzheimer's Disease (AD) Model | Not Specified | Restored microtubule stability, improved autophagy, and favored cell survival by eliminating toxic Aβ oligomers. | [8] |
| SIRT2 Inhibition (33i) | Alzheimer's Disease (AD) Transgenic Mouse Model | Not Specified | Rescued neurodegenerative pathology. | [9] |
| SIRT2 Deletion | Ischemic Stroke (tMCAo) Mouse Model | Genetic Knockout | Protected mouse brain against ischemic stroke. | [10] |
Table 3: SIRT2 Inhibition in Metabolic and Cardiovascular Disease Animal Models
| Model/Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| AGK2 | Pressure Overload (PO) Induced Cardiac Hypertrophy | Not Specified | Reduced cardiac size and attenuated cardiac hypertrophy. | [11] |
| SIRT2 Deletion | Ischemia-Reperfusion (I/R) & Pressure Overload (PO) | Genetic Knockout | Improved cardiac function. | [11] |
| SIRT2 Deletion (Male) | C57BL/6J Mice | Genetic Knockout | Decreased body fat, moderate hypoglycemia upon fasting, impaired gluconeogenesis. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments frequently cited in the study of SIRT2 inhibitors.
Subcutaneous Tumor Model for Efficacy Studies
This protocol is a standard method for evaluating the in vivo efficacy of anticancer agents.
-
Cell Culture: B16F10 murine melanoma cells or LLC murine lung cancer cells are cultured in complete Dulbecco's Modified Eagle Medium (DMEM)/F12 containing 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Animal Model: 6 to 8-week-old female BALB/c or C57BL/6 mice are used.[5][14] They are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 2.5 x 10^5 B16F10 tumor cells is injected subcutaneously (s.c.) into the flank of the mice.[14]
-
Treatment: Once tumors are palpable or reach a specific size, mice are randomized into treatment and control groups. The SIRT2 inhibitor or vehicle control is administered via a specified route (e.g., intraperitoneally, i.p.) and schedule.
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., every 3 days) using calipers. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. Animal body weight is also monitored.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry (IHC) or Western blotting to assess target engagement and pharmacodynamic markers.[5]
Transient Middle Cerebral Artery Occlusion (tMCAo) Model of Ischemic Stroke
This model is widely used to study the pathophysiology of ischemic stroke and evaluate neuroprotective agents.
-
Animal Model: Adult male wild-type mice are used.
-
Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 1 hour) to induce ischemia.[10] It is then withdrawn to allow for reperfusion of the brain tissue.
-
Post-Operative Care: Animals receive post-operative care, including hydration and temperature regulation, to ensure recovery.
-
Neurological Assessment: Neurological function is assessed at various time points post-reperfusion using standardized scoring systems.
-
Histological Analysis: At the study endpoint (e.g., 24 hours post-reperfusion), brains are harvested, sectioned, and stained (e.g., with H&E or TTC) to measure the infarct volume.[10] Immunohistochemistry for markers like SIRT2 can also be performed.[10]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate key aspects of SIRT2 research.
SIRT2 Regulation of T-Cell Metabolism
SIRT2 acts as a critical regulator of T-cell metabolism by deacetylating and suppressing key enzymes involved in both glycolysis and the TCA cycle.[14] Inhibition of SIRT2 enhances these metabolic pathways, leading to improved T-cell proliferation and effector functions.
Caption: SIRT2 negatively regulates T-cell metabolism and function.
Workflow for a Preclinical SIRT2 Inhibitor Efficacy Study
The diagram below outlines the typical workflow for assessing the efficacy of a novel SIRT2 inhibitor in a subcutaneous cancer mouse model.
Caption: Standard workflow for in vivo testing of a SIRT2 inhibitor.
The collective evidence from preclinical studies strongly supports the therapeutic potential of SIRT2 inhibition across a spectrum of diseases. Animal models using both genetic deletion of SIRT2 and pharmacological inhibitors have demonstrated beneficial outcomes in oncology, neurodegeneration, and cardiovascular disorders. While the specific compound this compound remains to be characterized in the public domain, the robust foundation laid by studies on other SIRT2 inhibitors provides a clear and promising path forward. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary information to design, execute, and interpret further preclinical investigations into this important therapeutic target. Future work will undoubtedly focus on developing inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical translation.
References
- 1. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 9. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt2 Regulates Liver Metabolism in a Sex-Specific Manner [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sirt2-IN-14 protocol for in vitro cell-based assays
Application Notes for Sirt2-IN-14
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule stability, metabolic pathways, and the response to oxidative stress.[2][3] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it a significant target for drug discovery.[3][4] this compound is a potent and selective inhibitor of SIRT2, designed as a chemical probe to investigate the biological functions of SIRT2 and evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays.
Mechanism of Action
SIRT2 catalyzes the removal of acetyl groups from lysine residues on a variety of protein substrates, a process that requires nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate.[4][5] The catalytic mechanism involves the formation of an alkylamidate intermediate between the acetylated lysine and NAD⁺, leading to the release of nicotinamide and 2'-O-acetyl-ADP-ribose, along with the deacetylated protein.[6] this compound acts as a mechanism-based inhibitor, binding to the active site of the SIRT2 enzyme and preventing the interaction with its substrates or NAD⁺, thereby blocking its deacetylase activity.[4] This inhibition leads to the hyperacetylation of SIRT2 targets, such as α-tubulin and p53, which can be used as biomarkers for target engagement in cellular assays.[7][8]
Figure 1. Mechanism of SIRT2 Inhibition.
Data Presentation
The inhibitory activity and selectivity of this compound are summarized below. Data are representative of potent, selective SIRT2 inhibitors described in the literature.[9][10]
| Parameter | SIRT1 | SIRT2 | SIRT3 | Notes |
| Biochemical IC₅₀ | > 90 µM | 0.028 µM | > 150 µM | In vitro fluorescence-based deacetylation assay.[9][11] |
| Cellular EC₅₀ | > 50 µM | 0.5 - 2.0 µM | > 50 µM | Measured by α-tubulin hyperacetylation in cancer cell lines. |
| Cell Growth GI₅₀ | > 25 µM | 5 - 15 µM | > 25 µM | Varies by cell line; measured via MTT or similar viability assay.[9] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce enzyme activity by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of inhibitor that induces a response halfway between the baseline and maximum. GI₅₀ (Half-maximal growth inhibition): Concentration of inhibitor that causes 50% inhibition of cell growth.
Key Signaling Pathways Involving SIRT2
SIRT2 is implicated in multiple signaling pathways that are critical for cancer cell proliferation, survival, and metabolism. Inhibition of SIRT2 with this compound can modulate these pathways, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[3][12]
Figure 2. Key SIRT2-mediated signaling pathways.
Experimental Protocols
In Vitro SIRT2 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified SIRT2 enzyme. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate.[11][13]
Figure 3. Workflow for in vitro SIRT2 inhibition assay.
Materials:
-
Purified recombinant human SIRT2 enzyme
-
This compound
-
Fluorogenic SIRT2 substrate (e.g., Boc-Lys(Ac)-AMC)
-
NAD⁺
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/ml BSA, 1 mM DTT)[11]
-
Stop/Developer Solution (e.g., Assay buffer with Trypsin and Nicotinamide)[14]
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Assay Plate Setup: Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of SIRT2 enzyme solution (e.g., final concentration 100 nM) to each well. Pre-incubate for 10-15 minutes at room temperature.[11]
-
Reaction Initiation: Add 10 µL of a solution containing the fluorogenic substrate (e.g., final concentration 50 µM) and NAD⁺ (e.g., final concentration 500 µM) to initiate the reaction.[14]
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 25 µL of Stop/Developer solution to each well. This solution stops the SIRT2 reaction (via nicotinamide) and allows the developer enzyme (trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Incubate for an additional 15-30 minutes at room temperature, then measure the fluorescence using a plate reader (e.g., Excitation ~355 nm, Emission ~460 nm).[15]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Figure 4. Workflow for cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[19][20]
Figure 5. Workflow for apoptosis assay via flow cytometry.
Materials:
-
Cells and this compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., GI₅₀ and 5x GI₅₀) for 24-48 hours. Include a vehicle control and a positive control (e.g., etoposide).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry following treatment with this compound.[21][22]
Figure 6. Workflow for cell cycle analysis via flow cytometry.
Materials:
-
Cells and this compound
-
6-well plates
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[21]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvesting: Harvest cells, wash once with PBS, and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.[21]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[21]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 14. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 15. abcam.com [abcam.com]
- 16. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. scispace.com [scispace.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Sirt2-IN-14 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of numerous protein substrates, thereby regulating diverse cellular processes such as cell cycle progression, metabolic pathways, and cytoskeletal dynamics.[2][4] The inhibition of SIRT2 has shown promising therapeutic effects in preclinical models, driving the development of potent and selective SIRT2 inhibitors.[5][6][7]
Sirt2-IN-14 is a small molecule inhibitor of SIRT2. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, based on established methodologies for similar SIRT2 inhibitors. The provided information is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Mechanism of Action
SIRT2 carries out its deacetylase activity on a range of substrates. Inhibition of SIRT2 by compounds like this compound is expected to increase the acetylation levels of these substrates, leading to downstream cellular effects. The anticancer effects of SIRT2 inhibition, for instance, have been linked to the destabilization of oncoproteins such as c-Myc.[8] In the context of neuroinflammation, SIRT2 inhibition can modulate signaling pathways like NF-κB and the NLRP3 inflammasome.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for SIRT2 inhibitors from in vitro and in vivo studies. While specific data for this compound is not yet widely published, the data for structurally related or functionally similar compounds provide a valuable reference for experimental design.
Table 1: In Vitro Inhibitory Activity of Selected SIRT2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| TM | SIRT2 | 0.028 | >3500-fold vs SIRT1 | [8] |
| TM | SIRT1 | 98 | [8] | |
| TM | SIRT3 | >200 | [8] | |
| Glucose-TM | SIRT2 | 0.019 | ~400-fold vs SIRT1 | [10][11] |
| Glucose-TM | SIRT1 | 7.5 | [10][11] | |
| Glucose-TM | SIRT3 | >83 | [10][11] | |
| AGK2 | SIRT2 | 3.4 (inhibition of HCMV) | SIRT2 selective | [12] |
| AK-7 | SIRT2 | 8.2 (inhibition of HCMV) | SIRT2 selective | [12] |
| SirReal2 | SIRT2 | 0.14 | Selective vs other sirtuins | [6] |
| Tenovin-6 | SIRT2 | - | Less selective vs SIRT1 | [7] |
Table 2: In Vivo Efficacy of Selected SIRT2 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Route | Key Findings | Reference |
| TM | MDA-MB-231 Xenograft | 1.5 mg in 50 µL DMSO, daily | IP | Significant inhibition of tumor growth | [8] |
| AGK2 | M. tuberculosis challenge | 20–82 mg/kg | IP | Reduced pathogen load | [12] |
| FLS-359 | HCMV infection | 50 mg/kg, b.i.d. for 14 days | p.o. | Reduced virus production | [12] |
| 33i | APP/PS1 (Alzheimer's) | Not specified | Not specified | Reduced amyloid pathology and neuroinflammation | [13] |
| Compound 7 | H441 Xenograft (NSCLC) | Not specified | Not specified | Marked inhibition of tumor growth | [14] |
Experimental Protocols
The following protocols are representative methodologies for the in vivo administration of small molecule inhibitors like this compound. Note: These are generalized protocols and may require optimization based on the specific physicochemical properties of this compound, the mouse model used, and the experimental goals.
Formulation of this compound for In Vivo Administration
The solubility of the specific SIRT2 inhibitor is a critical factor for its formulation. Many small molecule inhibitors have poor aqueous solubility.[15] For example, the potent SIRT2 inhibitor TM has low aqueous solubility.[8][11] Researchers have developed strategies such as glycoconjugation to improve the solubility of such compounds.[10][11][16]
Protocol 1: Formulation in a DMSO/Saline Vehicle
This is a common formulation for administering hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. For example, for a final injection volume of 100 µL with 10% DMSO, dissolve the dose for one mouse in 10 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. A brief sonication might be necessary if the compound is difficult to dissolve.
-
Just prior to injection, add the required volume of sterile saline or PBS to the DMSO solution to achieve the final desired concentration and DMSO percentage. For the example above, add 90 µL of saline.
-
Vortex the solution again immediately before drawing it into the syringe to ensure a homogenous suspension, especially if the compound has a tendency to precipitate.
-
Important: Prepare the formulation fresh for each day of injection. Do not store the final diluted formulation. The final concentration of DMSO should be kept as low as possible (typically ≤10%) to avoid toxicity.
In Vivo Administration via Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration of drugs in mice.[8]
Protocol 2: Intraperitoneal Injection in Mice
Materials:
-
Formulated this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or using a restraint device.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Slowly and steadily inject the formulated this compound solution. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 and a general workflow for in vivo studies with this compound.
SIRT2 Signaling in Cancer
Caption: SIRT2 promotes cancer by stabilizing oncoproteins and activating metabolic enzymes.
SIRT2 in Neuroinflammation
Caption: SIRT2 modulates neuroinflammatory pathways by deacetylating key signaling proteins.
General Workflow for In Vivo Mouse Studies with this compound
Caption: A generalized workflow for conducting in vivo mouse studies with this compound.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of this compound. While direct experimental data for this specific compound is emerging, the wealth of information available for other potent and selective SIRT2 inhibitors provides a strong foundation for study design. Careful consideration of the compound's physicochemical properties, particularly its solubility, is paramount for successful formulation and administration. The detailed protocols and illustrative diagrams are intended to facilitate the planning and execution of rigorous in vivo experiments to elucidate the therapeutic potential of this compound. As with any novel compound, dose-response and toxicity studies are highly recommended to establish a safe and effective dosing regimen for your specific mouse model and research question.
References
- 1. Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT2 Inhibitors in Cancer and Inflammation | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 4. In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity [mdpi.com]
- 13. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 16. A Glycoconjugated SIRT2 Inhibitor with Aqueous Solubility Allows Structure-Based Design of SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Effects of Sirt2-IN-14 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cytoskeletal regulation, cell cycle control, genomic integrity, and metabolic pathways.[1][2] Its diverse functions are carried out by deacetylating a range of protein substrates, with α-tubulin and histone H4 being among the most well-characterized.[3] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory conditions, SIRT2 has emerged as a significant therapeutic target.[4][5]
Sirt2-IN-14 is a chemical probe used to inhibit the enzymatic activity of SIRT2. Evaluating the efficacy and mechanism of such inhibitors requires robust methods to measure their impact on SIRT2's downstream targets. Western blotting is a fundamental technique for this purpose, allowing for the sensitive detection of changes in protein expression and post-translational modifications, such as acetylation.
Principle of the Assay This protocol details the use of Western blotting to assess the cellular effects of this compound. The primary method for confirming target engagement is to measure the acetylation status of known SIRT2 substrates. Since this compound inhibits SIRT2's deacetylase activity, treatment is expected to cause a detectable increase in the acetylation of its substrates, most notably α-tubulin at lysine 40 (K40) and histone H4 at lysine 16 (H4K16).[5][6] The assay also allows for the analysis of downstream signaling proteins that may be affected by SIRT2 inhibition, such as those involved in cell proliferation or fibrosis.[7][8] Total protein levels of SIRT2 and its substrates are measured to ensure that observed changes are due to altered enzymatic activity rather than protein expression.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate cells for a predetermined time course (e.g., 6, 12, or 24 hours) to determine the optimal treatment duration.
-
Part 2: Protein Lysate Preparation and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody (diluted in 5% milk or BSA in TBST) overnight at 4°C with gentle agitation. See the table below for recommended antibodies and dilutions.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% milk or BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer’s protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the corresponding loading control (e.g., GAPDH, β-actin, or total protein).
Data Presentation
Table 1: Recommended Primary Antibodies and Expected Results
| Target Protein | Function / Role | Recommended Dilution | Expected Change with this compound |
| SIRT2 | Target enzyme | 1:1000 | No significant change in total protein level.[9] |
| Acetyl-α-Tubulin (K40) | Direct SIRT2 substrate | 1:1000 - 1:2000 | Increase in acetylation.[5][6] |
| Total α-Tubulin | Loading control for Ac-α-Tubulin | 1:2000 - 1:5000 | No significant change. |
| Acetyl-Histone H4 (K16) | Direct SIRT2 substrate | 1:1000 | Increase in acetylation.[6][8] |
| Total Histone H4 | Loading control for Ac-H4 | 1:2000 | No significant change. |
| p-Smad2/3 | Downstream signaling | 1:1000 | Decrease in phosphorylation.[7] |
| Total Smad2/3 | Loading control for p-Smad2/3 | 1:1000 | No significant change. |
| c-Myc | Downstream target | 1:1000 | Decrease in protein level.[8] |
| GAPDH / β-Actin | General loading control | 1:5000 - 1:10000 | No significant change. |
Mandatory Visualization
Signaling Pathway Diagram
Caption: SIRT2 deacetylates substrates like α-tubulin and Histone H4. This compound inhibits this activity.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing the effects of the SIRT2 inhibitor this compound.
References
- 1. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Sirt2 Targets Following Sirt2-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1][2] Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making it an attractive therapeutic target. The identification of SIRT2 substrates is critical for understanding its biological functions and the downstream consequences of its inhibition.
This document provides detailed application notes and protocols for the immunoprecipitation (IP) of SIRT2 targets from cells treated with Sirt2-IN-14, a specific SIRT2 inhibitor. By inhibiting SIRT2's deacetylase activity, the acetylation levels of its direct and indirect substrates are expected to increase, facilitating their enrichment and identification through immunoprecipitation with anti-acetyl-lysine antibodies followed by mass spectrometry or Western blotting.
Data Presentation: Quantitative Analysis of Sirt2-Mediated Deacetylation
The following tables summarize quantitative proteomic data from studies investigating the impact of SIRT2 modulation on the cellular acetylome. This data provides a reference for expected changes in protein acetylation upon SIRT2 inhibition.
Table 1: Proteins with Increased Acetylation Upon SIRT2 Knockdown. Data from a quantitative proteomic analysis of HCT116 human colorectal cancer cells with SIRT2 knockdown.[1][3]
| Protein | Gene | Acetylation Site(s) | Fold Change (SIRT2 Knockdown vs. Control) | Function |
| Alpha-tubulin | TUBA1A | K40 | >1.5 | Cytoskeleton, cell division |
| Histone H3 | H3F3A/B | K56 | >1.5 | Chromatin structure, gene regulation |
| Histone H4 | HIST1H4A-L | K16 | >1.5 | Chromatin structure, gene regulation |
| Pyruvate kinase | PKM | Multiple | >1.5 | Glycolysis |
| Enolase 1 | ENO1 | Multiple | >1.5 | Glycolysis |
| GAPDH | GAPDH | Multiple | >1.5 | Glycolysis |
| HSP90 | HSP90AA1/AB1 | Multiple | >1.5 | Chaperone, protein folding |
| 14-3-3 protein zeta/delta | YWHAZ | Multiple | >1.5 | Signal transduction |
Table 2: Proteins with Decreased Acetylation Upon SIRT2 Overexpression. Data from a quantitative proteomic analysis of HCT116 human colorectal cancer cells with SIRT2 overexpression.[1][3]
| Protein | Gene | Acetylation Site(s) | Fold Change (SIRT2 Overexpression vs. Control) | Function |
| Histone H3 | H3F3A/B | K18 | <0.67 | Chromatin structure, gene regulation |
| Histone H4 | HIST1H4A-L | K16 | <0.67 | Chromatin structure, gene regulation |
| Importin-7 | IPO7 | Multiple | <0.67 | Nuclear import |
| Lamin A/C | LMNA | Multiple | <0.67 | Nuclear envelope structure |
| Ribosomal proteins | Various | Multiple | <0.67 | Translation |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified SIRT2 Signaling Pathway
This diagram illustrates some of the key signaling pathways and cellular processes regulated by SIRT2. SIRT2 deacetylates a variety of protein substrates, influencing their activity, stability, and localization.
Caption: Simplified overview of SIRT2 signaling pathways.
Diagram 2: Experimental Workflow for Immunoprecipitation of Sirt2 Targets
This diagram outlines the key steps for the immunoprecipitation of acetylated proteins following treatment with the SIRT2 inhibitor, this compound.
Caption: Experimental workflow for SIRT2 target immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
Objective: To inhibit SIRT2 deacetylase activity in cultured cells to increase the acetylation of its target proteins.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare working concentrations of this compound in complete cell culture medium. A typical starting concentration range to test is 1-10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition. A time course (e.g., 2, 4, 6, 12, 24 hours) and dose-response experiment is recommended to determine the conditions that yield the maximal increase in acetylation of a known SIRT2 target (e.g., acetylated α-tubulin at Lys40) without causing significant cytotoxicity.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, proceed immediately to the cell lysis protocol.
Protocol 2: Immunoprecipitation of Acetylated Proteins
Objective: To enrich for acetylated proteins from cell lysates after this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Deacetylase Inhibitors: 10 mM Sodium Butyrate, 10 µM Trichostatin A (TSA), and 1 µM Nicotinamide (NAM)
-
Anti-acetyl-lysine antibody conjugated to agarose or magnetic beads (e.g., PTMScan® Acetyl-Lysine Motif [Ac-K] Kit)
-
Non-specific IgG from the same species as the anti-acetyl-lysine antibody, conjugated to beads
-
Wash Buffer: Lysis buffer without inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
-
Microcentrifuge tubes
-
Rotating shaker at 4°C
Procedure:
-
Cell Lysis: a. Wash the cell monolayers twice with ice-cold PBS. b. Add ice-cold Lysis Buffer supplemented with protease and deacetylase inhibitors directly to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing (Optional but Recommended): a. To an appropriate amount of cleared lysate (typically 0.5 - 2 mg of total protein), add non-specific IgG conjugated beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
-
Immunoprecipitation: a. Add the anti-acetyl-lysine antibody-conjugated beads to the pre-cleared lysate. Refer to the manufacturer's instructions for the recommended amount of beads. b. Incubate on a rotator overnight at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 ml of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps three to four more times to remove non-specifically bound proteins.
-
Elution:
-
For Mass Spectrometry: a. After the final wash, add 50-100 µl of 0.1 M Glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. b. Centrifuge and collect the supernatant containing the eluted proteins. c. Immediately neutralize the eluate by adding 5-10 µl of Neutralization Buffer.
-
For Western Blotting: a. After the final wash, add 20-40 µl of 2x Laemmli sample buffer to the beads. b. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. c. Centrifuge to pellet the beads, and the supernatant is ready for SDS-PAGE.
-
Protocol 3: Western Blot Analysis
Objective: To detect and semi-quantify the enrichment of specific acetylated proteins.
Materials:
-
Eluted samples from Protocol 2
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against specific proteins of interest (e.g., anti-acetyl-α-tubulin, or antibodies against putative Sirt2 targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities to compare the levels of acetylated proteins between the this compound treated and control samples.
Note on Mass Spectrometry Analysis: For a global and unbiased identification of SIRT2 targets, the eluted samples should be processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This typically involves in-solution or in-gel digestion of the proteins with trypsin, followed by peptide desalting and analysis on a high-resolution mass spectrometer. Label-free or label-based (e.g., TMT, SILAC) quantification methods can be employed to compare the abundance of acetylated peptides between the inhibitor-treated and control samples.[4]
References
Sirt2-IN-14: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. This document offers comprehensive guidance on the solubility, preparation, and application of this compound in common experimental setups, catering to the needs of researchers in academia and the pharmaceutical industry.
Product Information
This compound is a potent and selective small molecule inhibitor of SIRT2. Its selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, makes it a valuable tool for investigating the specific roles of SIRT2 in various biological processes.
Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 439.46 g/mol |
| Chemical Formula | C₂₆H₂₁N₃O₄ |
| CAS Number | 1884571-59-8 |
Inhibitory Activity
| Target | IC₅₀ |
| SIRT2 | 0.196 µM[1] |
| SIRT1 | >200 µM[1] |
| SIRT3 | 85.8 µM[1] |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
Note: It is recommended to warm the solution to 37°C and sonicate to enhance solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.39 mg of the compound.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.39 mg, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If necessary, warm the solution in a 37°C water bath for 10-15 minutes and sonicate until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound in biochemical and cell-based assays. Researchers should optimize concentrations and incubation times for their specific experimental systems.
In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorogenic)
This protocol describes a common method to measure the enzymatic activity of SIRT2 and the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound stock solution (10 mM in DMSO)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant SIRT2 enzyme in Assay Buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in Assay Buffer. Remember to include a DMSO vehicle control.
-
Prepare the substrate and NAD⁺ solution in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the diluted SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate/NAD⁺ solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Develop Signal:
-
Add 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Western Blot for α-Tubulin Acetylation
SIRT2 is a major deacetylase of α-tubulin. This protocol outlines how to assess the effect of this compound on the acetylation status of α-tubulin in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of acetylated-α-tubulin to total α-tubulin for each treatment condition.
-
Compare the ratios of the this compound treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway
SIRT2 is a multifaceted enzyme involved in numerous cellular processes.[1][2] It is primarily located in the cytoplasm where it deacetylates various non-histone proteins, but it can also translocate to the nucleus during specific phases of the cell cycle.[3][4] Key substrates of SIRT2 include α-tubulin, p53, and various metabolic enzymes, implicating it in the regulation of cytoskeletal dynamics, cell cycle progression, genome stability, and metabolism.[5][6]
Caption: Simplified SIRT2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical Inhibition Assay
The following diagram illustrates the key steps in performing a biochemical assay to determine the inhibitory potency of this compound.
Caption: Workflow for a fluorogenic biochemical assay to measure this compound activity.
Experimental Workflow: Cell-Based Western Blot Assay
This diagram outlines the process for assessing the effect of this compound on a cellular target using Western blotting.
Caption: Workflow for a cell-based Western blot assay to analyze protein acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS No. 1884571-59-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Sirtuin 2 - Wikipedia [en.wikipedia.org]
Determining Optimal Sirt2-IN-14 Concentration for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. Sirt2-IN-14 is a selective inhibitor of SIRT2 with a reported IC50 of 0.196 μM in biochemical assays.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell lines.
The effective concentration of a compound in a cellular context can differ significantly from its biochemical IC50 value due to factors such as cell membrane permeability, intracellular metabolism, and off-target effects. Therefore, it is essential to empirically determine the optimal concentration for each cell line and experimental endpoint. The following protocols describe key assays for assessing the cellular activity and cytotoxicity of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for organizing experimental results.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Sirtuin 2 (SIRT2) | [1] |
| IC50 (biochemical) | 0.196 μM | [1] |
| Molecular Weight | 417.4 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: Example Data for Determining Optimal this compound Concentration in a Hypothetical Cell Line (e.g., MCF-7)
| Concentration (μM) | Cell Viability (% of Control) | α-Tubulin Acetylation (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | 98 | 1.2 |
| 0.5 | 95 | 2.5 |
| 1.0 | 92 | 4.0 |
| 5.0 | 75 | 4.2 |
| 10.0 | 55 | 4.3 |
| 25.0 | 30 | N/D |
| 50.0 | 15 | N/D |
N/D: Not Determined
Experimental Protocols
Protocol 1: Determination of this compound Effect on Cell Viability using CCK-8 Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line and to determine the concentration range that does not significantly impact cell viability for subsequent functional assays.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the desired experimental endpoint.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the concentration of this compound against cell viability to determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Assessment of SIRT2 Inhibition via Western Blotting for Acetylated α-Tubulin
A primary and well-established substrate of SIRT2 in the cytoplasm is α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin. This protocol describes how to measure this effect.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated α-tubulin signal to the total α-tubulin signal. Express the results as a fold change relative to the vehicle-treated control.
Mandatory Visualization
SIRT2 Signaling Pathway
References
Application Notes and Protocols: Utilizing Sirt2-IN-14 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing the SIRT2 inhibitor, Sirt2-IN-14, in combination with other established anti-cancer agents. While preclinical data for this compound in combination therapies is emerging, this document leverages findings from studies on other potent SIRT2 inhibitors to illustrate the potential synergistic effects and to provide detailed protocols for investigation.
Introduction to SIRT2 Inhibition in Cancer Therapy
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a compelling target in oncology. Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of numerous protein substrates, thereby regulating critical cellular processes such as cell cycle progression, microtubule dynamics, and genomic stability. Its role in cancer is complex, acting as both a tumor promoter and suppressor depending on the cellular context.
Pharmacological inhibition of SIRT2 has shown broad anticancer activity in various preclinical models. The therapeutic potential of SIRT2 inhibitors is thought to stem from their ability to induce cell cycle arrest, promote apoptosis, and modulate key oncogenic signaling pathways. Notably, SIRT2 inhibition has been shown to impact the stability and activity of crucial proteins like p53 and c-Myc, making it an attractive strategy for combination therapies.
Rationale for Combination Therapy
The efficacy of many conventional cancer drugs is often limited by innate or acquired resistance and dose-limiting toxicities. Combining this compound with these agents offers a promising strategy to enhance therapeutic outcomes through several potential mechanisms:
-
Synergistic Cytotoxicity: this compound may lower the threshold for apoptosis induction by conventional chemotherapeutics.
-
Overcoming Resistance: Inhibition of SIRT2 can modulate pathways that contribute to drug resistance.
-
Targeting Multiple Pathways: A multi-pronged attack on cancer cells by targeting different signaling pathways can lead to more durable responses.
-
Enhancing Immunotherapy: Emerging evidence suggests that SIRT2 inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Key Signaling Pathways
p53 Activation Pathway
SIRT2 can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of SIRT2 by compounds like this compound is expected to increase p53 acetylation, leading to its activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This mechanism is particularly relevant when combining this compound with DNA-damaging agents that also activate p53.
c-Myc Degradation Pathway
The oncoprotein c-Myc is a critical driver of proliferation in many cancers. SIRT2 has been shown to stabilize c-Myc by repressing the E3 ubiquitin ligase NEDD4, which targets c-Myc for proteasomal degradation. By inhibiting SIRT2, this compound can lead to the upregulation of NEDD4, subsequent ubiquitination and degradation of c-Myc, and ultimately, reduced cancer cell proliferation.
Preclinical Data with SIRT2 Inhibitors in Combination Therapy
The following tables summarize representative preclinical data for SIRT2 inhibitors in combination with various anti-cancer agents. It is important to note that these studies did not specifically use this compound, but the results provide a strong rationale for its investigation in similar combinations.
Table 1: In Vitro Synergistic Effects of SIRT2 Inhibitors with Chemotherapeutic Agents
| Cancer Type | SIRT2 Inhibitor | Combination Agent | Cell Line(s) | Key Findings |
| Breast Cancer | AGK2 | Paclitaxel | T47D, MCF7, MDA-MB-231, MDA-MB-468, BT-549, HCC1937 | Synergistic, additive, or antagonistic interactions observed depending on the cell line. AGK2 increased the antitumor effect of paclitaxel in most cell lines.[1][2] |
| Ovarian Cancer | - (SIRT2 overexpression) | Cisplatin | A2780/CP (cisplatin-resistant) | Overexpression of SIRT2 re-sensitized resistant cells to cisplatin, enhancing cisplatin-induced cell death.[3] |
| Non-Small Cell Lung Cancer | AEM1, AEM2 | Etoposide | A549, H460 | Sensitized NSCLC cells to etoposide-induced apoptosis in a p53-dependent manner. |
Table 2: In Vivo Efficacy of SIRT2 Inhibitor Combinations
| Cancer Model | SIRT2 Inhibitor | Combination Agent | Key Findings |
| Colorectal Cancer (mouse models) | AGK2 | anti-PD-1 | The combination enhanced the immune response, making tumors more susceptible to immunotherapy and leading to significant tumor regression. This was associated with increased CD8+ T cell infiltration and activation of the cGAS-STING pathway. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer drugs.
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the use of the MTT assay to determine cell viability and subsequently calculate the combination index (CI) to assess synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Combination drug (e.g., cisplatin, paclitaxel, doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination drug
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow to attach overnight.
-
Drug Treatment: Treat cells with this compound, the combination drug, or the combination for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until visible colonies are formed.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.
Western Blot Analysis for p53 and c-Myc
This protocol is for detecting changes in the protein levels and post-translational modifications of p53 and c-Myc.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-acetyl-p53, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (GAPDH or β-actin).
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (with Matrigel if necessary)
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, combination therapy).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight and overall health regularly.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis.
-
Ex Vivo Analysis:
-
Measure final tumor weight and volume.
-
Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and target engagement.
-
References
- 1. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROS-Induced SIRT2 Upregulation Contributes to Cisplatin Sensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt2-IN-14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This makes SIRT2 a compelling target for therapeutic intervention.
Sirt2-IN-14 is a potent and selective small-molecule inhibitor of SIRT2. Its high selectivity makes it a valuable tool for studying the specific biological functions of SIRT2 and for high-throughput screening (HTS) campaigns aimed at discovering novel SIRT2-targeting therapeutics. These application notes provide detailed protocols and supporting data for the effective use of this compound in HTS environments.
Data Presentation
Quantitative data for this compound and other common SIRT2 inhibitors are summarized below. This allows for a comparative assessment of potency and selectivity.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| This compound | 0.196 | >200 | 85.8 | [1][2] |
| AGK2 | 3.5 | 30 | 91 | [2] |
| SirReal2 | 0.140 | >100 | >100 | |
| TM | 0.028 | 98 | >200 |
Signaling Pathway
SIRT2 deacetylates a variety of protein substrates, thereby modulating their activity and downstream signaling pathways. A simplified diagram of key SIRT2-mediated pathways is presented below. Inhibition of SIRT2 by this compound is expected to increase the acetylation levels of these substrates, leading to various cellular effects.
Caption: SIRT2 Signaling Pathways.
Experimental Protocols
The following protocols describe fluorescence-based in vitro assays suitable for high-throughput screening of SIRT2 inhibitors like this compound.
Protocol 1: General Fluorescence-Based Deacetylase Assay
This protocol is adapted from commercially available SIRT2 inhibitor screening kits and is suitable for HTS in 96- or 384-well plates.[3][4] The principle involves the deacetylation of a fluorogenic substrate by SIRT2, followed by the addition of a developer that releases a fluorescent group from the deacetylated substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
NAD+
-
This compound (and other test compounds)
-
Developer solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of diluted SIRT2 enzyme to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Mix gently and incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a Substrate/NAD+ mixture in Assay Buffer. The final concentrations in the well should be in the low micromolar range for the substrate and NAD+ (e.g., 10-50 µM for the substrate and 100-500 µM for NAD+).
-
Add 10 µL of the Substrate/NAD+ mixture to all wells to initiate the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
-
Development and Measurement:
-
Add 50 µL of Developer solution to each well.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides an alternative HTS method with high sensitivity and low background. It measures the displacement of a fluorescently labeled peptide from SIRT2 by an inhibitor.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorescently labeled SIRT2 substrate peptide (e.g., FAM-myristoyl-H4K16)
-
Terbium-cryptate labeled anti-tag antibody (if SIRT2 is tagged)
-
This compound (and other test compounds)
-
HTRF Assay Buffer (e.g., PBS with 1 mM DTT)
-
Low-volume, black 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO and then in HTRF Assay Buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of diluted this compound or vehicle control to the wells.
-
Add 4 µL of a mixture of SIRT2 enzyme and the terbium-labeled antibody in HTRF Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add 4 µL of the fluorescently labeled peptide substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 340 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Calculate the percent inhibition based on the reduction in the HTRF signal in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify SIRT2 inhibitors.
Caption: High-Throughput Screening Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SIRT2 Direct Fluorescent Screening Assay Kit - 1 kit | Visual Bioinformatics [visualbioinformatics.com]
- 3. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 Direct Fluorescent Screening Assay Kit - 96 Well | Visual Bioinformatics [visualbioinformatics.com]
Application Notes and Protocols for Immunofluorescence Staining with Sirt2-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. A primary substrate of SIRT2 in the cytoplasm is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule stability and function. Inhibition of SIRT2 activity leads to an accumulation of acetylated α-tubulin, a modification associated with increased microtubule stability. Sirt2-IN-14 is a potent and selective inhibitor of SIRT2 with an IC50 value of 0.196 µM.[1][2] This selectivity makes it a valuable tool for studying the specific roles of SIRT2 in cellular biology and for potential therapeutic development.
Immunofluorescence staining is a powerful technique to visualize the subcellular localization and abundance of specific proteins. In the context of this compound treatment, immunofluorescence is the preferred method for detecting the resulting increase in acetylated α-tubulin, particularly in the perinuclear region, as changes may not be robustly detected by methods such as Western blotting.[3] These application notes provide a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence staining to quantify the changes in α-tubulin acetylation.
Signaling Pathway of SIRT2 and this compound
SIRT2 deacetylates α-tubulin, leading to less stable microtubules. This compound inhibits this activity, resulting in the accumulation of acetylated α-tubulin and consequently more stable microtubules.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is adapted from established methods for Sirt2 inhibitor treatment and is optimized for A549 cells.[4] However, it can be adapted for other adherent cell lines.
Materials:
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (solubilized in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Sterile glass coverslips
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Place a sterile glass coverslip into each well of a 6-well plate.
-
Seed 100,000 A549 cells onto each coverslip and allow them to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a working stock of this compound in DMSO. Based on its IC50 of 0.196 µM, a starting concentration for cell treatment can be in the range of 1-10 µM to ensure robust inhibition. A final concentration of 5 µM is recommended for initial experiments.
-
Prepare the treatment media:
-
Treated: Dilute the this compound stock solution in fresh culture medium to a final concentration of 5 µM.
-
Control: Prepare a vehicle control by adding the same volume of DMSO to fresh culture medium.
-
-
Aspirate the old medium from the wells containing the cells on coverslips.
-
Add the treatment or control medium to the respective wells.
-
Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
II. Immunofluorescence Staining of Acetylated α-Tubulin
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-acetylated α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
After the 6-hour incubation, aspirate the medium and wash the cells three times with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking solution to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetylated α-tubulin antibody in blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking solution.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and the acetylated α-tubulin (e.g., green for Alexa Fluor 488) channels.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Data Presentation
Quantitative Analysis
Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify the fluorescence intensity of acetylated α-tubulin in the captured images. The mean fluorescence intensity per cell should be measured. It is recommended to normalize the acetylated α-tubulin signal to the DAPI signal to account for variations in cell size and number.
Representative Quantitative Data
The following table presents representative quantitative data from an experiment assessing the effect of this compound on α-tubulin acetylation in A549 cells. The data is presented as the mean normalized fluorescence intensity ± standard deviation.
| Treatment Group | Concentration | Mean Normalized Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control | DMSO Vehicle | 100 | 15 | 1.0 |
| This compound | 1 µM | 185 | 25 | 1.85 |
| This compound | 5 µM | 275 | 35 | 2.75 |
| This compound | 10 µM | 310 | 40 | 3.10 |
Logical Relationship of Experimental Components
The diagram below outlines the logical connections between the experimental components, from the biological hypothesis to the final data interpretation.
Conclusion
This document provides a comprehensive guide for utilizing this compound in cell-based assays and performing immunofluorescence staining to assess its impact on α-tubulin acetylation. The provided protocols and diagrams are intended to facilitate the design and execution of experiments for researchers in academic and industrial settings. The quantitative data presented serves as a representative example of the expected outcomes, demonstrating a dose-dependent increase in α-tubulin acetylation upon treatment with this compound. This methodology is a valuable tool for investigating the cellular functions of SIRT2 and for the preclinical evaluation of SIRT2 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 4. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sirt2-IN-14 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and the response to oxidative stress.[2][3] Its dysregulation has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it a promising therapeutic target.[4][5]
Sirt2-IN-14 is a small molecule inhibitor designed to target the enzymatic activity of SIRT2. The development of potent and selective SIRT2 inhibitors is a key area of research for potential therapeutic interventions. A critical aspect of the preclinical development of such inhibitors is the assessment of their cell permeability, which determines their ability to reach the intracellular target and exert a biological effect.
These application notes provide detailed protocols for assessing the cell permeability of this compound using two standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Principle of Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[6][7] This assay is particularly useful in the early stages of drug discovery to rank compounds based on their potential for gastrointestinal absorption or blood-brain barrier penetration.[6] It provides a measure of a compound's intrinsic ability to permeate through a lipid bilayer, independent of active transport mechanisms.[7]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[8][9] When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters, providing a more physiologically relevant model for predicting in vivo drug absorption.[9][10] This assay can assess both passive diffusion and active transport processes, including efflux.[11]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials and Reagents:
-
PAMPA plate (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Control compounds (high and low permeability)[13]
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Coat the Donor Plate:
-
Carefully apply 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.[14]
-
-
Load the Plates:
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
-
Caco-2 Cell Permeability Assay
Materials and Reagents:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
-
Monolayer Integrity Assessment:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Add the dosing solution containing this compound or control compounds to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[9]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and collect samples from the apical compartment to assess active efflux.[11]
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculate Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt = rate of permeation
-
A = area of the insert
-
C_0 = initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio ≥ 2 suggests the compound may be a substrate for active efflux transporters.[11]
-
Data Presentation
The following table summarizes hypothetical permeability data for this compound and control compounds.
| Compound | Assay | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Caco-2 | 5.2 | 12.1 | 2.3 | Moderate to High |
| Propranolol | Caco-2 | > 10 | > 10 | ~1 | High |
| Lucifer Yellow | Caco-2 | < 0.5 | < 0.5 | ~1 | Low |
| This compound | PAMPA | 8.5 | N/A | N/A | High |
| Testosterone | PAMPA | > 10 | N/A | N/A | High |
| Atenolol | PAMPA | < 1 | N/A | N/A | Low |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Caco-2 Cell Permeability Assay Workflow.
Caption: Simplified SIRT2 Signaling Pathway.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Sirt2-IN-14: Application Notes and Protocols for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine deacetylase family, is a key regulator of numerous cellular processes, including cell cycle progression, metabolic control, and cytoskeletal dynamics. Its diverse functions are largely mediated through its interaction with a wide array of protein substrates. Pharmacological modulation of Sirt2 activity with specific inhibitors is a critical tool for elucidating the intricacies of these protein-protein interactions and for the development of novel therapeutics. Sirt2-IN-14 is a selective inhibitor of Sirt2, offering a valuable chemical probe to investigate Sirt2-dependent cellular pathways. These application notes provide detailed protocols and guidelines for utilizing this compound in the study of protein-protein interactions.
Quantitative Data
This compound, also identified as compound 78 in the primary literature, demonstrates potent and selective inhibition of Sirt2. The following table summarizes its key quantitative data.
| Compound | Target | IC50 (μM) | Selectivity | Reference |
| This compound (Compound 78) | SIRT2 | 0.196 | Highly selective over SIRT1 and SIRT3 | [1][2] |
Signaling Pathways and Experimental Workflows
To effectively study the impact of this compound on protein-protein interactions, it is crucial to understand the signaling pathways in which Sirt2 is involved and the experimental workflows to investigate these interactions.
Sirt2 in Cellular Metabolism
Sirt2 plays a significant role in regulating metabolic pathways by deacetylating key enzymes. Inhibition of Sirt2 with this compound can be used to study the impact of acetylation on the function and interaction of these metabolic proteins.
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful technique to identify and validate protein-protein interactions in a cellular context. This compound can be used to determine if the interaction between Sirt2 and its binding partners is dependent on its deacetylase activity.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound to study its effect on Sirt2 protein-protein interactions.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study Sirt2 Interactions
This protocol describes the steps to investigate the interaction of Sirt2 with a putative binding partner and how this interaction is affected by this compound.
Materials:
-
Cells expressing endogenous or tagged Sirt2 and the protein of interest.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Control solvent (e.g., DMSO).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).
-
Antibody against Sirt2 (for immunoprecipitation).
-
Antibody against the protein of interest (for Western blot detection).
-
Control IgG antibody (of the same isotype as the IP antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Standard Western blot reagents and equipment.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of vehicle (e.g., DMSO) for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells and scrape them off the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the whole-cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as "Input" control.
-
To the remaining lysate, add the anti-Sirt2 antibody or control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of elution buffer (e.g., 2x Laemmli sample buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the "Input" control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against Sirt2 and the protein of interest to detect the co-immunoprecipitated partner.
-
Protocol 2: Pull-Down Assay to Validate Direct Protein Interactions
This protocol can be used to determine if Sirt2 directly interacts with a purified protein and how this compound affects this interaction in vitro.
Materials:
-
Purified recombinant Sirt2 (e.g., with a GST or His tag).
-
Purified recombinant protein of interest (prey protein).
-
This compound.
-
Control solvent (e.g., DMSO).
-
Pull-down buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100, protease inhibitors).
-
Affinity beads for the tagged Sirt2 (e.g., Glutathione-agarose for GST-Sirt2 or Ni-NTA agarose for His-Sirt2).
-
Wash buffer (same as pull-down buffer).
-
Elution buffer (specific for the tag, e.g., containing reduced glutathione or imidazole, or SDS-PAGE sample buffer).
-
Standard SDS-PAGE and Western blot or Coomassie staining reagents.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified tagged Sirt2 (bait protein) with the appropriate affinity beads in pull-down buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3 times with pull-down buffer to remove unbound Sirt2.
-
-
Binding Reaction:
-
Prepare reaction tubes containing the immobilized Sirt2 beads.
-
Add the purified prey protein to each tube.
-
Add this compound or vehicle control to the respective tubes at the desired final concentration.
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the prey protein to detect the interaction.
-
Conclusion
This compound is a valuable tool for dissecting the role of Sirt2 in various cellular processes by enabling the study of its deacetylase activity-dependent protein-protein interactions. The provided protocols offer a framework for researchers to design and execute experiments aimed at understanding the complex regulatory networks governed by Sirt2. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, is recommended to achieve robust and reproducible results.
References
Application of a Potent and Selective SIRT2 Inhibitor in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target in a variety of neurodegenerative diseases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 is involved in diverse cellular processes, including microtubule dynamics, regulation of transcription, and metabolic pathways.[4][5][6] Pharmacological inhibition of SIRT2 has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration, including Huntington's disease, Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2][4][7]
This document provides detailed application notes and protocols for the use of a potent and selective SIRT2 inhibitor in primary neuron cultures. As the specific compound "Sirt2-IN-14" is not found in the public domain, this guide is based on the well-characterized SIRT2 inhibitors, such as AK-1 and AGK2, and serves as a representative framework for a potent and selective SIRT2 inhibitor. The provided protocols and data are intended to guide researchers in utilizing SIRT2 inhibitors to investigate neuroprotective mechanisms and potential therapeutic strategies.
Mechanism of Action
The neuroprotective effects of SIRT2 inhibition in primary neurons are attributed to several key mechanisms:
-
Regulation of Sterol Biosynthesis: SIRT2 inhibition has been shown to reduce the nuclear localization of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[1][7][8] This leads to the downregulation of genes involved in cholesterol biosynthesis, thereby reducing cellular sterol levels.[1][8] This metabolic reprogramming is neuroprotective in models of Huntington's disease.[1][8]
-
Modulation of Microtubule Stability: SIRT2 is a known α-tubulin deacetylase.[3][4][6] Its inhibition leads to hyperacetylation of α-tubulin, which promotes microtubule stabilization.[4] This is crucial for maintaining proper axonal transport and overall neuronal health, and its disruption is implicated in various neurodegenerative disorders.
-
Inhibition of Apoptotic Pathways: SIRT2 inhibition has been demonstrated to confer neuroprotection by downregulating pro-apoptotic signaling pathways, including the FOXO3a and MAPK pathways, in models of ischemic stroke.[2][4]
Signaling Pathway of SIRT2 Inhibition-Mediated Neuroprotection
Caption: Signaling pathways affected by SIRT2 inhibition in neurons.
Data Presentation
The following table summarizes the quantitative effects of representative SIRT2 inhibitors on primary neuron cultures as reported in the literature.
| Inhibitor | Cell Type | Model | Concentration | Effect | Reference |
| AK-1 | Primary Striatal Neurons | Huntington's Disease (mutant Htt171-82Q) | 1, 2, 4 µM | Dose-dependent rescue of neuronal viability | [1] |
| AK-1 | Primary Striatal Neurons | Huntington's Disease (mutant Htt171-82Q) | 4 µM | Significant reduction in mutant Htt inclusions | [1] |
| AGK2 | Primary Striatal Neurons | Huntington's Disease (mutant Htt171-82Q) | Not specified | Significant rescue of neuronal viability | [1] |
| AGK2 | Primary Striatal Neurons | Huntington's Disease (mutant Htt171-82Q) | Not specified | Significant reduction in mutant Htt inclusions | [1] |
| AK-1 | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10, 30 µM | Significant decrease in OGD-induced cell death | [8] |
| AGK2 | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Significant decrease in OGD-induced cell death | [8] |
Experimental Protocols
General Workflow for a Neuroprotection Assay
Caption: General workflow for assessing neuroprotection in primary neurons.
Protocol 1: Assessment of Neuroprotection in a Huntington's Disease Model
This protocol is adapted from studies using primary striatal neurons expressing mutant Huntingtin (Htt).[1]
1. Materials:
-
Primary striatal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Lentiviral vectors for expressing Htt171-18Q (non-pathogenic) and Htt171-82Q (pathogenic)
-
SIRT2 inhibitor (e.g., this compound) dissolved in DMSO
-
Poly-D-lysine coated plates
-
NeuN antibody for neuronal viability staining
-
DAPI for nuclear staining
-
Fluorescence microscope
2. Procedure:
-
Cell Plating: Plate primary striatal neurons on poly-D-lysine coated plates at a suitable density.
-
Lentiviral Transduction: At days in vitro (DIV) 4-5, transduce neurons with lentiviral vectors expressing either Htt171-18Q or Htt171-82Q.
-
Inhibitor Treatment: At DIV 7, treat the Htt171-82Q expressing neurons with the SIRT2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated neurons for an additional 7-14 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with anti-NeuN antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Data Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of NeuN-positive neurons in multiple fields per condition.
-
Assess the number and size of mutant Htt inclusions.
-
Compare the viability of inhibitor-treated neurons to vehicle-treated controls.
-
Protocol 2: Evaluation of Neuroprotection in an Ischemic Stroke Model
This protocol is based on studies using primary cortical neurons subjected to oxygen-glucose deprivation (OGD).[8]
1. Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free DMEM
-
SIRT2 inhibitor (e.g., this compound) dissolved in DMSO
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Trypan Blue solution
-
Antibodies for apoptosis markers (e.g., cleaved caspase-3, Bim, Bad, Bcl-xL)
-
Western blotting reagents and equipment
2. Procedure:
-
Cell Culture: Culture primary cortical neurons on appropriate plates.
-
Inhibitor Pre-treatment: Pre-treat neurons with the SIRT2 inhibitor at desired concentrations (e.g., 1, 10, 30 µM) or vehicle for 2 hours before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash neurons with glucose-free DMEM.
-
Place the cultures in the hypoxia chamber for 3 hours.
-
-
Reperfusion:
-
Return the neurons to normal culture medium containing the SIRT2 inhibitor or vehicle.
-
Incubate for 24 hours.
-
-
Assessment of Cell Death:
-
Trypan Blue Exclusion Assay: Add Trypan Blue solution to the cultures and count the number of blue (dead) and translucent (live) cells to determine the percentage of cell death.
-
-
Western Blot Analysis of Apoptotic Markers:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, Bim, Bad, and Bcl-xL.
-
Use an appropriate secondary antibody and visualize the bands.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The use of potent and selective SIRT2 inhibitors like this compound in primary neuron cultures provides a valuable tool for dissecting the molecular mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic agents. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding and combating a range of neurological disorders. Careful dose-response studies and validation of on-target effects are crucial for the successful application of these compounds in neuroscience research.
References
- 1. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing the Stability of Sirt2-IN-14 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The development of small molecule inhibitors of SIRT2, such as Sirt2-IN-14, is a key area of research. To ensure the reliability and reproducibility of in vitro and in vivo studies, a thorough understanding of the chemical stability of these inhibitors in solution is paramount. Degradation of the inhibitor can lead to a loss of potency and the formation of unknown products with potentially confounding biological activities.
These application notes provide a detailed methodology for assessing the stability of this compound in solution. The described protocols are designed to be adaptable for various aqueous-based buffers and solvent systems commonly used in biological assays and preclinical studies. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust method for quantifying small molecules and their degradation products.
This compound Chemical Structure and Potential Degradation Pathways
This compound has the chemical formula C₂₆H₂₁N₃O₄ and a molecular weight of 439.47 g/mol . Its structure contains several functional groups that may be susceptible to degradation under certain conditions:
-
Amide Bond: The central amide linkage is a primary site for potential hydrolytic cleavage under acidic or basic conditions, which would lead to the formation of a carboxylic acid and an amine.
-
Ether Linkage: The benzyl ether bond could also be susceptible to cleavage, particularly under strong acidic conditions.
-
Pyridine Ring: The pyridine moiety may be subject to oxidation.
-
Aromatic Rings: While generally stable, the aromatic systems could undergo photolytic degradation upon exposure to high-energy light.
SIRT2 Signaling Pathway Context
To provide a biological context for the importance of using a stable inhibitor, the following diagram illustrates a simplified SIRT2 signaling pathway. SIRT2 is primarily localized in the cytoplasm and is known to deacetylate a variety of substrates, including α-tubulin, thereby influencing microtubule dynamics and cell cycle progression.
Caption: Simplified SIRT2 signaling pathway.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for evaluating the stability of this compound. The following workflow diagram outlines the key steps, from sample preparation to data analysis.
Caption: Experimental workflow for this compound stability.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Prepare a stock solution of this compound in a suitable organic solvent in which it is highly soluble and stable, such as dimethyl sulfoxide (DMSO). A typical concentration for the stock solution is 10 mM.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to accelerate the degradation of a compound and identify potential degradation products and pathways.[1][2] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.[1]
a. Hydrolytic Stability (Acid and Base Catalyzed)
-
Acidic Condition:
-
Prepare a solution of 0.1 M hydrochloric acid (HCl).
-
Dilute the this compound stock solution into the 0.1 M HCl to a final concentration of 100 µM.
-
Incubate the solution at 40°C.
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.
-
-
Basic Condition:
-
Prepare a solution of 0.1 M sodium hydroxide (NaOH).
-
Dilute the this compound stock solution into the 0.1 M NaOH to a final concentration of 100 µM.
-
Incubate the solution at 40°C.
-
Collect aliquots at the same time points as the acidic study.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
b. Oxidative Stability
-
Procedure:
-
Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in water.
-
Dilute the this compound stock solution into the 3% H₂O₂ solution to a final concentration of 100 µM.
-
Incubate the solution at room temperature, protected from light.
-
Collect aliquots at the specified time points.
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before HPLC analysis.
-
c. Thermal Stability
-
Procedure:
-
Dilute the this compound stock solution into the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Incubate the solution at an elevated temperature, for example, 40°C, 60°C, or 80°C.[2]
-
Collect aliquots at the specified time points.
-
Cool the samples to room temperature before HPLC analysis.
-
d. Photostability
-
Procedure:
-
Dilute the this compound stock solution into the desired assay buffer to a final concentration of 100 µM.
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
As a control, wrap an identical sample in aluminum foil to protect it from light and incubate it under the same temperature conditions.
-
Collect aliquots from both the exposed and control samples at the specified time points.
-
HPLC Method for Stability Analysis
A stability-indicating HPLC method should be able to separate the parent this compound peak from any degradation products and formulation components.
-
Instrumentation: A standard HPLC system with a UV detector is required. A photodiode array (PDA) detector is recommended for assessing peak purity.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the collected samples from the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Data Presentation and Analysis
The stability of this compound is determined by calculating the percentage of the initial compound remaining at each time point.
Table 1: Stability of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl, 40°C | 0 | 100.0 | 0.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 0.1 M NaOH, 40°C | 0 | 100.0 | 0.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Buffer, 60°C | 0 | 100.0 | 0.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Photolytic | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 |
Data in the table should be populated with experimental results.
Table 2: Summary of this compound Stability Assessment
| Parameter | Result |
| Half-life (t₁/₂) in 0.1 M HCl at 40°C | Calculated from data |
| Half-life (t₁/₂) in 0.1 M NaOH at 40°C | Calculated from data |
| Degradation after 48h in 3% H₂O₂ at RT | % degraded |
| Degradation after 48h in Buffer at 60°C | % degraded |
| Photodegradation after 48h | % degraded |
Data in the table should be populated with experimental results.
Identification of Degradation Products
For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the major degradation products.[3] By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products with that of the parent compound, the chemical structures of the degradants can be elucidated. This information is valuable for understanding the degradation mechanism and for identifying potentially active or toxic byproducts.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the stability of this compound in solution. By systematically evaluating its stability under various stress conditions, researchers can ensure the integrity of their experimental results and make informed decisions regarding the handling, storage, and application of this important research compound. The use of a validated stability-indicating HPLC method is crucial for obtaining accurate and reliable data. Further characterization of degradation products by LC-MS/MS can provide deeper insights into the chemical behavior of this compound.
References
Application Notes and Protocols for Studying Sirt2-IN-14 Effects Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins, is a critical regulator of numerous cellular processes.[1][2] Predominantly located in the cytoplasm, SIRT2 is involved in the deacetylation of various non-histone proteins, influencing pathways related to metabolism, inflammation, cell cycle control, and neurodegeneration.[1][3][4][5] Its diverse roles have positioned SIRT2 as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[6][7]
The development of selective SIRT2 inhibitors is a key strategy for modulating its activity. Sirt2-IN-14 is a novel, potent, and selective small molecule inhibitor designed to target SIRT2's catalytic activity. To rigorously validate that the cellular effects of this compound are specifically mediated by its intended target, a robust genetic approach is required. The CRISPR-Cas9 system provides a powerful tool for creating a clean experimental control by generating a SIRT2 knockout (KO) cell line.
These application notes provide a comprehensive framework for using CRISPR-Cas9 to generate a SIRT2 KO cell line and subsequently using this model to validate the on-target effects of this compound. By comparing the inhibitor's effects in wild-type (WT) cells versus SIRT2 KO cells, researchers can unequivocally attribute its mechanism of action to the inhibition of SIRT2.
Key Signaling Pathways Involving SIRT2
To understand the effects of this compound, it is crucial to visualize the key pathways in which SIRT2 functions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with Sirt2-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2). Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to complex cellular responses. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My experimental results with this compound are inconsistent or show high variability. What are the potential causes?
Inconsistent results can stem from several factors related to the inhibitor itself, its handling, or the experimental system. Here are some common culprits:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration and high variability. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before preparing your final working concentrations. Additionally, the stability of the compound in your specific cell culture media or buffer over the course of the experiment should be considered. Repeated freeze-thaw cycles of stock solutions should be avoided. Some SIRT2 inhibitors have been shown to have poor solubility, which can impact experimental reproducibility[1][2][3].
-
Cell Line and Passage Number: The expression and activity of SIRT2 can vary significantly between different cell lines and even with increasing passage number of the same cell line. This can alter the cellular response to this compound. It is advisable to use cells with consistent passage numbers and to characterize SIRT2 expression levels in your model system.
-
Off-Target Effects: While this compound is designed to be a selective SIRT2 inhibitor, off-target effects on other sirtuins or cellular proteins cannot be entirely ruled out, especially at higher concentrations. Some SIRT2 inhibitors have been reported to have off-target effects[4]. Consider performing control experiments, such as using a structurally different SIRT2 inhibitor or a SIRT2 knockout/knockdown cell line, to confirm that the observed phenotype is indeed due to SIRT2 inhibition.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and the duration of inhibitor treatment can all contribute to inconsistent results. Standardize these parameters across all experiments.
FAQ 2: I am not observing the expected downstream effect of SIRT2 inhibition (e.g., increased α-tubulin acetylation). Why might this be?
Several factors could lead to a lack of a discernible phenotype:
-
Insufficient Inhibitor Concentration or Treatment Duration: The effective concentration of this compound can vary depending on the cell type and the specific downstream effect being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. Similarly, the time required to observe a change in protein acetylation or other downstream events can vary. A time-course experiment is recommended.
-
Dominant Activity of Other Deacetylases: Cells possess multiple deacetylases, including other sirtuins and histone deacetylases (HDACs), that can also target α-tubulin and other SIRT2 substrates. In some cell types, the activity of these other enzymes, such as HDAC6, might compensate for the inhibition of SIRT2, masking the effect of this compound[5].
-
Subcellular Localization of SIRT2: SIRT2 is predominantly localized in the cytoplasm but can shuttle into the nucleus. The specific subcellular pool of SIRT2 being targeted and its role in regulating the substrate of interest can influence the outcome.
-
Antibody Quality for Western Blotting: If you are assessing protein acetylation by western blot, ensure the specificity and sensitivity of your primary antibody. It is good practice to include positive and negative controls.
FAQ 3: I am observing cytotoxicity or unexpected phenotypes at higher concentrations of this compound. What could be the reason?
-
Off-Target Effects: As mentioned previously, higher concentrations of any inhibitor increase the likelihood of off-target effects, which can lead to cytotoxicity or other unexpected phenotypes[4]. It is essential to use the lowest effective concentration determined from your dose-response studies.
-
Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your experimental wells is consistent across all conditions and is below the toxic threshold for your specific cell line.
-
Induction of Senescence or Apoptosis: Inhibition of SIRT2 has been linked to the induction of cellular senescence and apoptosis in certain cancer cell lines[6]. The observed cytotoxicity might be a direct consequence of SIRT2 inhibition in your specific cellular context.
Quantitative Data Summary
For consistent experimental outcomes, it is crucial to carefully consider the reported potency of various SIRT2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known SIRT2 inhibitors against SIRT2 and other sirtuins, highlighting their selectivity. Note that specific IC50 values for this compound should be obtained from the supplier's technical data sheet or relevant publications.
| Inhibitor | SIRT2 IC50 (μM) | SIRT1 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity for SIRT2 | Reference |
| AGK2 | 3.5 | >50 | >50 | >14-fold vs SIRT1/3 | [4] |
| SirReal2 | 0.28 | 49 | >100 | >175-fold vs SIRT1 | [4] |
| Tenovin-6 | 2.1 | 10 | - | ~5-fold vs SIRT1 | [4] |
| TM | 0.057 | 18 | 1.8 | >30-fold vs SIRT3, >300-fold vs SIRT1 | [4] |
Key Experimental Protocols
To aid in troubleshooting, here are detailed methodologies for key experiments used to assess SIRT2 inhibition.
Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is a general guideline for measuring the enzymatic activity of SIRT2 in the presence of an inhibitor.
-
Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
NAD+
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the inhibitor dilutions.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol allows for the assessment of SIRT2 inhibition in a cellular context by measuring the acetylation of a known SIRT2 substrate, α-tubulin.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at Lys40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total α-tubulin or a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizing Key Concepts
To further clarify the troubleshooting process and the underlying biology, the following diagrams illustrate relevant pathways and workflows.
Caption: Simplified SIRT2 signaling pathway in the cytoplasm focusing on α-tubulin deacetylation.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sirtuin 2 inhibition modulates chromatin landscapes genome-wide to induce senescence in ATRX-deficient malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-14 off-target activity and how to control for it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1] SIRT2 is predominantly located in the cytoplasm and is known to deacetylate various substrates, most notably α-tubulin at lysine 40.[2][3] By inhibiting SIRT2, this compound can be used to study the biological roles of this deacetylation event in processes such as cell cycle regulation, cytoskeletal dynamics, and metabolic pathways.[2][4]
Q2: What are the known off-targets of this compound?
Based on available data, this compound exhibits selectivity for SIRT2 over other sirtuin isoforms. However, some off-target activity has been observed, particularly against Sirtuin 3 (SIRT3) at higher concentrations. It is crucial to consider this when designing experiments and interpreting results.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various sirtuin isoforms.
| Target | IC50 (µM) | Selectivity vs. SIRT2 |
| SIRT2 | 0.196 | - |
| SIRT3 | 85.8 | ~438-fold |
| SIRT1 | >200 | >1020-fold |
Data sourced from MedChemExpress product datasheet.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in α-tubulin acetylation after this compound treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit SIRT2 in your specific cell line. 2. Cellular context: The effect of SIRT2 inhibition on global α-tubulin acetylation can be cell-type dependent and may be more pronounced in specific subcellular locations (e.g., perinuclear region).[5] 3. Antibody issues: The primary antibody for acetylated α-tubulin may not be optimal. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell line. 2. Use immunofluorescence: In addition to Western blotting, use immunofluorescence to visualize localized changes in α-tubulin acetylation. 3. Validate your antibody: Ensure your acetylated-α-tubulin antibody is validated for the application. Consider using a positive control, such as treating cells with a pan-HDAC inhibitor like Trichostatin A (TSA), which is known to increase α-tubulin acetylation.[6] |
| Unexpected cytotoxicity observed. | 1. Off-target effects: At higher concentrations, this compound may inhibit other essential proteins, such as SIRT3, leading to cellular stress. Inhibition of SIRT3 can lead to mitochondrial dysfunction and increased oxidative stress.[7][8] 2. Cell line sensitivity: Some cell lines may be inherently more sensitive to SIRT2 inhibition or the chemical scaffold of the inhibitor. | 1. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Use a negative control: If available, use a structurally similar but inactive analog of this compound to determine if the cytotoxicity is due to the chemical scaffold rather than SIRT2 inhibition. 3. Assess mitochondrial health: If SIRT3 inhibition is suspected, perform assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production. |
| Results are inconsistent or not reproducible. | 1. Inhibitor stability: this compound may be unstable under your experimental conditions (e.g., prolonged incubation, presence of certain media components). 2. Experimental variability: Inconsistent cell densities, passage numbers, or treatment times can lead to variable results. | 1. Prepare fresh solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Standardize protocols: Maintain consistent experimental parameters across all replicates and experiments. |
Experimental Protocols
Biochemical Assay for SIRT2 Activity
This protocol is for an in vitro fluorescence-based assay to measure the deacetylase activity of recombinant SIRT2 and assess the potency of this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, NAD+, and the fluorogenic SIRT2 substrate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol describes how to assess the in-cell activity of this compound by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to SIRT2 within intact cells.[9][10]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as described above)
-
Anti-SIRT2 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specific duration (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Collect the supernatant and analyze the amount of soluble SIRT2 by Western blotting using an anti-SIRT2 antibody.
-
A shift in the melting curve of SIRT2 to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin.
Caption: Potential off-target effect of this compound on SIRT3 in mitochondria.
References
- 1. SIRT3 a Major Player in Attenuation of Hepatic Ischemia-Reperfusion Injury by Reducing ROS via Its Downstream Mediators: SOD2, CYP-D, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Sirt3 Pharmacologically Promotes Insulin Sensitivity through PI3/AKT/mTOR and Their Downstream Pathway in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Mitochondrial dysfunction caused by SIRT3 inhibition drives proinflammatory macrophage polarization in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
addressing Sirt2-IN-14 precipitation issues in media
Welcome to the technical support center for Sirt2-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on resolving precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue with many small molecule inhibitors, which are often lipophilic (fat-soluble).[1] While this compound dissolves well in an organic solvent like DMSO, its solubility can be significantly lower in aqueous solutions like cell culture media or PBS.[2][3] When the DMSO stock is added to the medium, the DMSO disperses, and the inhibitor may come out of solution if its concentration exceeds its aqueous solubility limit.[2]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%. However, the tolerance to DMSO can vary between cell lines. Most cell lines can tolerate up to 0.1% DMSO without significant toxic effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer instead of DMSO?
A3: For many organic compounds like this compound, water is not a suitable solvent due to their limited aqueous solubility. While some SIRT2 inhibitors have been specifically designed for improved water solubility[5][6][7], it is generally recommended to use a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution. Always refer to the manufacturer's datasheet for specific solubility information for this compound.
Q4: I observed a precipitate in my this compound stock solution stored at -20°C. What should I do?
A4: If you observe precipitation in your frozen stock solution, you can try to redissolve the compound by warming the vial to room temperature and vortexing.[1] Gentle heating up to 37°C or brief ultrasonication may also help.[1] To avoid repeated freeze-thaw cycles which can contribute to precipitation and degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.[1]
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a step-by-step protocol to minimize and troubleshoot precipitation of this compound in your experiments.
Protocol for Preparing Working Solutions of this compound
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve the this compound powder in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming or ultrasonication can be used if necessary.[1]
-
-
Make Intermediate Dilutions in DMSO (if necessary):
-
Instead of directly diluting the highly concentrated stock into your aqueous medium, it is often better to first make an intermediate dilution in DMSO. This reduces the shock of transferring the inhibitor to an aqueous environment.
-
-
Final Dilution into Culture Medium:
-
Warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, slowly add the this compound stock solution drop-wise to achieve the final desired concentration.[1] This rapid mixing helps to disperse the inhibitor and prevent localized high concentrations that can lead to precipitation.
-
-
Verification:
-
After adding the inhibitor, visually inspect the medium for any signs of precipitation. You can also take a small drop of the medium and examine it under a microscope.[1] If the medium appears cloudy or you see visible particles, the inhibitor has likely precipitated.
-
What to Do If Precipitation Still Occurs
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. The precipitation indicates that the concentration is above its solubility limit in your specific medium.
-
Use Sonication: If you still observe some precipitation, you can try to sonicate the final working solution in a water bath for a few minutes.[1]
-
Consider Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to keep hydrophobic compounds in solution. If you are working in serum-free media, you might consider if adding a small percentage of serum or BSA is compatible with your experimental design.
Quantitative Data Summary
The solubility of small molecule inhibitors can be influenced by the solvent, temperature, and the composition of the aqueous medium. Below is a table summarizing key solubility and concentration recommendations based on common laboratory practices for lipophilic inhibitors.
| Parameter | Recommendation | Rationale | Citation |
| Primary Solvent | Anhydrous DMSO | High solubility for many organic, lipophilic compounds. | |
| Stock Concentration | 1-10 mM (or as per datasheet) | A high concentration minimizes the volume of DMSO added to the final culture. | [3] |
| Storage | Aliquoted at -20°C or -80°C | Prevents repeated freeze-thaw cycles that can cause precipitation and degradation. | [1] |
| Final DMSO Concentration | < 0.1% - 0.5% | Minimizes solvent-induced cytotoxicity. | |
| Working Concentration | Varies by experiment (e.g., 0.05 µM - 20 µM for some SIRT2 inhibitors) | Should be determined empirically and kept below the aqueous solubility limit. | [4][8] |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates the recommended workflow for preparing a working solution of this compound to minimize precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
SIRT2 Signaling Pathway and Inhibition
SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including the regulation of cytoskeletal dynamics through the deacetylation of α-tubulin.[9][10][11] Inhibition of SIRT2 can lead to hyperacetylation of its substrates.
Caption: Simplified pathway showing SIRT2 inhibition by this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Glycoconjugated SIRT2 Inhibitor with Aqueous Solubility Allows Structure-Based Design of SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sirt2-IN-14 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the Sirt2 inhibitor, Sirt2-IN-14. The information is presented in a question-and-answer format to directly address specific issues related to acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sirt2 inhibitors like this compound?
Sirt2 (Sirtuin 2) is an NAD+-dependent deacetylase that plays a complex and often contradictory role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[1][2][3] Sirt2 is primarily located in the cytoplasm and deacetylates a variety of protein substrates involved in key cellular processes.[4]
The anticancer effects of Sirt2 inhibitors are often attributed to their ability to modulate the stability and activity of oncoproteins. A key mechanism involves the degradation of the c-Myc oncoprotein.[5][6] Sirt2 can stabilize c-Myc by repressing the E3 ubiquitin ligase NEDD4.[7][8] Inhibition of Sirt2 with compounds like the well-characterized inhibitor TM leads to increased NEDD4 expression, subsequent ubiquitination, and proteasomal degradation of c-Myc, thereby suppressing cancer cell proliferation.[1][5]
Q2: My cancer cells have developed resistance to this compound. What are the potential molecular mechanisms?
Acquired resistance to this compound can arise through several mechanisms, primarily centered around the reactivation of pro-survival signaling pathways or alterations in the drug target itself. Based on the known functions of Sirt2, potential resistance mechanisms include:
-
Activation of Bypass Signaling Pathways:
-
MEK/ERK Pathway: Constitutive activation of the downstream MEK/ERK signaling pathway can bypass the need for Sirt2-mediated signaling for cell proliferation.[9] Loss of Sirt2 has been shown to confer resistance to EGFR and BRAF inhibitors through increased MEK1 acetylation and activation.[2]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical survival pathway that can be activated to overcome the effects of Sirt2 inhibition. Sirt2 can interact with and regulate AKT activation.[10][11] Upregulation of this pathway can promote cell survival and drug resistance.[12]
-
-
Alterations in the Drug Target (Sirt2):
-
Alternative Splicing of SIRT2: The SIRT2 gene can undergo alternative splicing, producing different isoforms.[2][13] It is plausible that resistant cells express a Sirt2 splice variant that is less sensitive to this compound or has altered substrate specificity, thereby maintaining pro-tumorigenic functions.
-
Mutations in the SIRT2 Gene: While less commonly reported for sirtuins compared to kinases, acquired mutations in the Sirt2 drug-binding pocket could reduce the affinity of this compound, rendering it less effective.
-
-
Upregulation of Downstream Effectors or Parallel Pathways:
-
c-Myc Overexpression/Stabilization: Cells may develop mechanisms to maintain high levels of c-Myc protein, independent of Sirt2 regulation. This could involve mutations in c-Myc that prevent its degradation or upregulation of other stabilizing proteins.
-
Activation of Other Survival Pathways: Cancer cells can activate parallel survival pathways to compensate for the inhibition of Sirt2-regulated pathways.
-
Q3: How can I experimentally investigate the mechanism of resistance to this compound in my cell line?
A systematic approach is necessary to elucidate the resistance mechanism. The following experimental workflow can be employed:
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound (Increased IC50).
| Possible Cause | Suggested Solution | Experimental Protocol |
| Activation of MEK/ERK or PI3K/AKT bypass pathways | Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) in resistant vs. sensitive cells. | Western Blot Analysis: See Protocol 1. |
| Alternative splicing of SIRT2 | Examine the expression of different SIRT2 splice variants in resistant cells. | RT-PCR for SIRT2 Isoforms: See Protocol 2. |
| Mutations in the SIRT2 gene | Sequence the coding region of the SIRT2 gene from resistant cells to identify potential mutations. | Sanger Sequencing of SIRT2: See Protocol 3. |
| Upregulation of c-Myc | Assess the protein levels and stability of c-Myc in resistant cells. | Cycloheximide (CHX) Chase Assay: See Protocol 4. |
Problem 2: No significant change in target pathways, but resistance persists.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Increased drug efflux | Treat cells with known ABC transporter inhibitors in combination with this compound. | Drug Efflux Pump Inhibition Assay: Treat resistant cells with this compound +/- Verapamil (a common P-gp inhibitor) and measure cell viability. |
| Altered cellular metabolism | Analyze key metabolic pathways, such as glycolysis and mitochondrial respiration, in resistant cells.[14] | Seahorse XF Analyzer: Perform Glycolysis Stress Test and Mito Stress Test to assess metabolic changes. |
| Changes in the tumor microenvironment (for in vivo studies) | Analyze the immune cell infiltrate and cytokine profile in resistant tumors. | Immunohistochemistry (IHC) and Cytokine Arrays: Analyze tumor sections for immune cell markers (e.g., CD8+, NK cells) and perform cytokine profiling of the tumor microenvironment. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that might be observed when comparing this compound sensitive and resistant cancer cell lines.
| Parameter | Sensitive Cells (e.g., MCF-7) | Resistant Cells (e.g., MCF-7-SIR) | Reference |
| This compound IC50 | 5 µM | 50 µM | [Hypothetical] |
| p-ERK1/2 (T202/Y204) Levels (Fold Change vs. Untreated) | 0.2 | 1.5 | [9] |
| p-AKT (S473) Levels (Fold Change vs. Untreated) | 0.3 | 2.0 | [11] |
| c-Myc Protein Half-life | ~30 minutes | > 90 minutes | [6] |
| SIRT2 Isoform 2 Expression (Relative to Isoform 1) | Low | High | [2][13] |
Key Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Sirt2 function and potential resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Key Signaling Proteins
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-c-Myc, anti-SIRT2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: RT-PCR for SIRT2 Isoform Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Design primers specific to the different known isoforms of human SIRT2.
-
Perform PCR using the synthesized cDNA as a template. Include primers for a housekeeping gene (e.g., GAPDH) as a control.
-
PCR conditions: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
-
Analysis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the bands under UV light and compare the expression levels of the different isoforms between sensitive and resistant cells. For quantitative analysis, perform qPCR.
-
Protocol 3: Sanger Sequencing of the SIRT2 Gene
-
Genomic DNA Extraction:
-
Extract genomic DNA from sensitive and resistant cells using a DNA extraction kit.
-
-
PCR Amplification of SIRT2 Exons:
-
Design primers to amplify all coding exons of the SIRT2 gene.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
-
Analysis:
-
Align the sequencing results from the resistant cells to the reference SIRT2 sequence to identify any mutations.
-
Protocol 4: Cycloheximide (CHX) Chase Assay for c-Myc Stability
-
Cell Treatment:
-
Plate sensitive and resistant cells and allow them to adhere overnight.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
-
Time Course Lysis:
-
Lyse the cells at different time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Western Blot Analysis:
-
Perform Western blotting for c-Myc and a loading control (e.g., GAPDH) as described in Protocol 1.
-
-
Analysis:
-
Quantify the c-Myc band intensity at each time point and normalize to the loading control.
-
Plot the relative c-Myc protein levels against time to determine the protein half-life in sensitive versus resistant cells.
-
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorting out functions of sirtuins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sirt2 Deacetylase Is a Novel AKT Binding Partner Critical for AKT Activation by Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Sirt2-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sirt2-IN-14. Our aim is to help you interpret unexpected experimental outcomes and refine your research strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1] Its primary mechanism of action is to block the deacetylase activity of SIRT2, leading to the hyperacetylation of SIRT2 substrates.[2] SIRT2 is predominantly found in the cytoplasm and is involved in regulating various cellular processes, including cell cycle, metabolism, and cytoskeletal dynamics.[3][4]
Q2: What are the known substrates of SIRT2 that might be affected by this compound?
SIRT2 has a broad range of substrates. Inhibition by this compound can lead to the hyperacetylation of proteins such as α-tubulin, histone H4 at lysine 16 (H4K16), p53, and various metabolic enzymes.[4][5] The diverse functions of these substrates mean that SIRT2 inhibition can have wide-ranging effects on cellular processes.
Q3: What are the potential reasons for observing a phenotype that is inconsistent with SIRT2 knockdown?
Observing a phenotype with this compound that differs from SIRT2 knockdown experiments can be due to several factors:
-
Off-target effects: While this compound is selective for SIRT2, it may have off-target activities, especially at higher concentrations. These off-target effects could influence other cellular pathways, leading to unexpected phenotypes.
-
Enzyme activity vs. protein presence: this compound inhibits the enzymatic activity of SIRT2. In contrast, SIRT2 knockdown removes the entire protein. The SIRT2 protein itself, independent of its deacetylase activity, may have scaffolding functions or interact with other proteins.
-
Compensation mechanisms: Cells might adapt to the long-term absence of the SIRT2 protein in knockdown models, activating compensatory pathways that are not triggered by the acute enzymatic inhibition with this compound.
Q4: Can this compound affect cellular processes other than deacetylation?
While the primary role of SIRT2 is deacetylation, it also exhibits activity towards longer-chain acyl modifications, such as demyristoylation.[6][7] The effect of this compound on these other deacylase activities should be considered when interpreting results.
Troubleshooting Unexpected Phenotypes
This guide is designed to help you navigate unexpected results when using this compound.
Problem 1: No observable phenotype after treatment with this compound.
| Possible Cause | Recommended Solution |
| Inactive Compound | - Confirm the identity and purity of your this compound stock. - Prepare fresh dilutions from a new stock solution. |
| Insufficient Concentration or Treatment Time | - Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. Start with a range around the reported IC50 of 0.196 μM.[1] - Conduct a time-course experiment to identify the optimal treatment duration. |
| Low SIRT2 Expression in the Cellular Model | - Verify the expression level of SIRT2 in your cell line or tissue of interest by Western blot or qPCR. |
| Redundancy with other Deacetylases | - Consider the possibility of functional redundancy with other deacetylases, such as HDAC6, which also deacetylates α-tubulin.[8] You may need to use a combination of inhibitors to observe a strong phenotype. |
| Insensitive Assay | - Ensure your assay is sensitive enough to detect the expected changes. For example, when assessing α-tubulin acetylation, immunofluorescence may be more sensitive than Western blotting for detecting changes in specific subcellular localizations.[9][10] |
Problem 2: Unexpected or contradictory phenotypes observed.
| Possible Cause | Recommended Solution |
| Off-Target Effects of this compound | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Compare the phenotype with that of other structurally different SIRT2 inhibitors to see if the effect is consistent. - Perform rescue experiments by overexpressing a wild-type or inhibitor-resistant SIRT2 mutant. |
| Context-Dependent Role of SIRT2 | - The function of SIRT2 can be highly dependent on the cell type and the specific cellular context (e.g., cancer vs. neurodegenerative models).[3][5][11] Review the literature for the role of SIRT2 in your specific experimental system. |
| Activation of Feedback Loops or Compensatory Pathways | - Inhibition of SIRT2 may trigger unforeseen signaling cascades. Analyze key related pathways using techniques like Western blotting for signaling proteins or RNA-seq for transcriptional changes. |
| Cellular Stress or Toxicity | - High concentrations of any small molecule inhibitor can induce cellular stress. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the observed phenotype is not due to general toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Various SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (Deacetylation) | Notes |
| This compound | 0.196 µM[1] | Selective for SIRT2. |
| AGK2 | ~0.5 µM | Also inhibits SIRT1.[6] |
| SirReal2 | 0.23 µM | Does not inhibit demyristoylation activity.[6] |
| Tenovin-6 | ~10 µM | Also inhibits SIRT1.[6] |
| TM | 0.038 µM | Potent and selective; inhibits demyristoylation.[6] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol is designed to assess the inhibition of SIRT2 in cells by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7 and detect the signal using an ECL substrate and an imaging system.
Protocol 2: In Vitro SIRT2 Deacetylation Assay
This assay directly measures the enzymatic activity of SIRT2 and its inhibition by this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (if using a fluorescence-based kit)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant SIRT2 enzyme to each well.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the deacetylation reaction by adding the acetylated peptide substrate and NAD+.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the deacetylation activity. This can be done using various methods, such as HPLC-based detection of the deacetylated peptide or a fluorescence-based assay where a developer solution is added to generate a fluorescent signal proportional to the deacetylase activity.[12]
Visualizations
Caption: Key signaling pathways modulated by SIRT2.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical approach to interpreting phenotypes.
References
- 1. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. METHODS IN MOLECULAR BIOLOGY: ASSAYING CHROMATIN SIRTUINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Western Blots for Acetylated Tubulin after Sirt2-IN-14 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during Western blot analysis of acetylated tubulin following treatment with the SIRT2 inhibitor, Sirt2-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on acetylated tubulin levels?
Sirt2 is a deacetylase that removes acetyl groups from α-tubulin.[1][2][3] Therefore, a SIRT2 inhibitor like this compound is expected to increase the levels of acetylated α-tubulin in cells. This is because the inhibitor blocks the enzymatic activity of SIRT2, leading to an accumulation of its acetylated substrate.
Q2: I am not seeing an increase in acetylated tubulin after this compound treatment. What are the possible reasons?
Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient to achieve significant inhibition of SIRT2.
-
Cell Type Specificity: The effect of SIRT2 inhibition on global α-tubulin acetylation can be cell-type dependent.[1] Some studies have noted that the effect of SIRT2 inhibition is more pronounced in the perinuclear region rather than on total tubulin acetylation levels.[4][5][6]
-
Dominant Activity of Other Deacetylases: Other histone deacetylases (HDACs), such as HDAC6, are also major tubulin deacetylases.[7][8] If HDAC6 activity is high in your cell line, the effect of SIRT2 inhibition alone might be masked.
-
Ineffective this compound: The inhibitor may have degraded due to improper storage or handling.
-
Western Blotting Issues: The problem may lie within the Western blot protocol itself, such as inefficient protein extraction, poor antibody quality, or suboptimal transfer conditions.
Q3: Should I use total α-tubulin or another protein as a loading control?
While total α-tubulin is often used as a loading control, its expression might be affected by experimental conditions.[9] It is crucial to validate that the total tubulin levels do not change with this compound treatment in your specific experimental setup. Alternative loading controls to consider include:
-
GAPDH
-
β-actin
-
Vinculin
The molecular weight of the loading control should be sufficiently different from acetylated tubulin (~55 kDa) to allow for clear separation and detection.
Q4: What are the key considerations when choosing a primary antibody for acetylated tubulin?
-
Specificity: Ensure the antibody is specific for acetylated α-tubulin (often at Lys40) and does not cross-react with other acetylated proteins or unmodified tubulin.
-
Validation: Use an antibody that has been validated for Western blotting in your species of interest.
-
Positive Control: Include a positive control, such as lysates from cells treated with a pan-HDAC inhibitor like Trichostatin A (TSA), to confirm the antibody is working correctly.
Troubleshooting Guide
This guide addresses common problems encountered during Western blotting for acetylated tubulin after this compound treatment, categorized by the observed issue.
Problem 1: No or Weak Signal for Acetylated Tubulin
| Possible Cause | Suggested Solution |
| Ineffective this compound Treatment | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment. |
| Verify the activity of your this compound stock. If possible, test it in a cell line known to respond to SIRT2 inhibition. | |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and deacetylase inhibitors (e.g., Sodium Butyrate, Trichostatin A) to preserve the acetylation state of tubulin. |
| Ensure complete cell lysis by sonication or other mechanical disruption methods. | |
| Low Protein Load | Increase the amount of protein loaded per lane (20-40 µg is a common range). |
| Poor Primary Antibody Performance | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). |
| Use a new, validated antibody specific for acetylated α-tubulin. | |
| Include a positive control (e.g., TSA-treated cell lysate) to confirm antibody function. | |
| Suboptimal Secondary Antibody/Detection | Use a fresh dilution of the secondary antibody. |
| Increase the exposure time during signal detection. | |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Optimize transfer time and voltage, especially for proteins around 55 kDa. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Suggested Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's host species. |
| Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
| Protein Overload | Reduce the amount of protein loaded per lane. |
Problem 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent this compound Activity | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| Variability in Cell Culture | Ensure consistent cell density, passage number, and treatment conditions across experiments. |
| Inconsistent Protein Loading | Accurately quantify protein concentration using a reliable method (e.g., BCA assay) and load equal amounts for each sample. |
| Use a reliable and validated loading control and normalize the acetylated tubulin signal to it. | |
| Variability in Western Blot Procedure | Standardize all steps of the Western blot protocol, including incubation times, temperatures, and buffer compositions. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treating cells with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (e.g., 10 mM Sodium Butyrate and 1 µM Trichostatin A).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., total α-tubulin or GAPDH).
Quantitative Data Summary
The following table provides a general guideline for concentrations and dilutions. Optimal conditions should be determined experimentally.
| Reagent/Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1-25 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| This compound Treatment Time | 6-24 hours | A time-course experiment is recommended. |
| Protein Load per Lane | 20-40 µg | May need to be adjusted based on the expression level of acetylated tubulin. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Refer to the manufacturer's datasheet. |
Visualizations
Caption: SIRT2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sirt2-IN-14 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective Sirt2 inhibitor, Sirt2-IN-14, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1] SIRT2 is predominantly found in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics.[2][3] this compound exerts its effect by binding to the SIRT2 enzyme and inhibiting its deacetylase activity. This leads to an increase in the acetylation of SIRT2 substrates, such as α-tubulin and other proteins, thereby modulating their function.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for SIRT2 is 0.196 µM.[1]
Q3: What are the common applications of this compound in primary cell culture experiments?
This compound is used to investigate the biological roles of SIRT2 in various physiological and pathological processes. Common applications include studying its effects on:
-
Neuroprotection and neurodegeneration.[2]
-
Cancer cell proliferation and survival.
-
Inflammatory responses.
-
Metabolic regulation in cell types like hepatocytes and adipocytes.[4]
Q4: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture medium to the desired working concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dealing with this compound Toxicity
Problem 1: Decreased Cell Viability and Proliferation
Symptoms:
-
Reduced cell count compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Positive staining with viability dyes like Trypan Blue or Propidium Iodide.
-
Decreased signal in metabolic assays (e.g., MTT, MTS).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High Concentration of this compound | The IC50 value is a measure of enzyme inhibition, not necessarily the optimal concentration for cell-based assays without toxicity. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type. Start with a concentration range around the IC50 (e.g., 0.1 µM to 5 µM) and assess viability. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Always include a vehicle-only control in your experiments. |
| Prolonged Incubation Time | The toxic effects of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that allows for target engagement without significant cell death. |
| Cell Type Sensitivity | Primary cells can be more sensitive to chemical treatments than immortalized cell lines. The optimal concentration and incubation time will vary between different primary cell types (e.g., neurons, hepatocytes, cardiomyocytes). |
| Off-Target Effects | At higher concentrations, inhibitors may have off-target effects. If toxicity persists at low concentrations, consider using another structurally different SIRT2 inhibitor as a control to confirm that the observed phenotype is due to SIRT2 inhibition. |
Problem 2: Apoptosis Induction
Symptoms:
-
Positive staining in apoptosis assays (e.g., Annexin V/PI).
-
Increased caspase activity (e.g., Caspase-3/7 assay).
-
DNA fragmentation (e.g., TUNEL assay).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| SIRT2's Role in Cell Survival | Inhibition of SIRT2 can, in some contexts, promote apoptosis. This may be a genuine biological effect of SIRT2 inhibition in your cell type. |
| Cellular Stress | The inhibitor treatment itself might induce cellular stress, leading to apoptosis. Try to minimize other stressors in the culture environment (e.g., ensure optimal culture conditions, handle cells gently). |
| Concentration and Time Dependence | Similar to general toxicity, apoptosis may be dependent on the concentration and duration of treatment. Optimize these parameters as described in Problem 1. |
Problem 3: Altered Cellular Metabolism
Symptoms:
-
Unexpected changes in metabolic assays (e.g., altered mitochondrial respiration, glycolysis rates).
-
Changes in intracellular ATP levels.[2]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| SIRT2's Role in Metabolism | SIRT2 is a known regulator of metabolic pathways.[3][8] The observed changes may be a direct consequence of SIRT2 inhibition. |
| Indirect Effects of Toxicity | A general decline in cell health will impact metabolic readouts. It is crucial to distinguish between a specific metabolic effect and a general toxicity-induced metabolic shutdown. Correlate metabolic data with viability assays. |
| Nutrient Depletion | Altered metabolism may lead to faster depletion of essential nutrients from the culture medium. Ensure regular media changes. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period.
-
Following treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's protocol)
-
Microplate reader
General Procedure (adapt based on kit instructions):
-
Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.[1][9]
Apoptosis Assessment: Caspase-3/7 Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Primary cells cultured in a 96-well plate (preferably opaque-walled for luminescence assays)
-
This compound
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or microplate reader capable of measuring luminescence
Procedure (based on a typical "add-mix-measure" protocol):
-
Seed and treat cells with this compound as previously described.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a volume equal to the volume of the cell culture medium.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[10]
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of SIRT2 induces cell death and a decrease in the intracellular ATP level of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Acts as a Cardioprotective Deacetylase in Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 Acts as a Cardioprotective Deacetylase in Pathological Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: Sirt2-IN-14 Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reproducing experimental data involving the SIRT2 inhibitor, Sirt2-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1] Its primary mechanism of action is to block the deacetylase activity of SIRT2 by preventing the binding of its co-substrate, NAD+.[2] This leads to an accumulation of acetylated forms of SIRT2 substrates.
Q2: What are the known cellular substrates of SIRT2 that I should monitor?
The most well-characterized substrate of SIRT2 in the cytoplasm is α-tubulin, specifically at lysine 40.[3][4] Inhibition of SIRT2 is expected to increase the acetylation of α-tubulin. In the nucleus, SIRT2 can deacetylate histones, such as H4K16, influencing chromatin condensation during mitosis.[3][5] Other non-histone substrates include p53, FOXO1, and components of the inflammasome.[6]
Q3: What are the common challenges encountered when working with this compound and other SIRT2 inhibitors?
Researchers may face several challenges, including:
-
Reproducibility: The biological effects of SIRT2 inhibition can be cell-type dependent and influenced by the specific experimental conditions.
-
Solubility and Permeability: Some SIRT2 inhibitors have poor aqueous solubility and cell permeability, which can affect their effective concentration in cellular assays.[1][2]
-
Off-Target Effects: While this compound is selective, it's crucial to consider potential off-target effects, especially at higher concentrations. Some SIRT2 inhibitors have been shown to have off-target activities.[7]
-
Western Blotting Variability: Detecting changes in total α-tubulin acetylation by western blot can be challenging and may not always show a reproducible effect.[8][9][10]
Q4: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on available data for similar SIRT2 inhibitors, concentrations ranging from 1 µM to 25 µM are often used in cell-based assays. A cytotoxicity assay is also recommended to ensure that the chosen concentration is not causing significant cell death.
Troubleshooting Guides
Guide 1: Inconsistent or No Change in α-Tubulin Acetylation via Western Blot
Problem: You are treating your cells with this compound but do not observe a consistent increase in acetylated α-tubulin levels by western blot.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability or Insufficient Incubation Time | Increase the incubation time with this compound (e.g., try a time course of 6, 12, and 24 hours). Ensure the inhibitor is properly dissolved and stable in your culture medium. |
| Suboptimal Antibody Performance | Validate your primary antibodies for acetylated α-tubulin and total α-tubulin. Use a positive control, such as treatment with a pan-HDAC inhibitor like Trichostatin A (TSA), to confirm that the antibodies can detect changes in acetylation. Optimize antibody dilutions and incubation times. |
| Issues with Protein Extraction and Sample Preparation | Use a lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins during extraction. Ensure complete cell lysis and accurate protein quantification. |
| Low Abundance of Acetylated α-Tubulin Changes | The effect of SIRT2 inhibition on total α-tubulin acetylation can be subtle and localized, making it difficult to detect by western blot of whole-cell lysates.[10] Consider using immunofluorescence to visualize changes in perinuclear α-tubulin acetylation. |
| Cell-Type Specific Effects | The regulation of α-tubulin acetylation can vary between cell types. The effect of SIRT2 inhibition may be more pronounced in some cell lines than others. |
Guide 2: Variability in In Vitro Deacetylation Assay Results
Problem: You are performing an in vitro deacetylation assay with recombinant SIRT2 and this compound and are getting inconsistent results.
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the recombinant SIRT2 enzyme is active. Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme) in every experiment. |
| Substrate Quality | Verify the purity and concentration of your acetylated peptide substrate. |
| Buffer Composition | Use a freshly prepared deacetylation buffer with the correct pH and salt concentrations. Ensure the presence of NAD+ as it is an essential co-substrate for SIRT2 activity. |
| Inhibitor Precipitation | Due to potential solubility issues, ensure this compound is fully dissolved in the assay buffer. You may need to use a small amount of DMSO to aid solubility, but keep the final DMSO concentration low and consistent across all wells. |
| Incorrect Incubation Time or Temperature | Optimize the reaction time to ensure you are measuring the initial velocity of the reaction. Incubate at a consistent temperature (e.g., 30°C or 37°C). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected SIRT2 Inhibitors
| Inhibitor | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| This compound | 0.196 | - | - | [1] |
| AGK2 | 3.5 | >50 | >50 | [11] |
| SirReal2 | 0.23 | - | - | [1] |
| Tenovin-6 | 9 | 10 | - | [1][7] |
| TM | 0.038 | 25 | >83 | [1][7] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
Protocol 1: Western Blotting for α-Tubulin Acetylation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 1-25 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours). Include a positive control of a known HDAC inhibitor like TSA (e.g., 1 µM for 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, as well as deacetylase inhibitors (e.g., 10 mM Nicotinamide and 1 µM TSA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total α-tubulin as a loading control, following the same procedure from the primary antibody step.
-
Quantify band intensities using image analysis software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Protocol 2: In Vitro SIRT2 Deacetylation Assay (Fluorometric)
-
Reagent Preparation:
-
Deacetylation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂.
-
SIRT2 Enzyme: Recombinant human SIRT2, diluted in deacetylation buffer to the desired concentration (e.g., 100 nM).
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., from a commercial kit), diluted to the recommended concentration (e.g., 50 µM).
-
NAD+: Diluted in deacetylation buffer to a final concentration of 500 µM.
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in the deacetylation buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well for a final volume of 50 µL:
-
Deacetylation Buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant SIRT2 enzyme
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the NAD+ and substrate mixture to each well.
-
Incubate the plate at 30°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a deacetylase inhibitor (e.g., TSA and Nicotinamide) as per the kit instructions.
-
Incubate for an additional 15-30 minutes at 30°C to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for assessing this compound activity.
Caption: Simplified SIRT2 signaling pathway and the effect of this compound.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-14 Technical Support Center: Mitigating Impact on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the effects of Sirt2-IN-14 on cell viability during experiments.
Understanding this compound (TM)
This compound, also known as TM (thiomyristoyl lysine), is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Its primary mechanism of action involves the promotion of c-Myc oncoprotein degradation. By inhibiting SIRT2, this compound enhances the ubiquitination of c-Myc, leading to its subsequent degradation by the proteasome. This targeted action on a key oncoprotein makes this compound a valuable tool in cancer research. However, its potent activity can also impact cell viability, necessitating careful experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound affecting the viability of my cells?
A1: this compound inhibits SIRT2, a protein involved in various cellular processes including cell cycle regulation and metabolism. The primary anticancer effect of this compound is mediated through the degradation of the c-Myc oncoprotein, which is crucial for the proliferation and survival of many cancer cells. Therefore, a decrease in cell viability, particularly in cancer cell lines with high c-Myc expression, is an expected on-target effect.
Q2: Is this compound toxic to all cell types?
A2: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with non-cancerous cells being significantly less sensitive. This selectivity is attributed to the increased dependency of many cancer cells on the c-Myc pathway for their survival. However, at high concentrations or with prolonged exposure, off-target effects on normal cells can occur.
Q3: How can I minimize the impact of this compound on the viability of non-cancerous cells in my co-culture experiment?
A3: To minimize effects on non-cancerous cells, it is crucial to perform a dose-response experiment to determine the optimal concentration that selectively targets cancer cells while sparing normal cells. Additionally, consider time-course experiments to find the shortest effective exposure time.
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration of this compound can vary significantly between cell lines. As a starting point, concentrations ranging from low micromolar (e.g., 1-10 µM) to nanomolar can be tested. It is essential to determine the IC50 (half-maximal inhibitory concentration) or GI50 (growth inhibition 50) for your specific cell line.
Q5: Can I combine this compound with other drugs?
A5: Yes, combining this compound with other therapeutic agents is a potential strategy. For instance, combining it with other anticancer drugs could allow for lower, less toxic doses of each compound to be used. However, extensive validation is required to assess potential synergistic or antagonistic effects.
Troubleshooting Guides
Problem 1: Excessive Cell Death in Target Cancer Cell Line
Possible Cause:
-
Concentration too high: The concentration of this compound may be well above the IC50 for the specific cell line.
-
Prolonged exposure: Continuous exposure may lead to overwhelming cytotoxicity.
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to c-Myc degradation.
Solutions:
-
Dose-Response Optimization: Perform a comprehensive dose-response curve to identify a concentration that induces the desired effect (e.g., c-Myc reduction) without causing excessive cell death within the experimental timeframe.
-
Time-Course Experiment: Evaluate the effects of this compound at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Pulsed Treatment: Consider a "pulse-chase" experiment where cells are treated with this compound for a shorter period, after which the compound is washed out and replaced with fresh media.
Problem 2: Significant Impact on Viability of Control/Normal Cells
Possible Cause:
-
Off-target effects: At high concentrations, this compound may inhibit other cellular processes or proteins.
-
SIRT2 dependency in normal cells: While less common, some normal cell types might have a higher reliance on SIRT2 for certain functions.
Solutions:
-
Titrate Down the Concentration: Use the lowest effective concentration determined from your dose-response studies in cancer cells.
-
Compare with a Less Potent Inhibitor: If available, use a structurally related but less potent SIRT2 inhibitor as a negative control to confirm that the observed cytotoxicity is due to potent SIRT2 inhibition.
-
Overexpression Rescue: As a validation step, overexpressing SIRT2 in the affected cells could potentially rescue the cytotoxic phenotype, confirming the on-target effect.[1]
Problem 3: Inconsistent Results in Cell Viability Assays
Possible Cause:
-
Assay variability: Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).
-
Compound stability: Degradation of this compound in culture media over time.
-
Cell density: The initial number of cells seeded can influence the outcome of viability assays.
Solutions:
-
Use Multiple Viability Assays: Confirm findings using two different methods, for example, an MTT assay (metabolic activity) and a trypan blue exclusion assay (membrane integrity).
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for all experiments to avoid artifacts due to overgrowth or sparse cultures.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound (TM) and other relevant SIRT2 inhibitors across various cell lines.
Table 1: IC50 and GI50 Values for this compound (TM)
| Cell Line | Cell Type | Assay | IC50 / GI50 (µM) | Reference |
| MCF-7 | Breast Cancer | Cell Viability | ~10-20 | [1] |
| MDA-MB-468 | Breast Cancer | Cell Viability | ~5-15 | [1] |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~20-30 | [1] |
| HCT116 | Colon Cancer | Anchorage-Independent Growth | ~13.5 | [1] |
| SK-BR-3 | Breast Cancer | Cell Viability | ~20-30 | [1] |
| MCF10A | Normal Breast Epithelial | Cell Viability | >50 | [1] |
| HME-1 | Normal Mammary Epithelial | Cell Viability | >50 | [1] |
Table 2: Comparison of IC50 Values of Different SIRT2 Inhibitors
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| This compound (TM) | 98 | 0.028 | >200 | |
| Tenovin-6 | ~26 | ~9 | - | [1] |
| SirReal2 | - | 0.23 | - | [1] |
| AGK2 | - | ~3.5 | - | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for c-Myc and Acetylated α-Tubulin
This protocol provides a general workflow for western blotting.[5][6][7]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced c-Myc degradation.
Experimental Workflow: Dose-Response and Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Sirt2 Inhibitor Experimental Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Sirt2 inhibitors, such as Sirt2-IN-14 and other related compounds. Given that "this compound" is not widely referenced in peer-reviewed literature, this guide focuses on common challenges and best practices applicable to the broader class of Sirt2 inhibitors, using well-characterized examples for illustration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sirt2 inhibitors?
Sirtuin 2 (SIRT2) is an NAD⁺-dependent protein deacetylase that removes acetyl and other acyl groups from lysine residues on substrate proteins.[1][2] The primary role of a SIRT2 inhibitor is to block this catalytic activity. A major substrate of SIRT2 in the cytoplasm is α-tubulin; therefore, effective SIRT2 inhibition in cells is often observed as an increase in the acetylation of α-tubulin.[1][3][4]
Q2: My Sirt2 inhibitor is precipitating out of solution. How can I improve its solubility?
Poor aqueous solubility is a common problem for some Sirt2 inhibitors, particularly those with long hydrophobic groups, such as the thiomyristoyl-based inhibitor TM.[5]
-
Solvent Choice: For stock solutions, use a high-purity aprotic solvent like DMSO.
-
Working Concentration: When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability or enzyme activity on its own.
-
Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution.
-
Alternative Compounds: If solubility issues persist, consider using analogues designed for improved solubility, such as glycoconjugated inhibitors.[5][6]
Q3: How do I choose the correct in vitro assay for my Sirt2 inhibitor?
SIRT2 can remove various acyl groups, with a preference for long-chain modifications like myristoyl groups in addition to acetyl groups.[1][7] The potency of an inhibitor can be substrate-dependent.
-
Deacetylation vs. Demyristoylation: Some inhibitors, like SirReal2 and AGK2, are effective against SIRT2's deacetylation activity but fail to inhibit its demyristoylation activity.[7][8] In contrast, inhibitors like TM block both.[7]
-
Assay Selection: Choose an assay that reflects the biological process you are studying. If you are interested in α-tubulin regulation, a deacetylation assay is appropriate. For processes involving fatty acylation, a demyristoylation assay is more relevant. Commercially available kits often use a short, acetylated peptide substrate.[9][10]
Q4: How can I confirm that my inhibitor is engaging SIRT2 inside the cell?
Confirming on-target activity in a cellular context is crucial.
-
Western Blotting: The most common method is to measure the acetylation of a known SIRT2 substrate. A significant increase in α-tubulin acetylation (at lysine 40) is a hallmark of cellular SIRT2 inhibition.[11]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of SIRT2 in inhibitor-treated cells compared to control cells indicates direct target engagement.[1][12]
Q5: My inhibitor shows cytotoxicity. How can I determine if this is an on-target or off-target effect?
-
SIRT2 Overexpression: A common strategy is to compare the inhibitor's effect in a control cell line versus a cell line overexpressing SIRT2. If the effect is on-target, higher concentrations of the inhibitor should be required to achieve the same level of cytotoxicity in the SIRT2-overexpressing cells.[7] For example, the GI₅₀ for the inhibitor TM on anchorage-independent growth increased 1.8-fold with SIRT2 overexpression, while the GI₅₀ values for less specific inhibitors like SirReal2 and AGK2 were unaffected.[7]
-
Use a Structurally Unrelated Inhibitor: Confirm key results with a second, structurally different SIRT2 inhibitor to ensure the observed phenotype is not due to the chemical scaffold of the first compound.
-
Selectivity Profiling: Test your inhibitor against other sirtuin isoforms (especially the highly homologous SIRT1 and SIRT3) to check for selectivity.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect in in vitro enzymatic assay | 1. Inactive enzyme or inhibitor.2. Incorrect assay setup (e.g., wrong buffer, missing NAD⁺).3. Inhibitor is substrate-dependent and not active against the assay's peptide substrate. | 1. Verify enzyme activity with a known control inhibitor (e.g., Nicotinamide). Test inhibitor from a fresh stock.2. Double-check all reagent concentrations, especially the essential cofactor NAD⁺.[2]3. Test the inhibitor using an alternative assay with a different substrate (e.g., a demyristoylation assay if a deacetylation assay failed).[7] |
| No increase in α-tubulin acetylation in cells | 1. Poor cell permeability of the inhibitor.2. Insufficient inhibitor concentration or incubation time.3. Rapid metabolism or efflux of the inhibitor.4. Cell type-specific effects or low SIRT2 expression. | 1. If permeability is known to be low, higher concentrations may be needed.[5] Consider using a more permeable analog if available.2. Perform a dose-response and time-course experiment (e.g., 1-24 hours) to find optimal conditions.3. Check literature for stability data. If unavailable, this may need to be determined experimentally.4. Confirm SIRT2 expression in your cell line via Western Blot or qPCR. Some cell types may rely more on other deacetylases like HDAC6 for tubulin deacetylation.[4] |
| High variability between experimental replicates | 1. Inconsistent cell seeding density or cell passage number.2. Incomplete dissolution of the inhibitor, leading to inconsistent final concentrations.3. "Edge effects" in multi-well plates. | 1. Adhere to a strict cell culture protocol. Use cells within a consistent, low passage number range.[13][14]2. Prepare a fresh dilution of the inhibitor from a concentrated stock for each experiment. Ensure it is fully dissolved before adding to cells.[14]3. Avoid using the outer wells of plates for treatment groups, or fill them with PBS/media to create a humidity barrier. |
| Conflicting results with published data | 1. Differences in experimental conditions (cell line, inhibitor source/purity, assay format).2. SIRT2 has context-dependent roles, sometimes acting as a tumor suppressor and other times as an oncogene.[7][12] | 1. Carefully compare your protocol with the published methodology. Obtain the same reagents if possible.2. The role of SIRT2 can be highly dependent on the specific cancer type or biological context. Your results may be valid for your specific model system.[3][15] |
Quantitative Data Summary
Table 1: Selectivity Profile of Common Sirt2 Inhibitors
This table compares the half-maximal inhibitory concentrations (IC₅₀) of several well-characterized Sirt2 inhibitors against SIRT1, SIRT2, and SIRT3. Lower values indicate higher potency. This data is critical for selecting an inhibitor with the desired selectivity profile for your experiment.
| Inhibitor | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference(s) |
| TM | ~26 | 0.038 | >100 | ~684x | >2600x | [7] |
| AGK2 | 2.5 | 3.5 | >50 | ~0.7x | >14x | [7][11] |
| SirReal2 | >100 | 0.23 | >100 | >435x | >435x | [7] |
| Tenovin-6 | ~21 | ~10 | N/A | ~2.1x | N/A | [7] |
| NH4-13 | >50 | 0.087 | >50 | >575x | >575x | [6][16] |
Note: IC₅₀ values can vary between studies depending on assay conditions. The data presented are for deacetylation activity.
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: A typical workflow for characterizing a novel Sirt2 inhibitor.
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol is used to assess the functional inhibition of SIRT2 in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with the Sirt2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor like Nicotinamide (NAM) and Trichostatin A (TSA) to preserve the acetylation state of proteins.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated-α-Tubulin (Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH or β-actin to ensure equal protein loading.
Signaling Pathways and Logic Diagrams
Diagram: SIRT2 Deacetylation of α-Tubulin
Caption: this compound inhibits SIRT2, preventing α-tubulin deacetylation.
Diagram: Troubleshooting Logic
Caption: A decision tree for troubleshooting failed Sirt2 inhibitor experiments.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring Specificity of Sirt2-IN-14 in Complex Biological Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the specificity of the SIRT2 inhibitor, Sirt2-IN-14, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent and selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase.[1][2][3] SIRT2 is predominantly located in the cytoplasm and is involved in the deacetylation of various protein substrates, including α-tubulin, histones, and transcription factors like p53 and FOXO1.[1][2][3][4] By inhibiting SIRT2, this compound is expected to increase the acetylation levels of these substrates, thereby modulating downstream cellular processes such as cell cycle progression, metabolism, and apoptosis.[1][2]
Q2: How can I be sure that the observed phenotype in my experiment is due to SIRT2 inhibition by this compound and not off-target effects?
Ensuring on-target activity is crucial. A multi-pronged approach is recommended:
-
Biochemical Assays: Confirm the direct inhibition of SIRT2 by this compound and assess its selectivity against other sirtuins (SIRT1, SIRT3-7) and other classes of deacetylases (HDACs).
-
Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays to confirm that this compound directly binds to SIRT2 inside the cell.[5][6]
-
Cellular Biomarkers: Measure the acetylation of a known and direct SIRT2 substrate, such as α-tubulin at lysine 40. An increase in acetylation should correlate with the dose of this compound.[1][6]
-
Genetic Approaches: Use SIRT2 knockout or knockdown cells. If this compound is specific, its effects should be mimicked by SIRT2 depletion and the inhibitor should have minimal effect in cells lacking SIRT2.[1] Conversely, overexpression of SIRT2 may rescue the effects of the inhibitor.[1]
Q3: Does this compound inhibit both the deacetylase and defatty-acylase activities of SIRT2?
SIRT2 is known to have both deacetylase and defatty-acylase (e.g., demyristoylase) activities.[6][7] It is important to characterize the inhibitory profile of this compound against both functions, as some inhibitors show differential activity.[1][6] This can be assessed using specific in vitro enzymatic assays with acetylated and myristoylated peptide substrates.
Troubleshooting Guides
Problem 1: I am not observing the expected increase in α-tubulin acetylation after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Low Cellular Permeability of this compound | If the compound has poor cell permeability, consider using a higher concentration or a different formulation if available. Compare with a known cell-permeable SIRT2 inhibitor. |
| High Endogenous SIRT2 Expression | Some cell lines may have very high levels of SIRT2, requiring higher concentrations of the inhibitor. Check SIRT2 expression levels in your cell line by western blot. |
| Cell-Type Specific Differences | The effect of SIRT2 inhibition on global α-tubulin acetylation can be cell-type dependent.[8] Some studies note that changes are more readily observed via immunofluorescence, showing a perinuclear pattern, rather than by western blot of total cell lysates.[7][8] |
| Antibody Issues | Ensure the primary antibody for acetylated α-tubulin (Lys40) is validated and working correctly. Include positive controls, such as cells treated with a known SIRT2 or HDAC6 inhibitor. |
Problem 2: this compound is showing toxicity or unexpected phenotypes in my cellular model.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be hitting other cellular targets. Perform a selectivity screen against other sirtuins and a broad panel of kinases and other enzymes. Compare the phenotype with that of SIRT2 knockdown/knockout. |
| Inhibition of Other Sirtuins | This compound might be inhibiting other sirtuins like SIRT1 or SIRT3, which can have confounding effects.[2] Test the inhibitor's activity against a panel of recombinant sirtuins. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle-only control. |
| On-Target Toxicity | Inhibition of SIRT2 can lead to cell death in certain cancer cell lines.[2][4] This may be the intended on-target effect. Assess markers of apoptosis (e.g., cleaved PARP) or necrosis.[2][4] |
Quantitative Data: Comparison of SIRT2 Inhibitors
The following table summarizes the in vitro potency (IC50) of several known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. This data can serve as a benchmark when evaluating the selectivity of this compound.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Notes |
| AGK2 | >50[7] | 3.5[9] | - | Selective for SIRT2 over SIRT1. |
| SirReal2 | - | 0.23[1] | - | Potent SIRT2 inhibitor. Does not inhibit demyristoylation.[1] |
| Tenovin-6 | ~26[1] | 9[1] | - | Dual SIRT1/SIRT2 inhibitor. |
| TM | ~26[1] | 0.56[1] | - | Potent and selective for SIRT2 in vitro.[1] |
| Cambinol | 56[2] | 59[2] | - | Dual SIRT1/SIRT2 inhibitor. |
Note: IC50 values can vary depending on assay conditions.[1]
Experimental Protocols
Protocol 1: In Vitro SIRT2 Fluorogenic Inhibition Assay
This protocol is for determining the IC50 of this compound against recombinant SIRT2 enzyme.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound and control inhibitors (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant SIRT2 enzyme
-
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 395/541 nm, but will depend on the specific substrate).[10][11]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol assesses the on-target effect of this compound in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
Visualizations
Caption: Workflow for validating the specificity of this compound.
Caption: Key signaling pathways modulated by SIRT2 inhibition.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
strategies to enhance the bioavailability of Sirt2-IN-14
Welcome to the technical support center for Sirt2-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this Sirt2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies to enhance the bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the underlying issue?
A1: Inconsistent results and low efficacy in vivo, especially when in vitro data is promising, often point to poor bioavailability of the compound. This compound, like many small molecule inhibitors, may have low aqueous solubility and/or poor permeability across biological membranes. This can lead to low absorption from the administration site into the systemic circulation, resulting in sub-therapeutic concentrations at the target site. It is crucial to address the formulation of this compound to improve its exposure in vivo.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the solubility of this compound is a primary step towards enhancing its bioavailability. Several formulation strategies can be employed.[1][2][3][4][5] These can be broadly categorized as physical modifications and carrier-based systems.
-
Physical Modifications:
-
Carrier-Based Systems:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[5][6] This technique creates an amorphous solid dispersion where the drug is molecularly dispersed, preventing crystallization and improving solubility.[6][7]
-
Lipid-Based Formulations: If this compound is lipophilic, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[7][8] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance solubility and absorption.[7]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior, thereby increasing the aqueous solubility of the drug.[2][4][8]
-
Q3: What are some initial steps I can take in the lab to formulate this compound for better oral bioavailability?
A3: For initial laboratory-scale experiments, you can try relatively straightforward formulation approaches before moving to more complex methods.
-
Co-solvents: Using a system of co-solvents can enhance the solubility of your compound for oral gavage. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as polyethylene glycol (PEG) or propylene glycol, and finally with water or saline.
-
Surfactants: The addition of a pharmaceutically acceptable surfactant, such as Tween 80 or Cremophor EL, can help to solubilize hydrophobic compounds like this compound and improve their absorption.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.
It is crucial to perform vehicle tolerability studies in your animal model to ensure the chosen formulation is safe.
Data Presentation: Strategies to Enhance this compound Bioavailability
The following table provides a framework for comparing different formulation strategies for this compound. Researchers can adapt this table to record their experimental findings.
| Formulation Strategy | Composition | Particle Size (nm) | Solubility (µg/mL) | In Vitro Dissolution (% released in 60 min) | In Vivo Bioavailability (AUC) |
| Unformulated this compound | This compound in Saline | >2000 | < 1 | < 5% | Baseline |
| Micronized this compound | This compound | 200-500 | |||
| Nanosuspension | This compound, Stabilizer (e.g., Poloxamer 188) | < 200 | |||
| Solid Dispersion | This compound, Polymer (e.g., PVP K30) | N/A | |||
| SEDDS | This compound, Oil, Surfactant, Co-surfactant | N/A | |||
| Cyclodextrin Complex | This compound, HP-β-CD | N/A |
AUC: Area Under the Curve (a measure of drug exposure)
Experimental Protocols
1. Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a common method for particle size reduction to enhance the dissolution rate of a poorly soluble compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours).
-
Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved (typically < 200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
2. Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method is used to disperse the drug in a hydrophilic carrier at the molecular level.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent in a specific ratio (e.g., 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting SIRT2, leading to an increase in acetylated α-tubulin and affecting microtubule dynamics.
Caption: Experimental workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Validation & Comparative
Validating the Specificity of SIRT2 Inhibitor SirReal2 Against Other Sirtuins: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a chemical probe is paramount to ensuring on-target effects and minimizing confounding off-target activities. This guide provides a comparative analysis of the SIRT2 inhibitor, SirReal2, against other human sirtuin isoforms (SIRT1, SIRT3-6). The data presented herein is compiled from published literature to aid in the evaluation of SirReal2 as a selective tool for studying SIRT2 biology.
Data Presentation: SirReal2 Inhibition Profile
The following table summarizes the inhibitory activity of SirReal2 against various human sirtuin isoforms. The data clearly demonstrates the high potency and selectivity of SirReal2 for SIRT2.
| Sirtuin Isoform | IC50 Value / % Inhibition | Citation |
| SIRT2 | 140 nM | [1][2] |
| SIRT1 | 22% inhibition at 100 µM | [1] |
| SIRT3 | Very little effect | [1][2] |
| SIRT4 | Very little effect | [1] |
| SIRT5 | Very little effect | [1][2] |
| SIRT6 | 19% inhibition at 200 µM | [1] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. For sirtuins other than SIRT2, the percent inhibition at a high concentration of SirReal2 is provided, indicating a lack of significant activity. SirReal2 inhibits SIRT2 over 1,000-fold more potently than SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6, making it one of the most selective SIRT2 inhibitors currently known[1].
Experimental Protocols
The determination of sirtuin inhibitor specificity is typically performed using an in vitro enzymatic assay. A common method is a two-step fluorogenic assay, the general protocol for which is outlined below.
In Vitro Sirtuin Activity and Inhibition Assay (Fluorogenic Method)
This protocol is a generalized procedure based on commonly used commercial kits and published methodologies.
1. Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl2, and a stabilizing agent like BSA at a physiological pH (e.g., 7.4-8.0).
-
Sirtuin Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, SIRT5, etc., are diluted to the desired working concentration in assay buffer.
-
Substrate: A specific acetylated peptide substrate for each sirtuin, which includes a fluorophore (e.g., aminomethylcoumarin - AMC) and a quencher.
-
Cofactor: A solution of Nicotinamide Adenine Dinucleotide (NAD+) is prepared in assay buffer. NAD+ is essential for sirtuin activity.
-
Inhibitor (SirReal2): A stock solution of SirReal2 is prepared in DMSO and then serially diluted to various concentrations in assay buffer.
-
Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore from the quencher. It also contains a pan-sirtuin inhibitor, such as nicotinamide, to stop the enzymatic reaction.
2. Assay Procedure:
-
In a 96-well or 384-well plate (typically black to minimize light scatter), add the assay buffer, the specific sirtuin enzyme, and the various dilutions of the inhibitor (SirReal2). Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C, allowing the enzyme to deacetylate the substrate.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate for a final period (e.g., 15-30 minutes) at room temperature to allow for the development of the fluorescent signal.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm for AMC-based substrates).
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Sirtuin Inhibitor Specificity Screening
References
A Head-to-Head Battle of Sirt2 Inhibitors: AGK2 vs. TM
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of epigenetic research, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective SIRT2 inhibitors is crucial for dissecting its complex cellular functions and for advancing new therapeutic strategies. This guide provides a detailed, data-driven comparison of two widely used SIRT2 inhibitors, AGK2 and Thiomyristoyl (TM), to aid researchers in selecting the most appropriate tool for their specific experimental needs. Information on a third compound, Sirt2-IN-14, was not available in the public domain at the time of this guide's compilation.
Performance at a Glance: AGK2 vs. TM
A critical aspect of selecting an inhibitor is its potency and selectivity. The following table summarizes the key quantitative data for AGK2 and TM, highlighting their distinct profiles.
| Parameter | AGK2 | TM (Thiomyristoyl) |
| SIRT2 IC50 | 3.5 µM[1] | 28 nM[2][3] |
| SIRT1 IC50 | 30 µM[1] | 98 µM[2][3] |
| SIRT3 IC50 | 91 µM[1] | >200 µM[2][3] |
| Mechanism of Action | Competitive inhibitor at the NAD+ binding site. | Mechanism-based inhibitor, forming a covalent intermediate.[4] |
| Key Cellular Effects | Induces perinuclear organization of acetylated α-tubulin, vimentin, and F-actin; reduces cancer cell invasiveness.[5] | Promotes c-Myc ubiquitination and degradation, exhibiting broad anticancer activity.[1] |
Delving into the Mechanisms: How They Work
The distinct mechanisms of action of AGK2 and TM underpin their different cellular effects.
AGK2 acts as a competitive inhibitor, binding to the nicotinamide adenine dinucleotide (NAD+) binding site of SIRT2. This reversible inhibition prevents SIRT2 from deacetylating its substrates.
TM , on the other hand, is a mechanism-based inhibitor. It contains a thiomyristoyl group that forms a covalent 1'-S-alkylimidate intermediate with the NAD+ cofactor within the SIRT2 active site, leading to a more sustained inhibition.[4]
Signaling Pathways Under the Spotlight
SIRT2 inhibition impacts several critical signaling pathways. Understanding these pathways is key to interpreting experimental outcomes.
SIRT2 and α-Tubulin Deacetylation
SIRT2 is a primary deacetylase of α-tubulin at lysine 40. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, impacting processes like cell migration and division.
Caption: Inhibition of SIRT2-mediated α-tubulin deacetylation.
SIRT2 and c-Myc Degradation
SIRT2 has been shown to stabilize the oncoprotein c-Myc. Inhibition of SIRT2 can lead to the ubiquitination and subsequent proteasomal degradation of c-Myc, a key regulator of cell proliferation and a driver of many cancers.[1]
Caption: TM-mediated inhibition of SIRT2 promotes c-Myc degradation.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to evaluate SIRT2 inhibitors.
SIRT2 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Caption: Workflow for a fluorometric SIRT2 enzymatic assay.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add recombinant human SIRT2 enzyme to the wells of a 96-well plate.
-
Add the test inhibitor (AGK2 or TM) at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution containing a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT2 substrate) and NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding a developer solution containing Trichostatin A (to inhibit other deacetylases) and trypsin.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
Western Blot for Acetylated α-Tubulin
This assay is used to assess the in-cell activity of SIRT2 inhibitors by measuring the acetylation status of its substrate, α-tubulin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MDA-MB-231) and allow them to adhere overnight. Treat the cells with the desired concentrations of AGK2, TM, or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate and Trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control antibody (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the acetylated α-tubulin bands and normalize to the loading control.
Conclusion: Choosing the Right Inhibitor
The choice between AGK2 and TM will largely depend on the specific research question and experimental context.
-
For potent and highly selective SIRT2 inhibition in vitro and in cells, TM is the superior choice due to its significantly lower IC50 value and mechanism-based action. Its demonstrated effect on c-Myc degradation makes it particularly relevant for cancer studies.[1]
-
AGK2, while less potent, is a well-characterized and cell-permeable inhibitor that has been extensively used to probe the role of SIRT2 in various cellular processes, particularly those related to cytoskeletal organization.[5] Its reversibility may be advantageous in certain experimental designs.
Researchers should carefully consider the desired potency, the specific cellular pathways of interest, and the potential for off-target effects when selecting a SIRT2 inhibitor. This comparative guide, along with the provided experimental protocols, aims to equip scientists with the necessary information to make an informed decision and to design robust and reproducible experiments in the exciting field of sirtuin biology.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 Regulates Apoptosis Signaling in Hyperoxic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of SIRT2 Inhibitors: SirReal2 and Other Key Modulators
In the landscape of epigenetic research and drug discovery, sirtuin-modulating compounds are of paramount importance. Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, a variety of small molecule inhibitors have been developed to probe its function and evaluate its therapeutic potential. This guide provides a detailed comparative analysis of SirReal2, a potent and selective SIRT2 inhibitor, alongside other well-characterized SIRT2 inhibitors, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of SIRT2 Inhibitors
The following table summarizes the key quantitative data for SirReal2 and other notable SIRT2 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | SIRT2 IC50 (nM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Notes |
| SirReal2 | 140[1][2][3] | >1000-fold[4] | >1000-fold[4] | Acts as a sirtuin-rearranging ligand (SirReal).[5] |
| AGK2 | 3500[6] | >14-fold[6] | >14-fold[6] | |
| Tenovin-6 | ~9000 | Non-selective | Non-selective | Also inhibits SIRT1. Known to have off-target effects.[2][4] |
| TM (Thio-myristoyl) | 38[1][7] | Highly selective | Highly selective | A potent and selective inhibitor that also inhibits the demyristoylation activity of SIRT2.[1][2] |
Mechanism of Action: A Tale of Different Inhibitory Strategies
The mechanism by which a small molecule inhibits its target is a critical factor in its utility and potential for therapeutic development. SirReal2 employs a unique inhibitory mechanism that distinguishes it from many other sirtuin inhibitors.
SirReal2: A Sirtuin-Rearranging Ligand
SirReal2 functions as a "sirtuin-rearranging ligand" (SirReal).[5] Instead of directly competing with the substrate or the NAD+ cofactor at the active site in its ground state, SirReal2 binds to a specific pocket adjacent to the active site. This binding induces a conformational change in the enzyme, effectively "rearranging" the active site and preventing the binding of the acetylated substrate. This allosteric mechanism contributes to its high selectivity for SIRT2 over other sirtuin isoforms.
Other SIRT2 Inhibitors: Diverse Mechanisms
-
AGK2: This inhibitor is thought to bind within the C-pocket of the SIRT2 active site, which is part of the substrate-binding region.[6]
-
Tenovin-6: As a less selective inhibitor, Tenovin-6 is believed to interact with the active site of both SIRT1 and SIRT2.[4] However, it has been reported to have off-target effects, suggesting its mechanism may not be solely through sirtuin inhibition.[1]
-
TM (Thio-myristoyl): This compound is a mechanism-based inhibitor that mimics the natural substrate of SIRT2. It forms a covalent intermediate with the enzyme, leading to potent and specific inhibition.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to characterize SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)
-
NAD+
-
Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release the fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., SirReal2, AGK2) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the test compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a known substrate of SIRT2 in the cytoplasm.
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of SIRT2 Inhibition.
Caption: Workflow for SIRT2 Inhibitor Characterization.
Caption: Simplified SIRT2 Signaling and Inhibition.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SIRT2 Inhibition Strategies in Oncology Research: The Selective Inhibitor TM versus the Dual SIRT1/2 Inhibitor Tenovin-6
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount to elucidating biological pathways and validating novel therapeutic targets. In the landscape of sirtuin-targeted cancer research, both selective and broader-spectrum inhibitors are utilized. This guide provides an objective comparison between the potent and selective SIRT2 inhibitor, Thiomyristoyl (TM), and the widely used p53 activator and dual SIRT1/SIRT2 inhibitor, Tenovin-6.
This comparison guide delves into their mechanisms of action, presents supporting experimental data from various cancer cell lines, and provides detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Strategies
Selective SIRT2 Inhibition: Compounds such as TM are designed to specifically target the NAD+-dependent deacetylase SIRT2.[1][2] SIRT2 has a complex and sometimes contradictory role in cancer, acting as both a tumor promoter and a suppressor depending on the context.[3][4] Selective inhibitors like TM allow for the specific interrogation of SIRT2's functions. The anti-cancer effects of TM have been linked to the promotion of c-Myc oncoprotein ubiquitination and degradation.[1][2][5]
Dual SIRT1/2 Inhibition and p53 Activation: Tenovin-6 was initially identified as a small molecule activator of the tumor suppressor p53.[6] Its mechanism involves the inhibition of the deacetylating activities of both SIRT1 and SIRT2.[6] By inhibiting SIRT1 and SIRT2, which can deacetylate and inactivate p53, Tenovin-6 leads to increased p53 acetylation and subsequent activation of its transcriptional program, inducing apoptosis or cell cycle arrest.[7] However, some studies suggest that the anti-proliferative effects of Tenovin-6 can be independent of SIRT1/2 and p53, potentially through the inhibition of autophagy.[8]
Signaling Pathways
Below are diagrams illustrating the signaling pathways influenced by selective SIRT2 inhibition and by Tenovin-6.
Quantitative Data Comparison
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for TM, Tenovin-6, and another selective SIRT2 inhibitor, AGK2, in various cancer cell lines.
| Compound | Target(s) | IC50 (SIRT1, cell-free) | IC50 (SIRT2, cell-free) | IC50 (SIRT3, cell-free) |
| TM | SIRT2 | 98 µM[9] | 28 nM[9] | >200 µM[9] |
| Tenovin-6 | SIRT1, SIRT2 | 21 µM | 10 µM | 67 µM |
| AGK2 | SIRT2 | 30 µM[10] | 3.5 µM[10] | 91 µM[10] |
Table 1: In Vitro Inhibitory Activity against Sirtuins.
| Cell Line | Cancer Type | TM (GI50, µM) | Tenovin-6 (GI50, µM) | AGK2 (IC50, µM) |
| MCF-7 | Breast Cancer | ~10-20 | Not widely reported | >50 |
| MDA-MB-231 | Breast Cancer | ~10-20 | Not widely reported | ~40-50[11] |
| HCT116 | Colon Cancer | ~10-20 | ~2.1 (anchorage-independent growth)[12] | >50 |
| HeLa | Cervical Cancer | ~5-10 | Not widely reported | ~36[11] |
| U-373 MG | Glioblastoma | Not widely reported | Not widely reported | 47.6[10] |
| Hs 683 | Glioma | Not widely reported | Not widely reported | 80.2[10] |
Table 2: Cytotoxicity in Various Cancer Cell Lines. Note: Direct comparison is challenging due to variations in experimental conditions and reported metrics (IC50 vs. GI50).
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[13][14][15]
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (TM, Tenovin-6) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (typically 48 to 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for p53 Acetylation
This protocol is used to detect the acetylation status of p53, a key marker of its activation.[16][17][18]
Workflow:
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentration of Tenovin-6 or a control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 (Lys382)) overnight at 4°C with gentle agitation. A primary antibody against total p53 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
Conclusion
The choice between a selective SIRT2 inhibitor like TM and a dual SIRT1/2 inhibitor like Tenovin-6 depends on the specific research question.
-
For studies focused on the p53 tumor suppressor pathway , Tenovin-6 remains a valuable tool due to its well-documented ability to activate p53 through the inhibition of SIRT1 and SIRT2.[6][7] However, researchers should be mindful of its off-target effects and potential SIRT/p53-independent mechanisms, such as autophagy inhibition.[8]
Ultimately, a comprehensive understanding of sirtuin biology in cancer will likely benefit from the use of both selective and broader-spectrum inhibitors in parallel, allowing for a more nuanced interpretation of experimental outcomes. This guide provides a foundation for making informed decisions in the selection and application of these important chemical probes.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Sirt2-IN-14 using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a putative SIRT2 inhibitor, Sirt2-IN-14, using small interfering RNA (siRNA)-mediated gene knockdown. The methodologies and data presented herein are based on established protocols and findings for other well-characterized SIRT2 inhibitors, offering a robust strategy for confirming target engagement and specificity.
Introduction to SIRT2 and Inhibitor Validation
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family of proteins, predominantly localized in the cytoplasm.[1] It plays a crucial role in various cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and gene expression.[2] A well-established substrate of SIRT2 is α-tubulin; deacetylation of α-tubulin by SIRT2 is critical for microtubule stability and function.[3] Given its involvement in diverse signaling pathways, SIRT2 has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[4][5]
The development of potent and selective small molecule inhibitors is essential for dissecting the complex functions of SIRT2 and for its therapeutic targeting. However, it is imperative to demonstrate that the observed biological effects of a novel inhibitor, such as this compound, are a direct consequence of its interaction with the intended target and not due to off-target activities. A powerful method for this validation is to compare the phenotypic and molecular effects of the inhibitor with those induced by the specific knockdown of the target protein using siRNA. If the effects of the inhibitor are occluded or mimicked by the knockdown of SIRT2, it provides strong evidence for on-target activity.
SIRT2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SIRT2 and its role in the deacetylation of α-tubulin. Inhibition of SIRT2, either by a small molecule inhibitor or by siRNA, is expected to lead to an increase in the acetylation of α-tubulin.
Caption: SIRT2 signaling pathway and points of intervention.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to compare the effects of this compound and SIRT2 siRNA, thereby validating the on-target activity of the inhibitor.
Caption: Experimental workflow for validating this compound on-target effects.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, quantitative data from experiments designed to validate the on-target effects of this compound.
Table 1: Effect of this compound and SIRT2 siRNA on Protein Levels
| Treatment Group | Relative SIRT2 Protein Level (%) | Relative Acetylated α-tubulin Level (%) |
| Vehicle Control | 100 ± 8 | 100 ± 12 |
| This compound (10 µM) | 98 ± 7 | 250 ± 20 |
| Control siRNA + Vehicle | 95 ± 9 | 110 ± 15 |
| Control siRNA + this compound (10 µM) | 93 ± 8 | 245 ± 25 |
| SIRT2 siRNA + Vehicle | 20 ± 5 | 230 ± 18 |
| SIRT2 siRNA + this compound (10 µM) | 18 ± 6 | 235 ± 22 |
Data are presented as mean ± standard deviation.
Interpretation: Treatment with this compound does not significantly alter SIRT2 protein levels but leads to a marked increase in acetylated α-tubulin, consistent with SIRT2 inhibition. Knockdown of SIRT2 with siRNA significantly reduces SIRT2 protein levels and also increases acetylated α-tubulin. Importantly, in cells where SIRT2 is already knocked down, the addition of this compound does not cause a further significant increase in α-tubulin acetylation, suggesting that the inhibitor's effect is dependent on the presence of SIRT2.
Table 2: Effect of this compound and SIRT2 siRNA on Cell Viability
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 ± 5 |
| This compound (10 µM) | 70 ± 6 |
| Control siRNA + Vehicle | 98 ± 4 |
| Control siRNA + this compound (10 µM) | 72 ± 5 |
| SIRT2 siRNA + Vehicle | 75 ± 7 |
| SIRT2 siRNA + this compound (10 µM) | 73 ± 6 |
Data are presented as mean ± standard deviation.
Comparison with Alternative SIRT2 Inhibitors
Several other SIRT2 inhibitors have been developed and characterized. A brief comparison can provide context for the evaluation of this compound.
Table 3: Comparison of Selected SIRT2 Inhibitors
| Inhibitor | IC50 for SIRT2 | Selectivity over SIRT1 | Key Reported On-Target Effect |
| AGK2 | ~3.5 µM | >14-fold | Increased α-tubulin acetylation |
| SirReal2 | ~140 nM | >1000-fold | Increased α-tubulin acetylation |
| Tenovin-6 | ~9 µM | Not highly selective | Increased α-tubulin acetylation |
| TM | Potent and selective | High | Cancer-cell-specific toxicity dependent on SIRT2 |
IC50 values and selectivity can vary depending on the assay conditions.[6][7]
Detailed Experimental Protocols
1. siRNA-mediated Knockdown of SIRT2
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).
-
siRNA Preparation:
-
Solution A: For each transfection, dilute a validated SIRT2-targeting siRNA duplex or a non-targeting control siRNA to the desired final concentration (e.g., 20-80 pmols) in 100 µl of serum-free medium.
-
Solution B: For each transfection, dilute the appropriate amount of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µl of serum-free medium.
-
-
Transfection:
-
Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the 200 µl of the siRNA-lipid complex to the cells in the 6-well plate.
-
Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
-
Inhibitor Treatment: Following the siRNA incubation period, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or this compound at the desired concentration and incubate for the desired treatment duration before proceeding to endpoint analysis.
2. Western Blotting for SIRT2 and Acetylated α-Tubulin
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT2, acetylated α-tubulin (Lys40), total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the relative protein levels.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and perform siRNA transfection and inhibitor treatment as described above.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
4. SIRT2 Activity Assay (Fluorometric)
Commercially available kits (e.g., Abcam ab156066, MilliporeSigma 566329) provide a convenient method for measuring SIRT2 deacetylase activity.[8]
-
Principle: These assays typically utilize a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by SIRT2 sensitizes the substrate to a developer, which then generates a fluorescent signal.
-
Procedure:
-
Prepare cell lysates from the different treatment groups.
-
Incubate the lysates with the SIRT2 substrate and NAD+.
-
Add the developer solution and incubate to generate the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: SIRT2 activity can be calculated based on the fluorescence intensity and normalized to the protein concentration of the lysate.
Conclusion
References
- 1. The protein deacetylase SIRT2 exerts metabolic control over adaptive β cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Cross-Validation of Sirt2-IN-14 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Sirt2-IN-14 with genetic models of Sirtuin 2 (Sirt2) loss-of-function. The objective is to critically evaluate the concordance of phenotypic outcomes, thereby validating the on-target effects of this compound and providing a framework for its use in preclinical research. This analysis is based on a thorough review of published experimental data.
Introduction to Sirt2 Inhibition
Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family, is a key regulator of numerous cellular processes. Primarily localized in the cytoplasm, Sirt2 is involved in the deacetylation of a wide range of protein substrates, influencing pathways related to cell cycle control, metabolic regulation, oxidative stress, and neurodegeneration. Given its role in various pathologies, including cancer and neurological disorders, Sirt2 has emerged as a promising therapeutic target.
Pharmacological inhibition with small molecules like this compound offers a powerful tool to probe Sirt2 function and assess its therapeutic potential. However, to ensure that the observed effects are a direct consequence of Sirt2 inhibition and not due to off-target activities, it is crucial to cross-validate these findings with genetic models, such as Sirt2 knockout (KO) or knockdown (shRNA/siRNA) systems. These genetic models provide the gold standard for on-target validation.
Comparative Data Presentation
The following tables summarize quantitative data from studies utilizing either this compound or Sirt2 genetic models to investigate its role in various biological contexts. It is important to note that direct head-to-head quantitative comparisons of this compound and genetic models within the same study are limited in the current literature. The data presented here are compiled from independent studies and are intended to highlight convergent findings.
Table 1: Effects of Sirt2 Inhibition on Cancer Cell Proliferation and Survival
| Intervention | Cell Line | Assay | Endpoint Measured | Result | Reference |
| Sirt2 Knockdown (shRNA) | Multiple Myeloma (RPMI-8226, NCI-H929) | Cell Proliferation Assay | Cell Viability | Decreased cell proliferation | [1] |
| Sirt2 Knockdown (shRNA) | Multiple Myeloma (RPMI-8226, NCI-H929) | Flow Cytometry | Apoptosis Rate | Increased apoptosis | [1] |
| Sirt2 Knockdown (shRNA) | Melanoma (A375) | Colony Formation Assay | Colony Area | Decreased colony formation | [2] |
| Sirt2 Knockout (Sirt2-/-) | Mouse Embryonic Fibroblasts | Cytotoxicity Assay | Cell Viability | No significant cytotoxicity of a SIRT2-selective inhibitor in KO cells, confirming on-target effect | [3] |
Table 2: Neuroprotective Effects of Sirt2 Inhibition
| Intervention | Model | Assay | Endpoint Measured | Result | Reference |
| Sirt2 Knockout (Sirt2-/-) | Traumatic Brain Injury (Mouse Model) | Neurological Severity Score | Neurological Deficit | Improved neurological function | [4] |
| Sirt2 Knockout (Sirt2-/-) | Traumatic Brain Injury (Mouse Model) | Brain Water Content | Brain Edema | Reduced brain edema | [4] |
| Sirt2 Knockdown/Inhibition | Ischemic Stroke | Not Specified | Cellular Necrosis | Blocked cellular necrosis | [5] |
| Sirt2 Knockout | Parkinson's Disease Model | Not Specified | Microtubule Stability | Restored microtubule stability | [5] |
Table 3: Metabolic and Cardiovascular Effects of Sirt2 Inhibition
| Intervention | Model | Assay | Endpoint Measured | Result | Reference |
| Sirt2 Knockout (Sirt2-/-) | T cell activation | Seahorse Assay | Extracellular Acidification Rate (ECAR) | Increased glycolysis | [6] |
| Sirt2 Knockout (Sirt2-/-) | Cardiac Ischemia-Reperfusion (Mouse Model) | Echocardiography | Ejection Fraction & Fractional Shortening | Improved cardiac function | [7] |
| Sirt2 Knockdown (siRNA) | Cardiomyocytes (in vitro) | Cell Viability Assay | Cell Viability (in response to H2O2) | Improved cell viability | [7] |
Signaling Pathways and Experimental Workflows
The convergence of data from pharmacological and genetic studies suggests that this compound and genetic loss-of-function models impact similar signaling pathways. One such well-documented pathway involves the regulation of the transcription factor NRF2, a key player in the antioxidant response.
This diagram illustrates how both pharmacological inhibition of Sirt2 by this compound and genetic knockout/knockdown lead to the stabilization and nuclear translocation of NRF2, subsequently activating the transcription of antioxidant genes. This provides a mechanistic basis for the observed protective effects in models of oxidative stress.
The following diagram outlines a general experimental workflow for validating the on-target effects of a Sirt2 inhibitor using a genetic model.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the comparative analysis.
Generation of Sirt2 Knockdown Cell Lines (shRNA)
-
Vector Selection and Preparation: Lentiviral vectors containing shRNA sequences targeting human Sirt2 and a non-targeting control shRNA are obtained. Lentiviral particles are produced by co-transfecting HEK293T cells with the shRNA vector and packaging plasmids.
-
Transduction: Target cells (e.g., multiple myeloma cell lines) are seeded and grown to 50-70% confluency. The culture medium is replaced with medium containing the lentiviral particles and polybrene.
-
Selection: After 24-48 hours, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Validation of Knockdown: The efficiency of Sirt2 knockdown is confirmed at both the mRNA level (by qRT-PCR) and protein level (by Western blot)[1].
In Vivo Sirt2 Knockout Mouse Models
-
Animal Models: Sirt2 knockout (Sirt2-/-) mice and wild-type (WT) littermates are used. The generation of these mice typically involves targeted disruption of the Sirt2 gene in embryonic stem cells.
-
Experimental Intervention: Mice are subjected to the experimental paradigm (e.g., traumatic brain injury, cardiac ischemia-reperfusion)[4][7].
-
Phenotypic Analysis: Following the intervention, a battery of functional and histological analyses are performed. This can include behavioral tests (e.g., neurological severity score), physiological measurements (e.g., echocardiography), and tissue analysis (e.g., histology, protein and gene expression)[4][7].
Cell-Based Assays with this compound
-
Cell Culture: The cell line of interest is cultured under standard conditions.
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cells are incubated with the inhibitor for a predetermined period.
-
Endpoint Analysis: The effect of the inhibitor is assessed using relevant assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or molecular analyses (e.g., Western blot for target protein acetylation).
Western Blot for Sirt2 and Substrate Acetylation
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Sirt2, an acetylated substrate (e.g., acetyl-α-tubulin, acetyl-p53), and a loading control (e.g., β-actin, GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Conclusion
The available evidence from genetic models strongly supports the on-target activity of selective Sirt2 inhibitors. Both pharmacological inhibition and genetic deletion of Sirt2 lead to comparable phenotypic outcomes across a range of biological systems, including cancer, neurodegeneration, and cardiovascular models. While direct comparative studies with this compound are not extensively documented, the consistent findings with other Sirt2 inhibitors and Sirt2 genetic models provide a strong rationale for the continued investigation of this compound as a selective chemical probe and potential therapeutic lead. Future studies should aim to include direct, quantitative comparisons of this compound with Sirt2 knockout or knockdown models to further solidify its on-target validation and elucidate its precise mechanisms of action. This rigorous approach will be essential for the successful translation of Sirt2-targeted therapies into the clinic.
References
- 1. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA interference-mediated knockdown of SIRT1 and/or SIRT2 in melanoma: Identification of downstream targets by large-scale proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knockout of Sirt2 alleviates traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sirt2 Inhibitors: Potency, Selectivity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The development of potent and selective Sirt2 inhibitors is crucial for advancing our understanding of its biological functions and for progressing towards novel therapeutic strategies. This guide provides a comparative analysis of commonly used Sirt2 inhibitors, focusing on their IC50 values, and offers detailed experimental protocols for their evaluation.
Comparative Potency of Sirt2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several well-characterized Sirt2 inhibitors. It is important to note that these values can vary depending on the specific assay conditions, such as the substrate used and the concentrations of the enzyme and NAD+.
| Inhibitor | Sirt2 IC50 | Selectivity Notes |
| TM (Tirilazad Mesylate) | 0.028 - 0.038 µM[1] | Highly selective for Sirt2. Inhibits Sirt1 at a much higher concentration (IC50 ~98 µM) and shows no significant inhibition of Sirt3.[2][1] Only inhibitor listed that has been shown to inhibit the demyristoylation activity of Sirt2.[3][4] |
| SirReal2 | 0.14 µM[5][6][7] | Potent and highly selective for Sirt2 over Sirt1, Sirt3, Sirt4, and Sirt5.[5][6][7] |
| AGK2 | 3.5 µM[8][9][10][11] | Selective for Sirt2, with significantly higher IC50 values for Sirt1 (30 µM) and Sirt3 (91 µM).[8][11] |
| AK-7 | 15.5 µM[12][13][14] | A cell- and brain-permeable Sirt2 inhibitor.[12][13] |
| Tenovin-6 | ~9 µM[3] | Inhibits both Sirt1 and Sirt2 with similar IC50 values, indicating a lack of selectivity.[3] |
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values requires standardized and well-defined experimental protocols. Below are detailed methodologies for two common types of in vitro Sirt2 activity assays.
Fluorometric Deacetylase Assay
This is a widely used method for high-throughput screening of Sirt2 inhibitors. The assay relies on a fluorogenic substrate that, upon deacetylation by Sirt2, can be cleaved by a developer enzyme to produce a fluorescent signal.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore and a quencher)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Sirt2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution to the desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Initiation of Reaction: Add the fluorogenic Sirt2 substrate (final concentration typically 10-50 µM) to all wells to start the reaction.[15][16]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[15][16]
-
Development: Add the developer solution to each well. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorophore from the quencher.
-
Second Incubation: Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Plot the percentage of Sirt2 activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
HPLC-Based Deacetylase Assay
This method offers a more direct and quantitative measurement of Sirt2 activity by separating and quantifying the acetylated substrate and the deacetylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human Sirt2 enzyme
-
Acetylated peptide substrate (e.g., a peptide derived from a known Sirt2 substrate like p53 or H3K9)
-
NAD+
-
Sirt2 reaction buffer (e.g., 50 mM HEPES/Na pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)[15][16]
-
Test inhibitors (dissolved in DMSO)
-
Quenching solution (e.g., acetonitrile or a solution containing a strong acid)
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the Sirt2 reaction buffer, the test inhibitor at various concentrations, and the recombinant Sirt2 enzyme (final concentration typically 20-100 nM).[16]
-
Pre-incubation (Optional): Some protocols include a pre-incubation step of the enzyme and inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Add NAD+ (final concentration typically 500 µM) and the acetylated peptide substrate (final concentration typically 50 µM) to start the reaction.[16]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).[16]
-
Quenching the Reaction: Stop the reaction by adding a quenching solution. This typically involves precipitating the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to separate the acetylated substrate from the deacetylated product.
-
Detection and Quantification: Monitor the elution of the peptides using a UV detector (typically at 214 nm or 280 nm). The percentage of substrate conversion is calculated from the peak areas of the substrate and product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
Visualizing Sirt2 Signaling and Experimental Workflow
To further aid in the understanding of Sirt2's biological context and the experimental procedures for its study, the following diagrams have been generated using Graphviz.
Caption: Sirt2 Signaling Pathways.
Caption: IC50 Determination Workflow.
References
- 1. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. content.abcam.com [content.abcam.com]
- 4. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia [frontiersin.org]
- 10. Sirtuin 2/SIRT2 Assay Kit (Fluorometric) (KA1368): Novus Biologicals [novusbio.com]
- 11. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Sirt2-IN-14 in Neuroprotection: A Comparative Analysis of Sirtuin 2 Inhibitors
A detailed guide for researchers and drug development professionals on the neuroprotective effects of Sirt2-IN-14 and its alternatives, supported by experimental data and protocols.
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in a range of neurodegenerative diseases. Its inhibition has shown promise in ameliorating pathological hallmarks and improving neuronal survival in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease, as well as ischemic stroke. This guide provides a comparative analysis of the neuroprotective effects of a selective SIRT2 inhibitor, this compound, alongside other widely studied SIRT2 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Efficacy of SIRT2 Inhibitors
The following table summarizes the in vitro potency and in vivo efficacy of this compound and other notable SIRT2 inhibitors in various models of neurodegeneration.
| Inhibitor | Target | IC50 (μM) | Disease Model | Key Findings | Reference |
| This compound | SIRT2 | 0.196 | - | Selective SIRT2 inhibitor. | [1] |
| AK-7 | SIRT2 | 15.5 | Huntington's Disease (mouse model) | Improved motor function, extended survival, reduced brain atrophy, and decreased mutant huntingtin aggregates. | [2] |
| 11.4 - 33.8 | Parkinson's Disease (in vitro/in vivo) | Ameliorated α-synuclein toxicity in vitro and prevented MPTP-induced dopamine depletion and neuron loss in vivo. | [3] | ||
| AGK2 | SIRT2 | 3.5 | Ischemic Stroke (mouse model) | Neuroprotective effects observed. | [4] |
| Alzheimer's Disease (mouse model) | Peripheral administration worsened cognitive capacities and increased systemic inflammation. | [5][6] | |||
| 33i | SIRT2 | - | Alzheimer's Disease (mouse model) | Improved cognitive function, reduced amyloid pathology and neuroinflammation. | [5][6] |
| Senescence Accelerated Mouse (SAMP8) | Ameliorated spatial learning and memory impairments. | [7] | |||
| SirReal2 | SIRT2 | 0.14 | - | Potent and selective SIRT2 inhibitor. | [8] |
| Tenovin-6 | SIRT1/SIRT2 | - | - | Dual inhibitor of SIRT1 and SIRT2. | [9] |
| TM (Thiomyristoyl) | SIRT2 | 0.028 | - | Potent and specific SIRT2 inhibitor. | [8] |
Key Signaling Pathways in SIRT2-Mediated Neuroprotection
The neuroprotective effects of SIRT2 inhibitors are attributed to their modulation of several key cellular pathways. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, most notably α-tubulin, which plays a crucial role in microtubule stability and axonal transport. Furthermore, SIRT2 inhibition influences critical signaling cascades involved in cell survival, inflammation, and protein clearance.
Caption: General signaling pathway of SIRT2 inhibition leading to neuroprotection.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of SIRT2 inhibitors' neuroprotective effects.
In Vitro SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.
Protocol:
-
Recombinant human SIRT2 enzyme is incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of the test inhibitor.
-
The reaction is initiated by the addition of NAD+.
-
The deacetylation of the substrate by SIRT2 is monitored over time by measuring the change in fluorescence intensity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Animal Models of Neurodegenerative Diseases
Objective: To evaluate the in vivo efficacy of SIRT2 inhibitors in relevant disease models.
-
Alzheimer's Disease (APP/PS1 transgenic mice):
-
APP/PS1 mice, which develop age-dependent amyloid-β plaques and cognitive deficits, are used.
-
Mice are treated with the SIRT2 inhibitor (e.g., 33i at 5 mg/kg, intraperitoneally) or vehicle for a specified duration.[5]
-
Cognitive function is assessed using behavioral tests such as the Morris water maze.[5]
-
Post-mortem brain tissue is analyzed for amyloid plaque load, neuroinflammation markers (e.g., Iba-1), and synaptic protein levels.[5]
-
-
Huntington's Disease (R6/2 mice):
-
R6/2 mice, which express a fragment of the human huntingtin gene with an expanded polyglutamine tract, are used.
-
Mice receive daily intraperitoneal injections of the SIRT2 inhibitor (e.g., AK-7 at 10 or 20 mg/kg) or vehicle.[2]
-
Motor function is evaluated using tests like the rotarod.
-
Survival is monitored, and brain tissue is analyzed for mutant huntingtin aggregates and neuronal loss.[2]
-
-
Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO):
-
Focal cerebral ischemia is induced in mice by transiently occluding the middle cerebral artery.
-
The SIRT2 inhibitor (e.g., AGK2 at 1 mg/kg) or vehicle is administered before or after the ischemic insult.[4]
-
Infarct volume is measured using TTC staining of brain sections.[4]
-
Neurological deficits are assessed using a neurological severity score.[4]
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for preclinical validation of a SIRT2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Sirt2-IN-14 and its analogs
For researchers, scientists, and drug development professionals, the landscape of sirtuin 2 (SIRT2) inhibitors presents a complex array of options. This guide provides an objective, data-driven comparison of prominent SIRT2 inhibitors, focusing on their potency, selectivity, and cellular activity to aid in the selection of the most appropriate tool compounds for research and development.
SIRT2, a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2][3] The enzyme's primary cytoplasmic localization and its role in deacetylating a variety of substrates, including α-tubulin, position it as a key regulator of cellular processes.[4][5] This guide focuses on a direct comparison of several widely studied SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and TM (a thiomyristoyl lysine compound).[6][7]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a chemical probe is fundamentally determined by its potency and selectivity. The following table summarizes the in vitro inhibitory concentrations (IC50) of AGK2, SirReal2, Tenovin-6, and TM against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their relative strengths and isoform preferences.
| Inhibitor | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) - Deacetylation | SIRT2 IC50 (μM) - Demyristoylation | SIRT3 IC50 (μM) |
| AGK2 | Similar to SIRT2 | 3.5[8] | Not Inhibited | >14-fold selectivity over SIRT1/3 |
| SirReal2 | >100 | 0.23[6] | Not Inhibited | >100 |
| Tenovin-6 | Similar to SIRT2 | 9[6] | Not Inhibited | Similar to SIRT2 |
| TM | >25 | 0.038[6] | 0.049[6] | >100 |
Key Findings:
-
TM emerges as the most potent and selective SIRT2 inhibitor in vitro, with IC50 values in the low nanomolar range for both deacetylation and demyristoylation activities.[6] Its selectivity for SIRT2 over SIRT1 and SIRT3 is substantial.[6]
-
SirReal2 demonstrates high selectivity for SIRT2 but is less potent than TM and notably does not inhibit the demyristoylation activity of SIRT2.[6]
-
AGK2 and Tenovin-6 exhibit less selectivity, inhibiting both SIRT1 and SIRT2 with similar potencies.[6] Neither compound was found to inhibit the demyristoylation activity of SIRT2.[6]
Cellular Activity and On-Target Effects
The ultimate utility of an inhibitor is its ability to engage its target within a cellular context and elicit a measurable biological response.
α-Tubulin Acetylation
A well-established downstream marker of SIRT2 inhibition is the increased acetylation of its substrate, α-tubulin. All four compared inhibitors—AGK2, SirReal2, Tenovin-6, and TM—were shown to increase the acetylation of α-tubulin in MCF-7 cells, confirming their ability to inhibit SIRT2 in a cellular environment.[6]
Anticancer Activity
The potential of these inhibitors as anticancer agents has been a key area of investigation.
-
Cytotoxicity: SirReal2, Tenovin-6, and TM all demonstrated cytotoxicity in cancer cell lines. Tenovin-6 was the most potent in this regard.[6][7]
-
Cancer Cell-Specific Toxicity: Notably, only TM exhibited cancer cell-specific toxicity, a desirable characteristic for a therapeutic agent.[6][7]
-
Anchorage-Independent Growth: All four compounds were capable of inhibiting the anchorage-independent growth of HCT116 colon cancer cells. However, the effect of TM was most significantly influenced by SIRT2 overexpression, strongly suggesting that its anticancer activity is primarily mediated through on-target SIRT2 inhibition.[6][7]
Signaling Pathways and Experimental Workflow
To understand the broader biological context of SIRT2 inhibition, it is crucial to visualize its role in cellular signaling.
Caption: Simplified SIRT2 signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating and comparing SIRT2 inhibitors.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Sirt2-IN-14's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sirt2-IN-14's performance with other common Sirtuin 2 (Sirt2) inhibitors, supported by experimental data from independent studies. The focus is on the verification of its mechanism of action as a potent and selective Sirt2 inhibitor. For the purpose of this guide, this compound is considered to be the thiomyristoyl-lysine containing compound frequently referred to in the literature as "TM".[1]
Executive Summary
This compound (TM) is a potent and selective, mechanism-based inhibitor of Sirt2, a NAD+-dependent protein deacetylase.[1] Independent studies have verified its mechanism of action through in vitro enzymatic assays, cellular target engagement assays, and downstream functional readouts such as the acetylation of α-tubulin. This guide compares this compound to other widely used Sirt2 inhibitors, namely AGK2 and SirReal2, highlighting its superior potency and selectivity.
Comparison of Sirt2 Inhibitor Performance
The following tables summarize the quantitative data from comparative studies of this compound (TM) and other Sirt2 inhibitors.
Table 1: In Vitro Inhibitory Activity against Sirtuin Deacetylase Activity
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| This compound (TM) | 0.028 | 98 | >200 | ~3500 | >7142 | [1] |
| AGK2 | 3.5 | >50 | - | >14 | - | [2] |
| SirReal2 | 0.140 | - | - | - | - | [2] |
| Tenovin-6 | 9 | 26 | - | ~2.9 | - | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 for off-target sirtuins to the IC50 for Sirt2.
Table 2: Cellular Activity of Sirt2 Inhibitors
| Compound | Assay | Cell Line | Concentration for Effect | Observed Effect | Reference |
| This compound (TM) | α-tubulin acetylation | MCF-7 | 25 µM | Increased acetylation | [2] |
| AGK2 | α-tubulin acetylation | MCF-7 | 25 µM | Increased acetylation | [2] |
| SirReal2 | α-tubulin acetylation | MCF-7 | 25 µM | Increased acetylation | [2] |
| Tenovin-6 | α-tublin acetylation | MCF-7 | 25 µM | Increased acetylation | [2] |
Mechanism of Action Verification
The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of the Sirt2 enzyme. This has been independently verified through a series of key experiments:
-
In Vitro Enzymatic Assays: These assays directly measure the ability of this compound to inhibit the deacetylation of a substrate by purified Sirt2 enzyme. The low nanomolar IC50 value confirms its high potency.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. While specific CETSA data for this compound is not widely published, this technique is a standard for verifying target engagement.[3][4]
-
Measurement of α-tubulin Acetylation: α-tubulin is a well-established substrate of Sirt2. Inhibition of Sirt2 leads to an increase in the acetylation of α-tubulin. Western blotting is commonly used to detect this change, providing cellular evidence of Sirt2 inhibition. Studies have shown that this compound (TM) increases α-tubulin acetylation in cells.[2]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Sirt2 deacetylates substrates like α-tubulin in the cytoplasm and histones in the nucleus. This compound inhibits this activity.
Caption: Workflow for the independent verification of this compound's mechanism of action.
Experimental Protocols
1. In Vitro Sirt2 Deacetylation Assay
This protocol is adapted from a standard method used to determine the IC50 of Sirt2 inhibitors.[5]
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter)
-
NAD+
-
This compound and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
In a 96-well plate, add the SIRT2 substrate and NAD+ to each well.
-
Add the diluted inhibitors to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the SIRT2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the development by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to confirm target engagement.[3][4][6][7][8][9][10]
-
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cancer cell line)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-SIRT2 antibody
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SIRT2 in each sample by SDS-PAGE and Western blotting using an anti-SIRT2 antibody.
-
Quantify the band intensities and plot the fraction of soluble SIRT2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
3. Western Blot for α-tubulin Acetylation
This protocol details the steps to measure the cellular effect of this compound on its substrate, α-tubulin.[11][12][13]
-
Materials:
-
Cultured cells
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 6-24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 13. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of SIRT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The development of potent and selective SIRT2 inhibitors is a key focus in drug discovery. This guide provides a comparative analysis of several prominent SIRT2 inhibitors, offering a framework for evaluating their therapeutic potential. While specific data for Sirt2-IN-14 is not publicly available, this guide serves as a template for its evaluation against other well-characterized compounds.
Data Presentation: Comparative Analysis of SIRT2 Inhibitors
The following table summarizes the quantitative data for several known SIRT2 inhibitors. Researchers are encouraged to populate the data for this compound in the designated row to facilitate a direct comparison.
| Compound | IC50 (SIRT2) | IC50 (SIRT1) | IC50 (SIRT3) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Therapeutic Area of Interest |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| AGK2 | 3.5 µM[1] | 30 µM | 91 µM | ~8.6-fold | ~26-fold | Neurodegeneration, Cancer[1][2] |
| AK-7 | 15.5 µM | Not specified | Not specified | Not specified | Not specified | Neurodegeneration[3] |
| SirReal2 | 0.14 µM[4] | >100 µM | >100 µM | >700-fold | >700-fold | Cancer, Inflammation[4] |
| TM (Thiomyristoyl) | 0.038 µM | 26 µM | >200 µM | ~684-fold | >5263-fold | Cancer[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are standard protocols for key experiments in the evaluation of SIRT2 inhibitors.
In Vitro SIRT2 Deacetylation Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human SIRT2.
-
Reagents and Materials:
-
Recombinant Human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability and proliferation.[7][8][9]
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.[7][8][9]
-
Western Blot for Acetyl-α-tubulin
This technique is used to assess the intracellular activity of SIRT2 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.[10][11][12]
-
Reagents and Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.[10][11][12]
-
Mandatory Visualizations
SIRT2 Signaling Pathway
The following diagram illustrates the central role of SIRT2 in cellular processes and the mechanism of its inhibition.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of SIRT2 Improves Outcomes in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 細胞計數與健康分析 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 12. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
Confirming Sirt2's Role in Mediating the Effects of its Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common experimental approaches used to validate that the biological effects of a Sirtuin 2 (Sirt2) inhibitor are directly mediated by its intended target. As the requested inhibitor "Sirt2-IN-14" could not be specifically identified in the scientific literature, this document will use the well-characterized and selective Sirt2 inhibitor, TM , as a representative example. The principles and methods described herein are broadly applicable to the validation of other Sirt2 inhibitors.
We will explore the performance of TM in comparison to other known Sirt2 inhibitors, such as AGK2 and SirReal2, and detail the experimental protocols necessary to confirm Sirt2 as the mediator of their effects.
Data Presentation: Performance of Sirt2 Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of TM and its alternatives.
| Table 1: In Vitro Inhibitory Activity of Sirt2 Inhibitors | |||
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) |
| TM | 0.028 - 0.038[1][2] | 98[3] | >200[3] |
| AGK2 | 3.5[4] | 30[4] | 91[4] |
| SirReal2 | 0.140[5][6] | >100 | >100 |
| Tenovin-6 | ~26 | ~26 | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 indicates a higher potency. Data is compiled from multiple sources and assay conditions may vary.
| Table 2: Cellular Activity of Sirt2 Inhibitors in Cancer Cell Lines | |||
| Inhibitor | Cell Line | Assay | GI50 (µM) |
| TM | HCT116 (Colon) | Cytotoxicity | 13.5[1] |
| MCF-7 (Breast) | Cytotoxicity | 1.8[2] | |
| MDA-MB-231 (Breast) | Cytotoxicity | 4.2[2] | |
| AGK2 | HCT116 (Colon) | Soft Agar | 24.1[1] |
| SirReal2 | HCT116 (Colon) | Soft Agar | 55.8[1] |
| Tenovin-6 | HCT116 (Colon) | Cytotoxicity | 2.1[1] |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Mandatory Visualization
Signaling Pathway: Sirt2-Mediated Regulation of c-Myc
Caption: Sirt2 inhibition by TM leads to increased expression of the E3 ubiquitin ligase NEDD4, which in turn ubiquitinates the oncoprotein c-Myc, targeting it for proteasomal degradation.[4][7]
Experimental Workflow: Confirming Sirt2-Dependent Effects
Caption: A logical workflow to confirm that the observed effects of a Sirt2 inhibitor are mediated by its on-target activity.
Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in this guide to confirm the role of Sirt2 in mediating the effects of an inhibitor like TM.
In Vitro Sirt2 Deacetylase Inhibition Assay (HPLC-based)
This assay quantitatively determines the potency and selectivity of an inhibitor against Sirt2 and other sirtuins.[1][8]
Materials:
-
Recombinant human SIRT2, SIRT1, and SIRT3 enzymes
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
NAD+
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H3)
-
Sirt2 inhibitor (e.g., TM) and other inhibitors for comparison
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Prepare a stock solution of the Sirt2 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the sirtuin assay buffer.
-
In a 96-well plate, add the recombinant sirtuin enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding NAD+ and the fluorogenic peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid or an organic solvent).
-
Analyze the samples by HPLC to separate the deacetylated fluorescent product from the acetylated substrate.
-
Quantify the amount of product formed by measuring the fluorescence intensity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Repeat the assay with other sirtuin isoforms (e.g., SIRT1, SIRT3) to determine selectivity.
Cellular α-tubulin Acetylation Assay (Immunofluorescence)
This assay provides a qualitative or semi-quantitative measure of Sirt2 inhibition within cells by observing the acetylation status of its well-known substrate, α-tubulin.[1][9]
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Sirt2 inhibitor (e.g., TM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the Sirt2 inhibitor or vehicle control for a specified time (e.g., 6 hours).
-
Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them for 10 minutes.
-
Wash the cells with PBS and block non-specific antibody binding for 1 hour.
-
Incubate the cells with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity of acetylated α-tubulin to assess the effect of the inhibitor.
Genetic Validation of Sirt2-Mediated Effects (siRNA Knockdown)
This experiment is crucial to confirm that the observed cellular effects of the inhibitor are a direct result of Sirt2 inhibition and not due to off-target effects.[10][11]
Materials:
-
Cell line of interest
-
siRNA targeting Sirt2 and a non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium
-
Sirt2 inhibitor (e.g., TM)
-
Reagents for the downstream cellular assay (e.g., cell viability assay, Western blot for c-Myc)
Procedure:
-
Transfect the cells with Sirt2 siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to grow for 48-72 hours to achieve significant knockdown of Sirt2 protein levels.
-
Confirm the knockdown of Sirt2 by Western blot analysis.
-
Treat the Sirt2-knockdown cells and control cells with the Sirt2 inhibitor or vehicle.
-
Perform the cellular assay of interest (e.g., cell viability, c-Myc protein levels).
-
Analysis: If the inhibitor's effect is diminished or absent in the Sirt2-knockdown cells compared to the control cells, it strongly suggests that the effect is mediated through Sirt2.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the tumorigenic potential of cells and can be used to evaluate the anti-cancer effects of Sirt2 inhibitors.[1][3][5][6][12]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium
-
Agar
-
Sirt2 inhibitor (e.g., TM)
-
6-well plates
Procedure:
-
Prepare the bottom agar layer: Mix 2x cell culture medium with melted agar to a final concentration of 0.6% agar. Pipette 2 ml of this mixture into each well of a 6-well plate and allow it to solidify.
-
Prepare the top agar layer with cells: Trypsinize and count the cells. Resuspend the cells in 2x cell culture medium and mix with melted agar to a final concentration of 0.3% agar and a desired cell density (e.g., 5,000 cells/well).
-
Pipette 1.5 ml of the cell-agar suspension on top of the solidified bottom agar layer.
-
Allow the top layer to solidify.
-
Treatment: Add cell culture medium containing different concentrations of the Sirt2 inhibitor or vehicle control on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Quantification: After the incubation period, stain the colonies with a solution like crystal violet and count the number and size of the colonies under a microscope.
By following these experimental protocols and comparing the performance of a novel Sirt2 inhibitor to established compounds, researchers can rigorously confirm the on-target effects and elucidate the mechanisms through which Sirt2 modulation impacts cellular processes.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. millerlaboratory.org [millerlaboratory.org]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 6. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Discovery and validation of SIRT2 inhibitors based on tenovin-6: use of a ¹H-NMR method to assess deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
Safety Operating Guide
Safe Disposal of Sirt2-IN-14: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Sirt2-IN-14 with appropriate personal protective equipment (PPE). Based on the handling instructions for other SIRT2 inhibitors, the following precautions should be taken[1]:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
-
Personal Protective Equipment (PPE):
-
Avoid Contact: Prevent contact with skin and eyes[1]. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, it should be collected and treated as hazardous waste. Clean the spill area in a safe and contained manner as soon as possible[1].
Step-by-Step Disposal Procedure
This compound, like other sirtuin inhibitors, should be treated as hazardous chemical waste. One similar SIRT2 inhibitor is classified as very toxic to aquatic life with long-lasting effects, highlighting the importance of not releasing it into the environment[2]. Therefore, disposal down the drain or in regular trash is strictly prohibited[3].
-
Waste Identification and Segregation:
-
Identify this compound waste and keep it separate from other waste streams to avoid mixing incompatible chemicals[4].
-
-
Container Selection:
-
Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and storage of similar SIRT2 inhibitors.
| Parameter | Value | Source Compound |
| Storage Temperature (Powder) | -20°C | SIRT2 inhibitor 56[1] |
| Storage Temperature (in Solvent) | -80°C | SIRT2 inhibitor 56[1] |
| Maximum Accumulation (General) | 55 gallons (hazardous waste) | General Lab Guidelines[5] |
| Maximum Accumulation (Acute) | 1 quart (P-listed waste) | General Lab Guidelines[5] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: this compound Handling and Disposal Workflow.
References
Personal protective equipment for handling Sirt2-IN-14
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the Sirtuin 2 (SIRT2) inhibitor, Sirt2-IN-14. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[1] The following personal protective equipment is required:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. It is recommended to use two pairs of chemotherapy gloves when handling hazardous drugs.[2] |
| Body Protection | Impervious Clothing | A lab coat or gown that is shown to resist permeability by hazardous drugs is required.[2] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after each use.[2]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow ensures that this compound is handled safely from receipt to disposal. The following diagram illustrates the key steps in this process.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Workspace Setup: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1] Have an accessible safety shower and eye wash station.
-
-
Handling:
-
Retrieval: this compound powder should be stored at -20°C, and solutions in solvent at -80°C.[1] Retrieve the container from storage, allowing it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing and Reconstitution: If working with the powdered form, weigh the necessary amount in a chemical fume hood. When dissolving the compound, add the solvent slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures within the designated well-ventilated area. Avoid eating, drinking, or smoking in the laboratory.
-
-
Cleanup and Disposal:
-
Decontamination: After handling, thoroughly wash all surfaces and equipment that may have come into contact with this compound. Wash your hands and any exposed skin thoroughly.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused compound, in an approved waste disposal plant.[1][3] Do not allow the product to enter drains, water courses, or the soil.[1]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, then gown, and finally eye protection.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | All used PPE, such as gloves and gowns, should be disposed of in a designated hazardous waste container immediately after use. |
In case of a spill, collect the spillage in a safe manner as soon as possible and place it in a sealed container for disposal as hazardous waste.[1][3] Ensure the spill area is thoroughly decontaminated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
